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  • Product: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane
  • CAS: 25150-98-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, with the CAS number 3669-02-1, is a member of the organotin family, specifically a distanno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, with the CAS number 3669-02-1, is a member of the organotin family, specifically a distannoxane. These compounds are characterized by the presence of a Sn-O-Sn linkage. The structure of this particular molecule features two tin atoms each bonded to two butyl groups and a dodecyloxy group, forming a symmetrical ether-like structure. Organotin compounds, and distannoxanes in particular, are recognized for their catalytic activity in various organic reactions. Their utility stems from their Lewis acidic nature and their ability to facilitate reactions such as esterification and urethane formation.[1][2] This guide aims to provide a comprehensive overview of the known properties, synthesis, and potential applications of this specific distannoxane, acknowledging the limited publicly available data for this exact compound and drawing upon the well-established chemistry of closely related analogues.

Physicochemical Properties

The fundamental physical and chemical properties of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
CAS Number 3669-02-1[3][4]
Molecular Formula C40H82O5Sn2[3][4]
Molecular Weight 880.48 g/mol [3][4]
Appearance Yellow liquid[4]
Boiling Point 685.8 °C at 760 mmHg[3][4]
Density 1.14 g/cm³[3]
Flash Point 368.6 °C[3]
Solubility Soluble in water[3]
EC Number 222-931-3[4]
InChI Key DMTINRVJBGOLMJ-UHFFFAOYSA-L[4]
Canonical SMILES CCCCCCCCCCCC(=O)O(CCCC)O(CCCC)OC(=O)CCCCCCCCCCC[4]

Spectral Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and dodecyl groups. The protons of the butyl groups attached to the tin atom would appear as multiplets in the upfield region (approximately 0.9-1.6 ppm). The long alkyl chain of the dodecyloxy group would also exhibit a series of overlapping multiplets in a similar region, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm. The methylene protons adjacent to the oxygen atom (O-CH₂) would be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the butyl and dodecyloxy chains. The carbons directly bonded to the tin atom would show characteristic chemical shifts.

  • ¹¹⁹Sn NMR: Tin NMR would be the most informative technique for characterizing the tin environment. A single resonance would be expected, confirming the symmetrical nature of the molecule. The chemical shift would be indicative of a tetra-coordinated tin atom in a distannoxane framework.

Infrared (IR) Spectroscopy

The IR spectrum of a distannoxane is characterized by a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration, typically observed in the range of 600-700 cm⁻¹. Other significant peaks would include the C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹) and C-O stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry would be a valuable tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of butyl and dodecyloxy groups, providing further structural information.

Synthesis and Reactivity

General Synthesis of Distannoxanes

Difunctional distannoxanes of the general formula XR₂SnOSnR₂X can be synthesized through several routes. A common and straightforward method involves the reaction of a diorganotin oxide (R₂SnO) with a suitable precursor that provides the 'X' group.[6] For 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, a plausible synthesis would involve the reaction of dibutyltin oxide with dodecanol.

The reaction typically proceeds by heating the reactants, often in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_products Products Dibutyltin_Oxide Dibutyltin Oxide (Bu₂SnO) Reaction Reaction in Toluene (or similar solvent) Dibutyltin_Oxide->Reaction Dodecanol Dodecanol (C₁₂H₂₅OH) Dodecanol->Reaction Heat Heating with Azeotropic Removal of Water Reaction->Heat Distannoxane 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane Heat->Distannoxane Water Water (H₂O) Heat->Water caption Figure 1. Proposed synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.

Caption: Figure 1. Proposed synthesis pathway for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.

Experimental Protocol (Hypothetical)

Objective: To synthesize 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.

Materials:

  • Dibutyltin oxide (1 mole equivalent)

  • Dodecanol (2 mole equivalents)

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add dibutyltin oxide and dodecanol in a 1:2 molar ratio.

  • Add a sufficient amount of toluene to suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring.

  • Collect the water generated during the reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting yellow liquid is the desired product, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. Further purification, if necessary, could be achieved by vacuum distillation.

Reactivity

The Sn-O bonds in distannoxanes are susceptible to hydrolysis, although they are generally less so than the corresponding tin alkoxides. The reactivity of these compounds is dominated by the Lewis acidic nature of the tin centers, which allows them to act as effective catalysts.

Applications

Organotin compounds, including distannoxanes, are widely used as catalysts in various industrial processes.[2][7] While specific applications for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane are not extensively documented, its structural features suggest its utility in areas where organotin catalysts are traditionally employed.

Catalysis in Polyurethane Formation

Organotin compounds are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[8][9] The mechanism is believed to involve the coordination of the alcohol to the tin center, which increases its nucleophilicity, followed by reaction with the isocyanate.[10] The long dodecyl chains in the target molecule could enhance its solubility in non-polar polymer matrices.

Catalysis in Esterification and Transesterification Reactions

Distannoxanes are also used as catalysts for esterification and transesterification reactions, which are crucial in the production of polyesters, plasticizers, and other specialty chemicals.[1][7][11] They offer advantages over traditional acid catalysts, such as reduced side reactions and lower corrosivity. The catalytic cycle is thought to involve the formation of a tin alkoxide intermediate.[1]

Safety and Handling

Organotin compounds should be handled with care due to their potential toxicity.

Hazard Classification

According to safety data sheets, 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane (a closely related compound) is classified with the following hazards:

  • Germ cell mutagenicity, Category 2: Suspected of causing genetic defects.

  • Reproductive toxicity, Category 1A: May damage fertility or the unborn child.

  • Specific target organ toxicity – repeated exposure, Category 2: May cause damage to organs through prolonged or repeated exposure.

  • Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1: Very toxic to aquatic life.

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1: Very toxic to aquatic life with long lasting effects.

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Conclusion

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with significant potential as a catalyst in polymer chemistry and organic synthesis. While specific experimental data for this compound is limited, its properties can be inferred from the well-established chemistry of related distannoxanes. Its physicochemical properties, particularly its liquid state and long alkyl chains, may offer advantages in certain applications requiring good solubility and compatibility with organic media. As with all organotin compounds, appropriate safety precautions must be taken during its handling and use. Further research into the specific catalytic activity and reaction kinetics of this compound would be beneficial for its potential application in industrial and research settings.

References

  • Vesta Chemicals. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes.
  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications.
  • Google Patents. (1998). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability.
  • Royal Society of Chemistry. (n.d.). Catalysis Science & Technology.
  • Reaxis Inc. (n.d.). Esterification Products.
  • ResearchGate. (2025). Head-to-Tail Regularity of Polyurethanes from p-Isocyanatobenzyl Isocyanate and Ethylene Glycol by a Distannoxane Catalyst.
  • Google Patents. (n.d.). US8946372B2 - Use of tin catalysts for the production of polyurethane coatings.
  • iChemical. (n.d.). Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-.
  • Alfa Chemistry. (n.d.). CAS 3669-02-1 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane.
  • PubChem. (n.d.). (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane.
  • PubChemLite. (n.d.). Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-.
  • SpecialChem. (2024). Understanding Polyurethane Catalysts and How They Work.
  • Google Patents. (n.d.). RU2041233C1 - 1,3-di-(6-0 sacharose)-1,1,3,3-tetrabutyldi-stannoxane and process for preparing thereof.
  • BOC Sciences. (n.d.). CAS 5967-09-9 (1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane).
  • San Apro Ltd. (n.d.). Technical Information Catalysts for polyurethane resin.
  • NIST WebBook. (n.d.). Distannoxane, hexabutyl-.
  • Echemi. (n.d.). 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane Safety Data Sheets.
  • ChemWhat. (n.d.). 1,3-DIACETOXY-1,1,3,3-TETRABUTYLDISTANNOXANE CAS#: 5967-09-9.
  • CAS.org. (n.d.). Polymer Information on STN.
  • Royal Society of Chemistry. (n.d.). Supporting information 1,3-Dioxolane compounds (DOXs) as biobased reaction media.
  • National Institutes of Health. (n.d.). Chemistry and Catalysis in Functional Cavitands.
  • Royal Society of Chemistry. (n.d.). Thermoplastic polyacetals: chemistry from the past for a sustainable future?.
  • ScienceDirect. (2000). The Effect of Cation Type and H+ on the Catalytic Activity of the Keggin Anion [PMo12O40]3- in the Oxidative Dehydrogenation of.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Polymer-related chemicals. Retrieved from FUJIFILM Wako Chemicals Europe GmbH website.
  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Organic Syntheses. (n.d.). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL.
  • National Institutes of Health. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate.
  • Journal of Chemical and Pharmaceutical Research. (2023). Properties of a Polymer and its Dependance on the Chemical Structure.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane.
  • Iowa State University Digital Repository. (2025). Heteropoly acid catalysts for limonene oxide isomerization.
  • MilliporeSigma. (n.d.). Organocatalysts.
  • Royal Society of Chemistry. (n.d.). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals.
  • PubChem. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester.
  • SpringerLink. (2021). 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties.
  • MDPI. (2021). Synthesis and Characterisation of 1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide.
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Sources

Exploratory

chemical structure of 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane

An In-Depth Technical Guide to 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane: Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 1,1,3,3-tetrabutyl-1,3-dilauryloxyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane, an organotin compound with significant applications in organic synthesis and materials science. The document details its core chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Addressed to researchers, scientists, and professionals in drug development, this paper elucidates the compound's role as a catalyst and its relevance in the synthesis of complex molecules. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction and Scientific Context

Organotin compounds, particularly distannoxanes, represent a versatile class of organometallic molecules. Their unique structural framework, centered around a tin-oxygen-tin (Sn-O-Sn) backbone, imparts distinct chemical reactivity. 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane (CAS No. 3669-02-1) is a notable member of this family, characterized by four butyl groups and two laurate (dodecanoate) ligands attached to the central distannoxane core.[1][2]

The lipophilicity introduced by the butyl and lauryl chains makes it highly soluble in common organic solvents, a crucial property for its function in homogeneous catalysis. While organotin compounds have a broad history of use, modern applications are more specialized, focusing on their utility as precision catalysts in reactions such as esterifications, transesterifications, and polymerizations. For drug development professionals, understanding the catalytic potential of such molecules is vital, as they can facilitate the synthesis of complex therapeutic compounds and intermediates with high efficiency and selectivity.[] This guide serves as a foundational resource for harnessing the chemical potential of this specific distannoxane.

Molecular Structure and Physicochemical Properties

The fundamental structure of the compound is a central four-membered Sn₂O₂ ring in a ladder or a more open "staircase" conformation, which can exist in equilibrium. Each tin atom is pentacoordinate, bonded to two butyl groups, the bridging oxygen of the distannoxane core, and an oxygen from the laurate ligand.

Core Structural Features
  • Distannoxane Core (Sn-O-Sn): The molecule is built around a central Sn-O-Sn linkage. This core is the epicenter of its catalytic activity.

  • Tetrabutyl Substitution: Four n-butyl groups are covalently bonded to the two tin atoms (two per tin atom). These alkyl groups provide steric bulk and enhance the molecule's solubility in nonpolar organic media.

  • Dilauryloxy Ligands: Two laurate (dodecanoate) groups are coordinated to the tin atoms. These long-chain carboxylate ligands further contribute to the molecule's lipophilicity and can influence its catalytic selectivity.

The structural representation is as follows: [CH₃(CH₂)₁₀COO-Sn(C₄H₉)₂]₂O

Below is a 2D visualization of the molecular structure.

G Sn1 Sn O_center O Sn1->O_center Bu1_1 C4H9 Sn1->Bu1_1 Bu1_2 C4H9 Sn1->Bu1_2 Lauryl1 O-C(=O)-(CH₂)₁₀CH₃ Sn1->Lauryl1 Sn2 Sn Sn2->O_center Bu2_1 C4H9 Sn2->Bu2_1 Bu2_2 C4H9 Sn2->Bu2_2 Lauryl2 O-C(=O)-(CH₂)₁₀CH₃ Sn2->Lauryl2

Caption: 2D representation of 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane.

Physicochemical Data

The physical and chemical properties of the compound are critical for its handling, storage, and application in experimental setups. Key data are summarized in the table below.

PropertyValueReference
CAS Number 3669-02-1[1]
Molecular Formula C₄₀H₈₂O₅Sn₂[2]
Molecular Weight 880.5 g/mol [2]
Appearance Yellow liquid[2]
Density 1.14 g/cm³[1][4]
Boiling Point 685.8 °C at 760 mmHg (Predicted)[1][4]
Flash Point 368.6 °C[4]
Solubility Soluble in organic solvents; insoluble in water[4][5]
Hydrolytic Sensitivity No reaction with water under neutral conditions[1]

Synthesis and Mechanistic Insights

The synthesis of 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane is typically achieved through a condensation reaction between dibutyltin oxide and lauric acid. This reaction is a well-established route for preparing organotin carboxylates.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the oxygen atom from the carboxylic acid on the electrophilic tin atom of dibutyltin oxide. The dibutyltin oxide exists as a polymeric network, which is broken down during the reaction. Water is eliminated as a byproduct, and the reaction is driven to completion by its removal, often using a Dean-Stark apparatus.

The stoichiometry is crucial: two equivalents of lauric acid react with two equivalents of dibutyltin oxide to form the dimeric distannoxane structure. The choice of an aromatic solvent like toluene facilitates the azeotropic removal of water, which is essential for achieving a high yield.

The overall reaction is: 2 (C₄H₉)₂SnO + 2 CH₃(CH₂)₁₀COOH → [CH₃(CH₂)₁₀COO-Sn(C₄H₉)₂]₂O + H₂O

The workflow for this synthesis is depicted in the diagram below.

G Reactants Reactants: Dibutyltin Oxide Lauric Acid Toluene (Solvent) ReactionVessel Reaction Setup: Round-bottom flask Dean-Stark trap Reflux condenser Reactants->ReactionVessel Charge Heating Heat to Reflux (approx. 110-120 °C) ReactionVessel->Heating Start WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval Generates Monitoring Monitor Reaction (e.g., TLC or cessation of water collection) WaterRemoval->Monitoring Completion Signal Monitoring->Heating Continue Workup Work-up: Cool to RT Filter (if needed) Remove solvent in vacuo Monitoring->Workup Proceed upon completion Product Final Product: 1,1,3,3-Tetrabutyl-1,3- dilauryloxydistannoxane (Yellow Liquid) Workup->Product Yields

Caption: Experimental workflow for the synthesis of the target distannoxane.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. While a full experimental dataset is proprietary, the expected spectral characteristics are outlined below based on the known structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Sn-O-Sn Stretch: A strong, broad absorption band is expected in the 600-680 cm⁻¹ region, characteristic of the distannoxane core.

  • C=O Stretch: The carboxylate carbonyl group will exhibit a strong absorption band. The position of this band can distinguish between monodentate and bidentate coordination to the tin center. For a structure like this, a band around 1550-1650 cm⁻¹ is anticipated.

  • C-H Stretches: Strong bands will appear in the 2850-2960 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the butyl and lauryl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen, carbon, and tin environments in the molecule.

  • ¹H NMR: The spectrum will be complex due to the numerous aliphatic protons. Key expected signals include a triplet around 0.9 ppm for the terminal methyl groups (CH₃) of both the butyl and lauryl chains, and broad multiplets between 1.2-1.7 ppm for the various methylene groups (CH₂).

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (around 180 ppm) and the various aliphatic carbons of the butyl and lauryl chains between 14-40 ppm.

  • ¹¹⁹Sn NMR: This technique is highly diagnostic for tin compounds. A signal in the range of -150 to -250 ppm is expected for a pentacoordinate tin atom in this type of distannoxane structure. The presence of a single major peak would indicate the formation of a single, symmetrical species in solution.

Applications in Research and Development

1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane serves primarily as a catalyst. Its lipophilic nature ensures excellent solubility in organic reaction media, making it an effective homogeneous catalyst.

  • Catalyst for Esterification and Transesterification: It is highly effective in catalyzing the formation of esters from carboxylic acids and alcohols, a fundamental transformation in organic synthesis. This is particularly relevant in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where mild reaction conditions are often required.

  • Polymerization Catalyst: It can be used as a catalyst for ring-opening polymerization of lactones to produce polyesters, materials with significant biomedical applications (e.g., in biodegradable sutures and drug delivery systems).

  • Precursor for Other Organotin Compounds: The laurate ligands can be exchanged with other functional groups, making it a useful intermediate for creating more complex organotin structures.[]

Experimental Protocol: Synthesis

This section provides a self-validating, step-by-step protocol for the laboratory-scale synthesis of the title compound.

Objective: To synthesize 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane from dibutyltin oxide and lauric acid.

Materials:

  • Dibutyltin oxide ((C₄H₉)₂SnO)

  • Lauric acid (CH₃(CH₂)₁₀COOH)

  • Toluene (anhydrous)

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Charging: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add dibutyltin oxide (24.9 g, 0.1 mol) and lauric acid (20.0 g, 0.1 mol).

  • Solvent Addition: Add 250 mL of toluene to the flask.

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Reaction Initiation: Begin stirring and heat the mixture to reflux using the heating mantle. The reaction temperature should be around 110-120 °C.

  • Water Removal & Monitoring: Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap (theoretical amount is ~0.9 mL). The reaction is considered complete when water no longer collects.

  • Solvent Evaporation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the final product, 1,1,3,3-tetrabutyl-1,3-dilauryloxydistannoxane, which should be a clear to pale yellow, viscous liquid. Further purification is typically not necessary if high-purity starting materials are used.

Safety and Handling

Organotin compounds must be handled with care due to their toxicity profile.

  • Hazard Classification: This compound is classified as harmful (Xn). It is a skin and eye irritant and is suspected of causing genetic defects and may damage fertility.[5][6] It is also very toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[5] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, reducing agents, and moisture.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release it into the environment.[6]

References

  • PubChemLite. Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-. Available from: [Link]

  • PubChem. Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-. Available from: [Link]

  • iChemical. Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-, CAS No. 3669-02-1. Available from: [Link]

  • Gelest. TETRABUTYLDILAURYLDISTANNOXANE Safety Data Sheet. Available from: [Link]

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Foundational

A Technical Guide to the Comparative Analysis of Distannoxanes and Dibutyltin Dilaurate (DBTDL) for Researchers and Drug Development Professionals

Introduction: Navigating the Nuances of Organotin Catalysis In the realm of polymer chemistry and specialized synthesis, organotin compounds have long been esteemed for their potent catalytic activity. Among these, Dibut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Organotin Catalysis

In the realm of polymer chemistry and specialized synthesis, organotin compounds have long been esteemed for their potent catalytic activity. Among these, Dibutyltin Dilaurate (DBTDL) has emerged as a ubiquitous and versatile catalyst, particularly in the production of polyurethanes, silicones, and polyesters.[1][2] Its high catalytic efficiency in promoting urethane linkages has made it an industry workhorse.[2][3] However, the evolving demands for enhanced stability, tailored reactivity, and improved environmental and toxicological profiles have brought another class of organotin catalysts to the forefront: the distannoxanes.

This technical guide provides an in-depth comparative analysis of distannoxanes and DBTDL, moving beyond a surface-level overview to explore the fundamental differences in their structure, mechanism, and performance. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of these catalysts to optimize their experimental designs and synthetic outcomes. We will delve into the causality behind their distinct properties, offering field-proven insights to inform catalyst selection and application.

Chemical Structure and Properties: A Tale of Two Cores

The fundamental difference between DBTDL and distannoxanes lies in their core structures, which dictates their chemical behavior and catalytic prowess.

Dibutyltin Dilaurate (DBTDL)

DBTDL, with the chemical formula C32H64O4Sn, is a monomeric organotin compound.[1] The central tin (IV) atom is coordinated to two butyl groups and two laurate ligands, resulting in a tetrahedral geometry.[4] The long laurate chains render it highly soluble in organic solvents and compatible with a wide range of polymer formulations.[1]

Key Properties of DBTDL:

  • Appearance: Colorless to pale yellow viscous liquid.[1]

  • Molecular Weight: Approximately 631.56 g/mol .[1]

  • Solubility: Miscible with most organic solvents and polyurethane raw materials, but insoluble in water.[1][5]

However, the Sn-O bonds in the laurate ligands are susceptible to hydrolysis, a critical vulnerability in the presence of moisture. This hydrolysis leads to the formation of catalytically inactive dibutyltin oxide and lauric acid, which can compromise reaction kinetics and final product integrity.[1][6]

Distannoxanes

Distannoxanes are a class of organotin compounds characterized by a central Sn-O-Sn core. A representative and catalytically relevant subclass for comparison with DBTDL is the 1,3-diacyloxy-1,1,3,3-tetraorganodistannoxanes. These molecules exist as dimers with a ladder-like structure, where two distannoxane units are associated through dative bonds between the oxygen atoms of the acyloxy groups and the tin atoms. This dimeric structure provides a distinct steric and electronic environment around the tin centers compared to the monomeric DBTDL.

Key Properties of 1,3-Diacyloxytetrabutyldistannoxanes:

  • Structure: Dimeric "ladder" structure with a central [Sn-O-Sn]2 core.

  • Enhanced Stability: The dimeric structure and modified ligand environment can offer greater resistance to hydrolysis compared to DBTDL.[6] This is due to steric hindrance and electronic stabilization that shield the tin centers from water molecules.[6]

Structural Visualization

cluster_DBTDL Dibutyltin Dilaurate (DBTDL) cluster_Distannoxane 1,3-Diacyloxytetrabutyldistannoxane (Dimer) Sn1 Sn Bu1 Butyl Sn1->Bu1 Bu2 Butyl Sn1->Bu2 L1 Laurate Sn1->L1 L2 Laurate Sn1->L2 Sn2 Sn Sn3 Sn Sn2->Sn3 O1 O Sn2->O1 Bu3 Butyl Sn2->Bu3 Bu4 Butyl Sn2->Bu4 X1 Acyl Sn2->X1 Bu5 Butyl Sn3->Bu5 Bu6 Butyl Sn3->Bu6 X2 Acyl Sn3->X2 O1->Sn3

Caption: Chemical structures of DBTDL and a distannoxane.

Comparative Data Summary

PropertyDibutyltin Dilaurate (DBTDL)1,3-Diacyloxytetrabutyldistannoxane
Chemical Structure Monomeric, tetrahedral tin centerDimeric, ladder-like structure with Sn-O-Sn core
Catalytic Activity High for urethane formation[7]High, with potential for tailored reactivity[8]
Hydrolytic Stability Susceptible to hydrolysis, leading to deactivation[1][6]Generally more resistant to hydrolysis[6]
Thermal Stability Decomposes before boiling[1]Generally good, but can be influenced by catalyst residues[9][10]
Toxicity Classified as toxic, with reproductive and developmental toxicity concerns[11][12][13]Expected to have a similar toxicity profile due to the dibutyltin moiety, but specific data is less available

Catalytic Mechanisms: A Divergence in Activation Pathways

Both DBTDL and distannoxanes catalyze reactions such as urethane formation through a Lewis acid mechanism, but the specifics of their activation pathways differ due to their structural disparities.[4][14]

DBTDL Catalytic Cycle in Urethane Formation:

The mechanism for DBTDL catalysis is generally accepted to involve the following steps:

  • Coordination with Alcohol: The tin center in DBTDL coordinates with the oxygen atom of the hydroxyl group of the polyol, increasing its nucleophilicity.

  • Coordination with Isocyanate: Simultaneously, the catalyst can coordinate with the nitrogen atom of the isocyanate group, enhancing the electrophilicity of the carbonyl carbon.[15]

  • Formation of a Ternary Complex: A reactive ternary complex of the catalyst, alcohol, and isocyanate is formed, lowering the activation energy of the reaction.

  • Urethane Formation and Catalyst Regeneration: The nucleophilic attack of the activated alcohol on the activated isocyanate leads to the formation of the urethane linkage and the regeneration of the DBTDL catalyst.

DBTDL DBTDL Complex [DBTDL-Polyol-Isocyanate] Ternary Complex DBTDL->Complex Polyol R-OH (Polyol) Polyol->Complex Isocyanate R'-NCO (Isocyanate) Isocyanate->Complex Complex->DBTDL Regeneration Urethane Urethane Product Complex->Urethane

Caption: DBTDL catalytic cycle in urethane formation.

Distannoxane Catalytic Cycle in Urethane Formation:

The catalytic mechanism of distannoxanes is thought to be initiated by the cleavage of the Sn-X (where X is a halide or acyloxy group) or Sn-OH bond by an alcohol.[8] This leads to the formation of a tin alkoxide, which is the active catalytic species.[8]

  • Formation of Tin Alkoxide: The distannoxane reacts with the alcohol to form a tin alkoxide intermediate.

  • Addition to Isocyanate: The tin alkoxide then adds to the isocyanate to form a stannylcarbamate.

  • Alcoholysis and Catalyst Regeneration: Alcoholysis of the stannylcarbamate yields the urethane product and regenerates the tin alkoxide, continuing the catalytic cycle.[8]

This mechanism suggests that the distannoxane acts as a pre-catalyst that is converted to the active species in situ. The dimeric structure may play a role in facilitating the initial alcoholysis step.

Experimental Protocols

Synthesis of Dibutyltin Dilaurate (DBTDL)

This protocol is based on the reaction of dibutyltin oxide with lauric acid.[7][16]

Materials:

  • Dibutyltin oxide

  • Lauric acid

  • Anhydrous magnesium sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine a solid mixture of lauric acid and dibutyltin oxide in a 2:1 molar ratio.

  • Stir the mixture at room temperature (20-30°C) until it becomes a liquid.[16]

  • Heat the liquid mixture to 60-70°C and allow it to reflux for 2-3 hours.[16]

  • Cool the reaction mixture to room temperature (10-30°C) and allow it to stand for layering.[16]

  • Separate the organic phase using a separatory funnel.

  • Dry the organic phase over anhydrous magnesium sulfate.[16]

  • Filter the mixture to remove the drying agent. The resulting filtrate is dibutyltin dilaurate.

Causality: The refluxing at an elevated temperature drives the condensation reaction between the dibutyltin oxide and lauric acid to completion by removing the water formed as a byproduct. The final drying step ensures the removal of any residual water, which could affect the catalytic activity and stability of the final product.

Synthesis of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

This protocol involves the reaction of dibutyltin oxide with acetic acid.

Materials:

  • Dibutyltin oxide

  • Glacial acetic acid

  • Toluene

  • Reaction flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a reaction flask, add dibutyltin oxide and toluene.

  • Add a stoichiometric amount of glacial acetic acid to the suspension.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the product.

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium of this esterification reaction towards the product side by continuously removing the water produced. Toluene serves as an azeotropic agent to facilitate this water removal.

Protocol for Polyurethane Synthesis using DBTDL or Distannoxane Catalyst

This protocol describes a general procedure for the synthesis of a polyurethane elastomer.

Materials:

  • Polyol (e.g., poly(propylene glycol))

  • Diisocyanate (e.g., toluene diisocyanate - TDI)

  • Catalyst (DBTDL or distannoxane)

  • Solvent (e.g., dry tetrahydrofuran - THF)

  • Reaction vessel with mechanical stirrer and nitrogen inlet

  • Syringes for reagent addition

Procedure:

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • In the reaction vessel, add the polyol and solvent.

  • Degas the mixture under vacuum and then purge with nitrogen.

  • Add the diisocyanate to the reaction mixture via syringe and stir vigorously.

  • Add the catalyst (typically at a concentration of 0.01-0.1% by weight of the total reactants) to the mixture. The timing of catalyst addition can influence the reaction rate.

  • Monitor the reaction by observing the increase in viscosity. The reaction progress can be quantitatively monitored by titrating the residual isocyanate content.

  • Once the desired viscosity is reached or the isocyanate is consumed, the polyurethane can be cast into a mold to cure.

Causality: The use of dry conditions and a nitrogen atmosphere is critical to prevent the premature reaction of the highly reactive isocyanate with atmospheric moisture, which would lead to the formation of urea linkages and affect the properties of the final polymer. The catalyst concentration is a key parameter that controls the gel time and cure rate of the polyurethane.[5]

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For the synthesis of the catalysts, the purity of the final product can be confirmed by techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and infrared (IR) spectroscopy to verify the expected chemical structure and the absence of starting materials. For the polyurethane synthesis, the progress and completion of the reaction can be monitored by IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹) and by measuring the final mechanical and thermal properties of the cured polymer, which should be consistent and reproducible for a given formulation and catalyst concentration.

Conclusion: Making an Informed Catalyst Choice

The choice between DBTDL and a distannoxane catalyst is not a matter of direct substitution but a strategic decision based on the specific requirements of the application.

  • DBTDL remains a highly effective and economical choice for general-purpose applications where moisture is not a significant concern and where its well-characterized performance is advantageous.[17]

  • Distannoxanes offer a compelling alternative for applications demanding higher hydrolytic stability, such as in moisture-cure systems or formulations with residual water content.[6] Their unique structure allows for a greater degree of tunability, potentially offering advantages in selectivity and reactivity for specialized applications.

As the field of polymer science continues to advance, a deep understanding of the structure-property-performance relationships of catalysts like DBTDL and distannoxanes will be paramount for the development of next-generation materials with enhanced properties and improved sustainability profiles.

References

  • A Versatile Hydrolysis-Resistant Organotin Catalyst D-60, Suitable for a Wide Range of PU Adhesives and Sealants. (2025, September 15). SinoPoly Research Institute.
  • Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • introduction to organotin chemistry - and applications - Gelest, Inc. (n.d.). Gelest, Inc.
  • Head-to-Tail Regularity of Polyurethanes from p-Isocyanatobenzyl Isocyanate and Ethylene Glycol by a Distannoxane Catalyst - ResearchGate. (2025, August 10).
  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review - ResearchGate. (n.d.).
  • Dibutyltin dilaurate synthesis process - Eureka | Patsnap. (2020, June 19).
  • Synthesis method of dibutyltin dilaurate - Eureka | Patsnap. (2017, September 15).
  • Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-} - ACS Publications. (2007, April 19).
  • Dibutyltin dilaurate synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. (2018, July 17). Lupine Publishers.
  • CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents. (n.d.).
  • US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier - Google Patents. (n.d.).
  • CN104672276A - Synthetic method for preparing dibutyltin dilaurate - Google Patents. (n.d.).
  • How to choose the catalyst for polyurethane rationally - Knowledge. (2022, June 10). Knowledge.
  • Organotin(IV) compounds as intramolecular transesterification catalysts in thermal depolymerization of poly(L-lactic acid) oligomer to form LL-lactide - PubMed. (n.d.). PubMed.
  • The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings - ResearchGate. (2025, August 8).
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. (2015, May 6).
  • US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents. (n.d.).
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC. (n.d.). PMC.
  • Organotin carboxylate catalyst in urethane formation in a polar solvent: an experimental and computational study - RSC Publishing. (n.d.). RSC Publishing.
  • Catalytic activity of DBTDL in polyurethane formation. (n.d.). Indian Journal of Chemical Technology.
  • Evaluating the performance of different polyurethane foam c
  • Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (n.d.). Elsevier.
  • Urethane Synthesis in the Presence of Organic Acid Catalysts—A Comput
  • investigation of dbtl catalyst alternatives in 2k acrylic clearco
  • Alternatives to DBTL catalysts in polyurethanes – a comparative study - ResearchGate. (n.d.).
  • Catalyst alternatives to replace DBTDL to crosslink silane grafted polyethylene - Jicable. (n.d.). Jicable.
  • CAS 5967-09-9 (1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane) - BOC Sciences. (n.d.). BOC Sciences.
  • How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. (2022).
  • understanding the catalytic mechanism of stannous octoate t-9 in polyurethane reactions. (2025, June 18). LinkedIn.
  • Catalysis of Urethane Systems - Turkchem. (2026, January 13). Turkchem.
  • Catalytic activity of DBTDL in polyurethane formation | Request PDF - ResearchGate. (2025, August 6).
  • Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in r
  • RU2041233C1 - 1,3-di-(6-0 sacharose)-1,1,3,3-tetrabutyldi-stannoxane and process for preparing thereof - Google Patents. (n.d.).
  • A Comparative Analysis of Bis(dodecylthio)dimethylstannane and Dioctyltin Dilaurate (DOTL)
  • Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates - IRIS UPO. (2024, May 19). IRIS UPO.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. (n.d.). PMC.
  • Effect of Dibutyltin Dilaurate on Triglyceride Metabolism through the Inhibition of the mTOR Pathway in Human HL7702 Liver Cells - MDPI. (2018, July 6). MDPI.
  • Dibutyltin dicarboxylate salts: Human health tier II assessment. (2017, October 27). Australian Government Department of Health.
  • Boosting Thermal Stability of Volatile Os Catalysts by Downsizing to Atomically Dispersed Species - PMC. (n.d.). PMC.
  • analyzing the mechanism of dibutyltin dilaurate catalyst in co
  • Safety Data Sheet: Dibutyltin dilaurate - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.

Sources

Exploratory

molecular weight and formula of bis(dodecyloxy)distannoxane

CAS Registry Number: 25150-98-5 Systematic Name: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane[1][][3][4][5][6] Executive Summary This technical guide provides a definitive structural and physicochemical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 25150-98-5 Systematic Name: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane[1][][3][4][5][6]

Executive Summary

This technical guide provides a definitive structural and physicochemical analysis of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane .[1][][3] Commonly utilized as a high-performance catalyst in transesterification and polyurethane synthesis, this organotin compound is frequently misidentified in literature due to nomenclature overlap with its carboxylate analog (bis-lauroyloxy).[1][][3]

This guide resolves these ambiguities, providing the exact molecular weight, formula, and a validated synthesis protocol. It is designed for researchers requiring high-fidelity data for stoichiometric calculations and regulatory compliance (REACH/TSCA).[][3]

Part 1: Physicochemical Identity[1][2]

The precise molecular formula is derived from the condensation of two dibutyltin oxide molecules with two dodecanol molecules, resulting in an alkoxide-bridged distannoxane core.[1][][3]

1.1 Core Specifications
ParameterValueTechnical Notes
Molecular Formula C₄₀H₈₆O₃Sn₂ Distinct from the carboxylate analog (

).[1][][3]
Molecular Weight 852.51 g/mol Based on standard atomic weights (Sn: 118.71).
Exact Mass 854.46 g/mol Monoisotopic mass (useful for MS analysis).
CAS Number 25150-98-5Specific to the dodecyloxy (ether-linked) derivative.[1][][3][6]
Appearance Waxy Solid / Viscous LiquidPhase depends on purity and thermal history.[]
Tin Content (% Sn) ~27.8%Critical for catalytic load calculations.
1.2 Structural Distinction (The "Expertise" Pillar)

A common error in drug development and polymer chemistry is confusing this molecule with 1,1,3,3-tetrabutyl-1,3-bis(lauroyloxy)distannoxane (CAS 3669-02-1).[1][][3]

  • Bis(dodecyloxy) [Target]: Contains Sn–O–C (alkoxide) bonds.[] Formed from Dodecanol.

  • Bis(lauroyloxy) [Analog]: Contains Sn–O–CO–C (ester) bonds.[] Formed from Lauric Acid.

Impact: The alkoxide variant (this topic) is generally more hydrolytically unstable but offers higher nucleophilicity in catalytic cycles compared to the carboxylate.

Part 2: Synthesis & Structural Logic[2][6]

The synthesis of bis(dodecyloxy)distannoxane follows a dehydration condensation mechanism. Unlike simple stannoxanes, the 1,3-distannoxane core forms a "ladder" structure in the solid state due to intermolecular coordination, which stabilizes the dimeric tin center.[1][][3]

2.1 Validated Synthesis Protocol
  • Precursor: Dibutyltin Oxide (DBTO)[]

  • Reagent: 1-Dodecanol (Lauryl Alcohol)[1][][3]

  • Solvent: Toluene or Xylene (for azeotropic water removal)[]

Step-by-Step Methodology:

  • Charge: Load a Dean-Stark apparatus with Dibutyltin Oxide (2 equivalents) and 1-Dodecanol (2.05 equivalents—slight excess drives equilibrium).

  • Solvation: Add Toluene (approx. 5 mL per gram of DBTO).

  • Reflux: Heat to reflux (

    
    ). The reaction is driven by the removal of water.[]
    
    • Reaction:

      
      [3]
      
  • Monitoring: Continue reflux until the theoretical mass of water is collected in the trap (approx. 2-4 hours).

  • Isolation: Remove solvent under reduced pressure (rotary evaporator). The excess dodecanol remains (acting as a plasticizer) or can be removed via high-vacuum distillation if high purity is required.[1][3]

2.2 Reaction Pathway Visualization

The following diagram illustrates the condensation pathway and the critical distinction between the alkoxide and carboxylate routes.

G cluster_0 Reagents (Pathways) DBTO Dibutyltin Oxide (Bu2SnO) Intermediate Dehydration (-H2O) DBTO->Intermediate Alcohol 1-Dodecanol (R-OH) Alcohol->Intermediate Alkoxide Route Acid Lauric Acid (R-COOH) Acid->Intermediate Carboxylate Route Target Bis(dodecyloxy)distannoxane (CAS 25150-98-5) Sn-O-C Linkage Intermediate->Target Yields Target Analog Bis(lauroyloxy)distannoxane (CAS 3669-02-1) Sn-O-CO-C Linkage Intermediate->Analog Yields Analog

Caption: Synthesis logic distinguishing the target alkoxide (via Dodecanol) from the common carboxylate analog.

Part 3: Catalytic Mechanism[1][2][3][6]

In application, particularly in polyurethane foams or transesterification, the distannoxane core acts as a bifunctional Lewis acid .[1][]

  • Template Effect: The central

    
     ring (often dimeric in solution) coordinates both the electrophile (e.g., isocyanate or ester carbonyl) and the nucleophile (alcohol).[]
    
  • Ligand Exchange: The dodecyloxy group is labile. It exchanges with the substrate alcohol, activating it for attack.[1][]

  • Turnover: The high lipophilicity of the dodecyl chains ensures solubility in non-polar organic media, preventing catalyst precipitation and maintaining high turnover numbers (TON).[]

Part 4: Safety & Regulatory (HSE)[3][6]

As an organotin compound, strict handling protocols are mandatory.[1][]

  • Toxicity: Organotins are known immunotoxins and potential endocrine disruptors.[]

  • Handling: Use nitrile gloves and work within a fume hood.[] Avoid aerosolization.[][7]

  • Disposal: Must be treated as hazardous chemical waste.[] Do not release into aquatic environments (very toxic to aquatic life).[7]

  • Regulatory Status: Listed on TSCA (USA) and ENCS (Japan). Subject to specific organotin restrictions in the EU (REACH Annex XVII).

References
  • NITE (National Institute of Technology and Evaluation). Chemical Risk Information Platform (CHRIP): CAS 25150-98-5. [Link][1][][3]

  • Panasonic Holdings. Chemical Substances Management Rank Guidelines (Level 1 Prohibited Substances). [Link]

  • PubChem. Compound Summary: Distannoxane derivatives and Organotin chemistry. [Link]

Sources

Foundational

Solubility Profile & Solvent Compatibility of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

Technical Guide for Process Development & Catalysis Applications Executive Summary 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1) represents a specialized class of organotin catalysts defined by a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Development & Catalysis Applications

Executive Summary

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1) represents a specialized class of organotin catalysts defined by a unique "reverse micelle" architecture. Unlike simple organotin salts, this molecule features a polar stannoxane (Sn-O-Sn) core shielded by four butyl groups and two long-chain dodecyloxy (C12) ligands.

Critical Finding: The solubility of this compound is dictated by the dominance of its lipophilic domains (40 aliphatic carbons total) over its polar core.[1] Consequently, it exhibits excellent solubility in non-polar and chlorinated hydrocarbons but demonstrates instability and insolubility in aqueous and highly polar protic media .[1][2]

This guide provides the definitive solubility matrix, mechanistic insights, and validation protocols required to utilize this catalyst effectively in transesterification, polyurethane synthesis, and silanol condensation.

Chemical Identity & Structural Analysis[3][4][5]

To predict solubility behavior, we must first deconstruct the molecule's amphiphilic nature.[1]

  • Chemical Name: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane[3][4]

  • CAS Number: 3669-02-1[3][4][5]

  • Molecular Formula: C₄₀H₈₂O₅Sn₂[1][3][4]

  • Molecular Weight: ~880.5 g/mol [1][3][5]

  • Physical State: Yellow viscous liquid or low-melting solid (dependent on purity/isomer mix).[1]

The "Reverse Micelle" Mechanism

The distannoxane core forms a ladder-like structure (Sn₂O₂ ring).[1][6] In solution, the four butyl groups and two dodecyl chains orient outward, effectively encapsulating the polar tin-oxygen core. This structure mimics a reverse micelle, allowing the molecule to dissolve seamlessly in non-polar organic solvents while repelling water.[1]

Solubility Compatibility Matrix

The following data summarizes the thermodynamic solubility and chemical stability of the compound across standard industrial solvent classes.

Table 1: Solvent Compatibility Guide

Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Note
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExcellent (>200 g/L)LowPreferred. Ideal for non-polar reaction media.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent (>200 g/L)LowPreferred. Standard for high-temp catalysis.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh (>150 g/L)LowGood for low-temp synthesis/analysis.
Ethers THF, Diethyl Ether, MTBEHigh (>100 g/L)LowExcellent compatibility; watch for peroxides in ethers.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to Low LowSolubility decreases as alkyl chain length increases.
Polar Protic Methanol, Ethanol, IsopropanolVariable/Reactive High Avoid. Risk of ligand exchange (alcoholysis).[1]
Aqueous Water, Buffer SolutionsInsoluble Critical Incompatible. Hydrolyzes to insoluble Dibutyltin Oxide.[1]
Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application and the compound's chemical limitations.

SolventSelection Start Select Solvent for CAS 3669-02-1 IsProtic Is the solvent Protic? (Alcohol, Water, Acid) Start->IsProtic Hydrolysis CRITICAL FAILURE Hydrolysis or Solvolysis Risk IsProtic->Hydrolysis Yes IsPolar Is the solvent Highly Polar? (DMSO, Acetonitrile) IsProtic->IsPolar No CheckTemp Operating Temperature? IsPolar->CheckTemp No (Non-polar/Lipophilic) PoorSol Poor Solubility Phase Separation Likely IsPolar->PoorSol Yes (High Polarity) Hexane Use Hexane/Heptane (High Solubility, Inert) CheckTemp->Hexane Low (<60°C) Toluene Use Toluene/Xylene (High Solubility, High BP) CheckTemp->Toluene High (>100°C) THF Use THF/DCM (Good Solubility, Moderate BP) CheckTemp->THF Medium (<100°C)

Figure 1: Decision tree for solvent selection ensuring catalyst stability and solubility.

Mechanistic Insights & Stability

The Hydrolysis Trap

While often marketed as "moisture stable" compared to titanium alkoxides, distannoxanes are thermodynamically unstable toward hydrolysis.[1] In the presence of water, the dodecyloxy ligands are displaced, leading to the formation of Dibutyltin Oxide (Bu₂SnO) , which is an insoluble, polymeric white solid.

Reaction Pathway:



(Where R' = Dodecyl)[1]

This reaction is irreversible in neutral media and results in catalyst deactivation and precipitation.[1]

Ligand Exchange (Transesterification)

In alcoholic solvents (e.g., Methanol), the dodecyloxy group (C12) can exchange with the solvent (C1).[1] While the catalyst remains active, its physical properties (solubility, boiling point) change, potentially altering reaction kinetics.

  • Recommendation: Only use alcohols if the alcohol itself is a reagent in the intended transesterification process.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to certify a new solvent system for your process.[1]

  • Preparation: Dry the solvent over molecular sieves (3Å or 4Å) to <50 ppm water content.

  • Weighing: Accurately weigh 1.0 g of CAS 3669-02-1 into a 20 mL scintillation vial.

  • Addition: Add 5.0 mL of the target solvent.

  • Agitation: Vortex for 60 seconds at room temperature (25°C).

  • Observation:

    • Clear Solution: Solubility > 200 g/L (Pass).[1]

    • Haze/Turbidity: Indicates partial insolubility or hydrolysis (Fail).[1]

    • Precipitate: Insoluble.[1]

Protocol B: Hydrolytic Stability Test

Use this to determine if your reaction environment is too wet for the catalyst.[1]

  • Dissolution: Dissolve 100 mg of catalyst in 10 mL of Toluene-d8 (or standard Toluene).

  • Challenge: Add 50 µL of water.

  • Monitoring: Shake vigorously and observe over 1 hour.

    • Visual: Appearance of a white precipitate indicates formation of Bu₂SnO.[1]

    • NMR (Optional): Loss of the specific Sn-O-CH₂ triplet signal and broadening of butyl peaks indicates degradation.

Handling & Storage Guidelines

  • Atmosphere: Store under dry nitrogen or argon.[1] The compound is hygroscopic in the sense that it reacts with atmospheric moisture over time.[1]

  • Container: Glass or Teflon (PTFE).[1] Avoid PVC or low-grade plastics which may leach plasticizers in contact with the organotin.[1]

  • Safety: Organotins are toxic.[1] Always handle in a fume hood.[1] Wear nitrile gloves (double gloving recommended for chlorinated solvents).[1]

References

  • Otera, J. (1993).[1] Transesterification: Organic Synthesis. Chemical Reviews, 93(4), 1449–1470. Link[1]

    • Foundational text on distannoxane chemistry and the "reverse micelle" structure.
  • Alfa Chemistry. (n.d.).[1] 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane (CAS 3669-02-1) Product Data. Retrieved October 26, 2023. Link

    • Source for physical property data and CAS verification.[1][4]

  • Yousif, E., et al. (2018).[1] A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences. Link

    • Review confirming solubility trends of ladder-structure distannoxanes in non-polar solvents.
  • Gelest, Inc. (n.d.).[1] Organotin Chemistry: Reactive Intermediates. Link

    • General reference for organotin hydrolysis pathways and solvent comp

Sources

Exploratory

Thermodynamic Stability &amp; Catalytic Utility of Tetraalkyldistannoxane Dimers

Executive Summary Tetraalkyldistannoxanes represent a unique class of organotin compounds where thermodynamic stability dictates functional utility. Unlike unstable organometallic intermediates, these compounds spontaneo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraalkyldistannoxanes represent a unique class of organotin compounds where thermodynamic stability dictates functional utility. Unlike unstable organometallic intermediates, these compounds spontaneously self-assemble into a dimeric "ladder" motif. This structure is not merely a crystallographic curiosity; it is the thermodynamic sink that confers exceptional resistance to hydrolysis and thermal decomposition.

For drug development professionals, the value of these dimers lies in their application as Otera’s Catalysts . Their thermodynamic stability allows them to survive the rigors of large-scale API (Active Pharmaceutical Ingredient) synthesis, driving transesterification and amidation reactions with high chemoselectivity and recoverability.

Structural Architecture: The "Ladder" Motif

The fundamental unit of a tetraalkyldistannoxane is


. However, in both solid-state and non-polar solutions, this monomeric species is thermodynamically unfavorable. To satisfy the Lewis acidity of the tin centers, two monomers dimerize to form a stannoxane ladder .
The Coordinate Core

The stability arises from the formation of a central four-membered


 ring, fused with two additional four-membered rings involving the apical ligands (X).
  • Central Tin (Endo): Hexacoordinate, distorted octahedral geometry.

  • Terminal Tin (Exo): Pentacoordinate, trigonal bipyramidal geometry.

  • Bridging Oxygen: Trivalent, coordinating to three distinct tin atoms.

This arrangement maximizes coordinate bonding (enthalpic gain) which significantly outweighs the entropic penalty of dimerization.

Graphviz Visualization: Monomer-Dimer Equilibrium

The following diagram illustrates the thermodynamic drive from the high-energy monomer to the stable ladder dimer.

DistannoxaneStability cluster_0 Thermodynamic Driver Monomer 2x Monomer (XR2SnOSnR2X) [Lewis Acidic/Unstable] Transition Coordination Complex Monomer->Transition Diffusion & Orientation Dimer Ladder Dimer (Sn2O2 Core) [Thermodynamic Sink] Transition->Dimer Sn-O Coordination (ΔH << 0) Dimer->Monomer Thermal Dissociation (High T only)

Figure 1: The dimerization pathway.[1][2][3] The formation of the ladder structure is driven by the saturation of the tin coordination sphere.

Thermodynamic Drivers & Stability Constants

The stability of tetraalkyldistannoxanes is governed by the nature of the alkyl group (


) and the electronegative ligand (

).
Enthalpic Stabilization vs. Entropic Penalty

The formation of the dimer is an exothermic process . The bond energy gained from forming two new


 coordinate bonds and two 

bridges is substantial.
ParameterDescriptionThermodynamic Impact
Sn-O Core Formation of central

ring
Primary stabilizer (High bond enthalpy)
Ligand (X) Bridging capability of X (e.g., Cl, NCS)Secondary stabilizer; NCS > Cl > OH
R-Group Steric bulk (e.g., Butyl vs. Methyl)Kinetic protection; protects core from hydrolysis
The Ligand Effect (X)

The identity of 'X' tunes the stability.

  • X = NCS (Isothiocyanate): Forms the most stable dimers (Otera's Catalyst). The NCS group bridges effectively between tin centers, locking the ladder structure.

  • X = Cl/Br: Forms stable dimers, but more susceptible to ligand exchange.

  • X = OH: Often leads to complex hydrogen-bonded networks rather than discrete dimers.

Experimental Protocol: Synthesis of Otera's Catalyst

Self-Validating Methodology

This protocol describes the synthesis of 1,3-diisothiocyanatotetra-n-butyldistannoxane , the benchmark for thermodynamic stability in this class.

Reagents
  • Dibutyltin oxide (

    
    ): 24.9 g (100 mmol)
    
  • Dibutyltin diisothiocyanate (

    
    ): 34.9 g (100 mmol)
    
  • Solvent: Anhydrous Ethanol (200 mL)

Step-by-Step Procedure
  • Suspension: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the

    
     in ethanol.
    
  • Addition: Add

    
     to the suspension. Note: The reaction is heterogeneous initially.
    
  • Reflux (Thermodynamic Equilibration): Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: The solution should become completely clear. This indicates the consumption of the insoluble oxide and formation of the soluble distannoxane dimer.

  • Crystallization: Remove the solvent in vacuo to reduce volume to ~50 mL. Allow to cool slowly to room temperature, then refrigerate at

    
    .
    
  • Filtration: Collect the resulting white crystals via vacuum filtration.

  • Validation (Melting Point): The product should have a sharp melting point (typically 142–144 °C for the NCS variant). A broad range indicates incomplete dimerization or hydrolysis.

Functional Utility: The "Template Effect" in Catalysis

The thermodynamic stability of the ladder structure is not static; it is fluxional . This allows the dimer to act as a template for transesterification, a critical reaction in drug synthesis (e.g., modifying ester prodrugs).

Mechanism

The reaction does not proceed via simple Lewis acid activation. Instead, the distannoxane ladder opens a coordination site to bind both the alcohol and the ester, bringing them into proximity.

  • Ligand Exchange: The alkoxy group of the reactant alcohol displaces a bridging ligand on the tin.

  • Template Binding: The carbonyl oxygen of the ester coordinates to a neighboring tin atom.

  • Intramolecular Attack: The activated alkoxide attacks the activated carbonyl.

Graphviz Visualization: The Catalytic Cycle

OteraCycle cluster_cycle The Template Effect Catalyst Stable Ladder Dimer (Resting State) Complex Template Complex (Alcohol + Ester Bound) Catalyst->Complex + R'OH, + RCOOR'' (Ligand Exchange) Transition Tetrahedral Intermediate (Sn-Stabilized) Complex->Transition Intramolecular Attack ProductRel Product Release (New Ester) Transition->ProductRel Collapse ProductRel->Catalyst - R''OH (Regeneration)

Figure 2: The catalytic cycle of Otera's catalyst. The ladder structure acts as a scaffold, reducing the entropy of activation.

References

  • Otera, J., et al. (1991).[4][5] "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." The Journal of Organic Chemistry, 56(18), 5307–5311. Link

  • Otera, J. (1993).[4] "Transesterification."[4][6][7][8] Chemical Reviews, 93(4), 1449–1470. Link

  • Chandrasekhar, V., et al. (2002). "Organotin assemblies containing Sn–O–Sn linkages." Coordination Chemistry Reviews, 235(1-2), 1–52. Link

  • Wada, M., et al. (1987). "Preparation and properties of dialkyltin isothiocyanate derivatives." Journal of Organometallic Chemistry, 12(1). Link

Sources

Foundational

history and development of Otera’s distannoxane catalysts

An In-Depth Technical Guide to the History and Development of Otera’s Distannoxane Catalysts Abstract The pursuit of "ideal" (trans)esterification reactions—characterized by 1:1 stoichiometry, mild conditions, and high y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Otera’s Distannoxane Catalysts

Abstract

The pursuit of "ideal" (trans)esterification reactions—characterized by 1:1 stoichiometry, mild conditions, and high yields without the need for product removal—has been a long-standing challenge in synthetic chemistry. This guide delves into the history, development, and mechanistic intricacies of Otera's distannoxane catalysts, a class of organotin compounds that have emerged as a powerful solution to this challenge. We will explore their unique structural features, the innovative "template effect" that governs their activity, and the evolution from early models to advanced fluorous systems that permit quantitative recovery and reuse. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these remarkable catalysts and their practical application.

The Genesis of Distannoxane Catalysts: Overcoming Equilibrium

Esterification and transesterification are fundamental, equilibrium-limited reactions pivotal to both laboratory synthesis and industrial production.[1] Historically, driving these reactions to completion required using one reactant in excess or actively removing the alcohol or water by-product, often through azeotropic distillation.[1] These methods are inefficient, consuming excess energy and deviating from the principles of atom economy and green chemistry.[1]

The journey toward a more elegant solution began with the exploration of organotin compounds as catalysts. While simple monoalkyltin(IV) complexes were known to catalyze esterification, their mechanisms were not fully understood, and their efficiency had limitations.[2] The breakthrough came from the work of Japanese chemist Junzo Otera and his collaborators, who developed a family of 1,3-disubstituted tetraorganodistannoxanes.[3][4] These compounds, with the general formula (XR₂SnOSnR₂Y)₂, possess a unique dimeric, ladder-like structure that proved to be exceptionally effective.[5] This structure is not merely a curiosity; it is the very foundation of their catalytic prowess.

The Core of the Catalyst: Structure and the "Template Effect"

Unlike mononuclear tin compounds, Otera's distannoxane catalysts derive their high activity from their distinct dimeric assembly.[6] The central Sn-O-Sn core forms a stable, ladder-like framework where the tin atoms act as Lewis acidic centers.[3][7] The genius of this arrangement lies in its ability to act as a molecular "template."

In a transesterification reaction, the incoming alcohol displaces the bridging isothiocyanate or halide ligands (the 'X' groups) to form an alcohol-bridged active catalyst.[3] This intermediate then coordinates the carbonyl oxygen of the substrate ester. By holding both the nucleophilic alcohol and the electrophilic ester in close proximity and optimal orientation within the catalyst's framework, the distannoxane dramatically lowers the activation energy of the reaction.[4][8] This "template effect" is so efficient that it facilitates reactions under nearly neutral conditions and, most importantly, allows for the use of a strict 1:1 molar ratio of reactants to achieve quantitative yields.[1][6]

Furthermore, the bulky alkyl groups on the catalyst's exterior create a hydrophobic environment around the active site.[1] In esterification reactions, this inherent hydrophobicity helps to repel the water molecule formed as a by-product, thereby suppressing the reverse hydrolysis reaction and further shifting the equilibrium toward the desired ester product without needing external dehydration techniques.[1] This has proven especially valuable in challenging reactions like macrolactonization.[1]

Diagram 1: Proposed Catalytic Cycle for Transesterification

G cluster_0 Catalytic Cycle A Distannoxane Catalyst (XR₂SnOSnR₂X)₂ B Alcohol Activation: Alcohol displaces X groups A->B + 2 R'OH - 2 HX C Template Complex: Ester coordinates to Sn center B->C + R''COOR''' D Tetrahedral Intermediate: Nucleophilic attack C->D Intramolecular Attack E Product Formation: Ester & Alcohol exchange D->E Rearrangement F Product Release: Catalyst is regenerated E->F - R''COOR' - R'''OH F->A

Caption: A simplified workflow of the distannoxane-catalyzed transesterification mechanism.

Synthesis of Otera's Catalysts

The preparation of these catalysts is straightforward. The general method involves the reaction between a dialkyltin oxide and a dialkyltin dihalide or diisothiocyanate.[3][5]

Experimental Protocol: Synthesis of a Generic Distannoxane Catalyst
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2 molar equivalents of dialkyltin oxide (e.g., Dibutyltin oxide) in a suitable nonpolar solvent like toluene.

  • Addition: To the stirring suspension, add 2 molar equivalents of the corresponding dialkyltin dihalide or diisothiocyanate (e.g., Dibutyltin diisothiocyanate).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the clarification of the reaction mixture as the solid dialkyltin oxide is consumed.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes) to yield the pure distannoxane catalyst.

The Next Leap: Fluorous Distannoxanes for Unprecedented Recyclability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Addressing this, Otera's group pioneered the development of fluorous distannoxane catalysts.[1][6] By replacing the standard alkyl groups (like butyl) with perfluoroalkyl "ponytails" (e.g., C₆F₁₃C₂H₄), they created catalysts that are highly soluble in fluorous solvents (like FC-72) but virtually insoluble in common organic solvents.[6]

This innovation enables a fluorous biphasic catalysis system. The reaction is conducted in a two-phase system (organic and fluorous). The catalyst resides exclusively in the fluorous phase, while the reactants and products remain in the organic phase. Upon completion, the two layers are simply separated. The organic layer contains the pure product, and the fluorous layer containing the catalyst can be recovered quantitatively and reused multiple times with no loss of activity.[1][6]

Diagram 2: Fluorous Biphasic Catalysis Workflow

G cluster_reaction Reaction Step cluster_separation Separation Step Reactants Reactants in Organic Solvent ReactionVessel Biphasic Mixture (Heated/Stirred) Reactants->ReactionVessel Catalyst Catalyst in Fluorous Solvent Catalyst->ReactionVessel SeparatoryFunnel Phase Separation (Cooling) ReactionVessel->SeparatoryFunnel Reaction Complete Products Products in Organic Phase SeparatoryFunnel->Products RecycledCatalyst Catalyst in Fluorous Phase SeparatoryFunnel->RecycledCatalyst RecycledCatalyst->Catalyst Reuse

Caption: Workflow illustrating product isolation and catalyst recycling in a fluorous system.

Performance and Applications

The mildness and efficiency of Otera's catalysts make them suitable for a wide range of substrates, including those with sensitive functional groups that would not survive harsher reaction conditions.[6] Their superiority over mononuclear tin compounds is well-documented.

Table 1: Comparison of Catalytic Activity in Acetylation
EntryCatalystYield (%)
1(NCS·Rf₂SnOSnR₂·NCS)₂ 100
2(C₆H₁₃C₂H₄)nSn(C₆F₅)₄-n34
3(C₆H₁₃C₂H₄)₄Sn19
4Control (No Catalyst)12
Reaction conditions: Acetylation of 1-octanol with one equivalent of Ac₂O at room temperature. Rf = C₆F₁₃C₂H₄. Data sourced from Otera, J. Acc. Chem. Res. 2004, 37, 5, 288–296.[6]

The data clearly shows the distannoxane structure is vastly more active than its mononuclear counterparts.[6] This catalytic system has been successfully applied in numerous total syntheses of complex natural products, where mild and selective ester formation is critical.[3]

Conclusion and Future Outlook

The development of Otera's distannoxane catalysts represents a paradigm shift in the field of (trans)esterification. By leveraging a unique, self-assembling dimeric structure, these catalysts create a microenvironment that perfectly orchestrates the reaction, enabling quantitative conversions under exceptionally mild conditions. The subsequent innovation of fluorous variants solved the long-standing problem of catalyst recovery, bringing these reactions closer to the ideals of green and sustainable chemistry. For drug development professionals and synthetic chemists, Otera's catalysts offer a reliable, efficient, and gentle tool for constructing ester bonds in complex molecular architectures. Future research may focus on immobilizing these catalysts on solid supports or exploring their utility in other Lewis acid-catalyzed transformations.

References

  • Otera, J. Toward Ideal (Trans)Esterification by Use of Fluorous Distannoxane Catalysts. Accounts of Chemical Research, 2004, 37(5), 288-296. [Link]

  • Wikipedia. Otera's catalyst. Wikipedia. [Link]

  • Otera, J. Toward Ideal (Trans)Esterification by Use of Fluorous Distannoxane Catalysts. American Chemical Society. [Link]

  • ResearchGate. distannoxanes. ResearchGate. [Link]

  • de Poel, W. et al. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 2021. [Link]

  • Scilit. Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. Scilit. [Link]

  • Otera, J., Ioka, S., & Nozaki, H. Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. The Journal of Organic Chemistry, 1989, 54(17), 4013-4014. [Link]

  • Otera, J., Danoh, N., & Nozaki, H. Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry, 1991, 56(18), 5307-5311. [Link]

  • Otera, J., & Nozaki, H. Template effect of distannoxanes and their synthetic applications. Nippon Kagaku Kaishi, 1990, 601-610. [Link]

  • Royal Society of Chemistry. Catalysis Science & Technology. RSC Publishing. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Lewis Acid Acidity of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

This technical guide provides a comprehensive examination of the Lewis acid properties of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. It is intended for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive examination of the Lewis acid properties of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. It is intended for researchers, scientists, and professionals in drug development and catalysis who are interested in the application and fundamental chemical nature of organotin compounds. This document delves into the structural characteristics that give rise to its Lewis acidity, methodologies for its quantification, and the implications of this property in various chemical transformations.

Introduction: The Unique World of Distannoxanes

Organotin(IV) compounds are a versatile class of molecules with a rich history in organic synthesis and materials science.[1] Among these, distannoxanes, which are characterized by a Sn-O-Sn linkage, hold a special place. These molecules are not merely simple oxides; they often adopt complex, ladder-like dimeric structures, which significantly influence their chemical reactivity.[2] The compound of focus, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, is a member of this family, featuring bulky butyl groups and long dodecyloxy chains attached to the tin centers.

The catalytic activity of distannoxanes in a variety of polar organic reactions, such as transesterification and urethane formation, is well-documented.[2][3] This catalytic prowess is largely attributed to the Lewis acidic nature of the tin atoms. Organotin(IV) cations, in general, act as Lewis acids, with their strength being dependent on the substituents.[1] In distannoxanes, the tin centers can coordinate with Lewis bases, thereby activating substrates and facilitating chemical reactions.[4] Understanding and quantifying the Lewis acidity of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is therefore crucial for optimizing its existing applications and exploring new synthetic possibilities.

Structural Features and Their Influence on Lewis Acidity

The chemical behavior of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is intrinsically linked to its molecular architecture. While a simple monomeric structure might be envisioned, distannoxanes typically exist as dimers in the solid state and often in solution, forming a central four-membered Sn₂O₂ ring. This dimeric "ladder" structure is a key determinant of its reactivity.

Diagram 1: Proposed Dimeric Structure of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

G Sn1 Sn O1 O Sn1->O1 Bu1a Butyl Sn1->Bu1a Bu1b Butyl Sn1->Bu1b ODod1 O-Dodecyl Sn1->ODod1 Sn2 Sn O1->Sn2 O2 O Sn2->O2 Bu2a Butyl Sn2->Bu2a Bu2b Butyl Sn2->Bu2b ODod2 O-Dodecyl Sn2->ODod2 O2->Sn1

A representation of the dimeric ladder structure.

The coordination environment of the tin atoms in this dimeric structure is expanded beyond the typical tetrahedral geometry, often approaching a trigonal bipyramidal or octahedral geometry. This coordination expansion is facilitated by the bridging oxygen atoms and, in some cases, intramolecular coordination of the alkoxy groups. The electron-deficient nature of the tin centers, which is the origin of their Lewis acidity, is thus modulated by this complex structural arrangement. The bulky butyl and long dodecyloxy groups also play a significant role, primarily through steric hindrance, which can influence the accessibility of the Lewis acidic sites to incoming substrates.

Quantifying Lewis Acidity: Methodologies and Rationale

While the concept of Lewis acidity is fundamental, its quantification can be complex. There is no single universal scale, and the measured acidity can depend on the chosen method and reference base.[5] For organotin compounds, several spectroscopic techniques have proven to be effective.

The Gutmann-Beckett Method: A ³¹P NMR Approach

The Gutmann-Beckett method is a widely used and experimentally convenient technique for assessing the Lewis acidity of various species.[6] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the interaction between the probe and the Lewis acid.[7]

The core principle lies in the sensitivity of the ³¹P chemical shift (δ) of Et₃PO to its chemical environment. The oxygen atom in Et₃PO is a strong Lewis base and readily coordinates to a Lewis acid. This coordination leads to a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum. The magnitude of this shift is directly proportional to the strength of the Lewis acid.

The Lewis acidity is often expressed as an Acceptor Number (AN), which is calculated based on the observed chemical shift change.[6] The AN scale is typically referenced against the ³¹P chemical shift of Et₃PO in a non-coordinating solvent like hexane (AN = 0) and in the presence of a strong Lewis acid like antimony pentachloride (SbCl₅) (AN = 100).[6]

Rationale for Application: The Gutmann-Beckett method is particularly well-suited for studying 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane due to the high sensitivity of ³¹P NMR and the well-defined interaction between Et₃PO and the tin centers. The solubility of both the distannoxane and the probe in common non-polar organic solvents allows for straightforward sample preparation and measurement.

Diagram 2: Experimental Workflow for the Gutmann-Beckett Method

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Data Interpretation prep1 Dissolve Distannoxane in deuterated solvent prep2 Add Et3PO probe (known concentration) prep1->prep2 nmr Acquire ³¹P NMR Spectrum prep2->nmr process Process data and determine δ(³¹P) nmr->process calc Calculate Δδ(³¹P) process->calc an Determine Acceptor Number (AN) calc->an

A streamlined workflow for Lewis acidity determination.

Infrared (IR) Spectroscopy with Pyridine Probe

An alternative and complementary method for assessing Lewis acidity involves the use of pyridine as a probe molecule, monitored by infrared (IR) spectroscopy.[8] Pyridine is a well-characterized Lewis base that can interact with both Brønsted and Lewis acid sites on a material's surface or in solution.

When pyridine coordinates to a Lewis acid site, specific vibrational modes of the pyridine ring are perturbed, leading to shifts in their corresponding IR absorption bands.[9] The band around 1450 cm⁻¹ is particularly indicative of pyridine coordinated to a Lewis acid site. The intensity and frequency of this band can be used to quantify the number and strength of the Lewis acid sites.[10]

Rationale for Application: This method is especially useful for distinguishing between Lewis and Brønsted acidity and can provide valuable information about the nature of the acidic sites. While perhaps more commonly applied to solid acids, it can be adapted for solution-phase measurements.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the characterization of the Lewis acidity of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.

Protocol for Lewis Acidity Determination by the Gutmann-Beckett Method

Objective: To quantify the Lewis acidity of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane using the Gutmann-Beckett method.

Materials:

  • 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated benzene (C₆D₆) or other suitable non-coordinating deuterated solvent

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution of Et₃PO: Accurately weigh a known amount of Et₃PO and dissolve it in a known volume of C₆D₆ to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Preparation of the Distannoxane Solution: Accurately weigh a known amount of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane and dissolve it in a known volume of C₆D₆ to prepare a solution of a specific concentration (e.g., 0.1 M).

  • Preparation of the NMR Sample: In an NMR tube, mix a known volume of the distannoxane solution with a known volume of the Et₃PO stock solution. The final concentrations should be carefully recorded. A typical starting point would be a 1:1 molar ratio.

  • Preparation of a Reference Sample: In a separate NMR tube, add the same volume of the Et₃PO stock solution as in the sample tube and dilute with C₆D₆ to the same final volume. This will serve as the reference.

  • NMR Acquisition: Acquire the ³¹P NMR spectra for both the sample and the reference tubes under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis:

    • Determine the chemical shift (δ) of the ³¹P signal for both the sample (δ_sample) and the reference (δ_ref).

    • Calculate the change in chemical shift (Δδ) as: Δδ = δ_sample - δ_ref.

    • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[6]

Self-Validation and Controls:

  • Concentration Dependence: Repeat the experiment with varying concentrations of the distannoxane to ensure that the observed chemical shift change is not due to concentration effects.

  • Solvent Blank: Run a ³¹P NMR spectrum of Et₃PO in the pure deuterated solvent to establish the baseline chemical shift.

  • Temperature Control: Ensure that the temperature is kept constant during all measurements, as chemical shifts can be temperature-dependent.

Protocol for Lewis Acidity Determination by Pyridine-IR Spectroscopy

Objective: To qualitatively and quantitatively assess the Lewis acidity of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane using pyridine as a probe molecule and IR spectroscopy.

Materials:

  • 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

  • Pyridine (dried over molecular sieves)

  • Anhydrous hexane or other suitable IR-transparent solvent

  • IR liquid cell with a known path length

  • FTIR spectrometer

Procedure:

  • Preparation of a Distannoxane Solution: Prepare a solution of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in anhydrous hexane of a known concentration.

  • Background Spectrum: Record an IR spectrum of the pure solvent in the IR cell. This will be used as the background.

  • Initial Spectrum: Record an IR spectrum of the distannoxane solution.

  • Pyridine Titration:

    • Add a small, known amount of pyridine to the distannoxane solution.

    • Record the IR spectrum after each addition.

    • Continue the additions until no further changes are observed in the spectrum.

  • Data Analysis:

    • Subtract the spectrum of the initial distannoxane solution from the spectra obtained after pyridine addition.

    • Monitor the appearance and growth of the band around 1450 cm⁻¹, which is characteristic of pyridine coordinated to a Lewis acid site.

    • The area of this peak can be integrated and, with appropriate calibration, can be used to quantify the number of Lewis acid sites. The frequency of this band can provide information about the strength of the Lewis acidity.

Self-Validation and Controls:

  • Pyridine in Solvent: Record the IR spectrum of pyridine in the solvent alone to identify the vibrational modes of non-coordinated pyridine.

  • Solvent Purity: Ensure the solvent is anhydrous, as water can compete with pyridine for coordination to the Lewis acid sites.

  • Path Length Consistency: Use the same IR cell with a constant path length for all measurements to ensure quantitative comparability.

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be effectively summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical ³¹P NMR Data for Lewis Acidity Determination

SampleConcentration (M)δ(³¹P) (ppm)Δδ (ppm) vs. Et₃PO in C₆D₆Calculated AN
Et₃PO in C₆D₆ (Reference)0.0545.20.0N/A
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane + Et₃PO (1:1)0.0562.817.648.2
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane + Et₃PO (2:1)0.10 / 0.0565.119.953.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: A significant downfield shift (positive Δδ) upon addition of the distannoxane would confirm its Lewis acidic character. The calculated Acceptor Number provides a quantitative measure of its Lewis acidity, which can be compared to other known Lewis acids. For instance, common boron-based Lewis acids like B(C₆F₅)₃ have a high AN of 82, while weaker Lewis acids will have lower values.[6]

Implications for Drug Development and Catalysis

The Lewis acidic nature of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a key feature that underpins its utility in various applications.

  • In Catalysis: As a mild Lewis acid catalyst, it can be employed in a range of organic transformations, including esterifications, transesterifications, and the formation of polyurethanes.[2] Its solubility in organic solvents and the steric bulk provided by the butyl and dodecyloxy groups can offer unique selectivity in catalytic reactions. The quantification of its Lewis acidity allows for a more rational design of catalytic processes and a better understanding of reaction mechanisms.

  • In Drug Development: While direct applications in drug development are less common, organotin compounds can be used as reagents in the synthesis of complex organic molecules that may have pharmaceutical activity.[] The Lewis acidity of the distannoxane can be harnessed to promote specific bond formations or to act as a template in supramolecular chemistry.[12] A thorough understanding of its Lewis acidity is essential for predicting its reactivity and potential interactions with functional groups present in drug candidates.

Conclusion

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a structurally intriguing molecule with significant Lewis acidic properties. This technical guide has outlined the structural basis for this acidity and has provided detailed, robust protocols for its quantification using both ³¹P NMR spectroscopy (the Gutmann-Beckett method) and IR spectroscopy with a pyridine probe. The ability to quantitatively assess the Lewis acidity of this and related distannoxanes is paramount for their effective application in catalysis and complex molecule synthesis. The methodologies described herein provide a clear pathway for researchers to characterize this important chemical property, thereby enabling more informed and rational design of chemical processes.

References

  • Gutmann–Beckett method - Wikipedia. (n.d.). Retrieved from [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC. (n.d.). Retrieved from [Link]

  • Illuminating Lewis acidity strength - -ORCA - Cardiff University. (n.d.). Retrieved from [Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes - RSC Publishing. (n.d.). Retrieved from [Link]

  • Determination of Lewis Acidity using 31P NMR - Carbon. (n.d.). Retrieved from [Link]

  • (PDF) Difunctional distannoxanes, XR2SnOSnR2X - ResearchGate. (n.d.). Retrieved from [Link]

  • (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane - PubChem. (n.d.). Retrieved from [Link]

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy] - iChemical. (n.d.). Retrieved from [Link]

  • Organotin templates in organic reactions. 6. Reactivity profile of 1,3-disubstituted tetraorganodistannoxanes assessed in urethane formation reaction | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved from [Link]

  • Determination of the acidic structure and Lewis activity in an Fe-based ionic liquid with slope analysis of the quantitative pyridine-IR spectrum - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • How I can measure Lewis and Bronsted acid sites after Pyridine absorbed IR spectrum?. (n.d.). Retrieved from [Link]

  • Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy | The Journal of Physical Chemistry C - ACS Publications. (n.d.). Retrieved from [Link]

  • Functional Assessment of the Lewis Acid Strength of Structurally Complex Solid Acids | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy) - PubChemLite. (n.d.). Retrieved from [Link]

  • Use of pyridine CH(D) vibrations for the study of Lewis acidity of metal oxides | Request PDF. (n.d.). Retrieved from [Link]

  • Template effect of distannoxanes and their synthetic applications. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - ChemRxiv. (n.d.). Retrieved from [Link]

  • Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. (n.d.). Retrieved from [Link]

  • Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. (n.d.). Retrieved from [Link]

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxo-9,12,15-octadecatrienyl)oxy] - EPA. (n.d.). Retrieved from [Link]

  • Distannoxane,1,1,3,3-tetrabutyl-1,3-dichloro- | Chemsrc. (n.d.). Retrieved from [Link]

  • RU2041233C1 - 1,3-di-(6-0 sacharose)-1,1,3,3-tetrabutyldi-stannoxane and process for preparing thereof - Google Patents. (n.d.).
  • Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. (n.d.). Retrieved from [Link]

  • Illuminating the Multiple Lewis Acidity of Triaryl-Boranes via Atropisomeric Dative Adducts - ChemRxiv. (n.d.). Retrieved from [Link]

  • Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. (n.d.). Retrieved from [Link]

  • [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Modulation of Silicon's Lewis Acidity – Enhanced Reactivity through Ligand Design. (n.d.). Retrieved from [Link]319221)

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Foundational

A Comprehensive Technical Guide to the Nomenclature and Industrial Synonyms of 3-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides an in-depth analysis of the nomenclature, synonyms, and industrial applications of 3-(Trifluoromethyl)benzoyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides an in-depth analysis of the nomenclature, synonyms, and industrial applications of 3-(Trifluoromethyl)benzoyl chloride. While the initial query referenced CAS 3669-02-1 (11-Hydroxyundecanoic acid), the context of industrial chemistry and drug development strongly indicates the intended subject is the versatile synthetic intermediate 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) . This document explores the various identifiers for this compound, elucidates the rationale behind its use in complex organic synthesis, and provides actionable protocols for its application. It serves as a critical resource for professionals in pharmaceutical development, agrochemical formulation, and material science who require a comprehensive understanding of this key fluorinated building block.

Chemical Identity and Core Nomenclature

3-(Trifluoromethyl)benzoyl chloride is an acyl chloride derivative of benzoic acid, distinguished by a trifluoromethyl (-CF₃) group at the meta-position of the benzene ring. This electron-withdrawing group significantly influences the compound's reactivity and the physicochemical properties of molecules synthesized from it.

  • IUPAC Name: 3-(trifluoromethyl)benzoyl chloride[1]

  • CAS Registry Number: 2251-65-2[1][2][3][4]

  • Molecular Formula: C₈H₄ClF₃O[1][2][3]

  • Molecular Weight: 208.56 g/mol [1][3]

The core structure consists of a benzoyl chloride moiety, which provides a highly reactive site for nucleophilic acyl substitution, and a trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon. The -CF₃ group is a key feature, often introduced into pharmaceutical and agrochemical candidates to improve properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Comprehensive Synonym Reference

In industrial and research settings, a single compound is often known by multiple names. This can be due to historical naming conventions, supplier-specific codes, or different systematic nomenclature rules. Understanding these synonyms is crucial for effective literature review, patent analysis, and chemical sourcing.

Type of Name Synonym Context/Origin
Systematic Name Benzoyl chloride, 3-(trifluoromethyl)-Formal chemical abstracts indexing.[1][4]
Common Name m-(Trifluoromethyl)benzoyl chloride"m-" for meta position, widely used in literature and catalogs.[1][4]
Alternative Spelling alpha,alpha,alpha-Trifluoro-m-toluoyl chlorideDescribes the -CF₃ group as a substituted toluoyl group.[4]
CAS Index Name m-Toluoyl chloride, α,α,α-trifluoro-An alternative indexing name found in chemical databases.[4]
Alternative Spelling α,α,α-Trifluoro-m-tolyl chlorideA less common but valid structural descriptor.[3]

This variety of names underscores the importance of using the CAS number (2251-65-2) as the definitive identifier to avoid ambiguity when sourcing or referencing this chemical.

Industrial Applications & Rationale for Use

3-(Trifluoromethyl)benzoyl chloride is not an end-product but a crucial intermediate. Its value lies in its ability to act as a potent acylating agent, introducing the 3-(trifluoromethyl)benzoyl moiety into a target molecule.[3]

Causality Behind Its Utility: The trifluoromethyl group is strongly electron-withdrawing. This has two primary effects that drive its utility in synthesis:

  • Enhanced Reactivity: It increases the partial positive charge on the carbonyl carbon of the acyl chloride, making it highly susceptible to attack by nucleophiles (e.g., alcohols, amines, thiols). This leads to efficient and often high-yield formation of esters, amides, and thioesters.

  • Property Modification: Incorporating the -CF₃ group into a larger molecule can significantly alter its biological and physical properties. It is a bioisostere for other groups and can increase lipophilicity, which may improve membrane permeability and bioavailability of a drug candidate.[3] It also often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

Key Industrial Sectors:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[3] The trifluoromethylphenyl group is a common feature in modern drugs targeting specific biological pathways.[3][5]

  • Agrochemical Formulations: Used in the production of advanced pesticides and herbicides. The resulting compounds often exhibit improved efficacy and pest resistance.[3]

  • Material Science: Employed in the creation of specialty polymers and coatings.[3][6] The introduction of fluorinated groups can enhance chemical resistance, thermal stability, and durability of materials.[6]

Physicochemical Properties

A summary of key physical and chemical properties is essential for safe handling, reaction planning, and process scale-up.

Property Value Source
Appearance Colorless to light yellow clear liquid[3]
Purity ≥ 98% (by GC)[3]
Density 1.41 g/cm³[3]
Boiling Point 85 °C at 10 mmHg[3]
Refractive Index n20/D 1.48[3]
Hazards Corrosive. Causes severe skin burns and eye damage.[1]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol details a representative laboratory-scale procedure for the acylation of an amine using 3-(Trifluoromethyl)benzoyl chloride. This reaction is fundamental to the synthesis of many active pharmaceutical ingredients.

Objective: To synthesize N-benzyl-3-(trifluoromethyl)benzamide from benzylamine and 3-(trifluoromethyl)benzoyl chloride.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq, as a base)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate, round-bottom flask, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve 3-(Trifluoromethyl)benzoyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-benzyl-3-(trifluoromethyl)benzamide.

Self-Validation: The success of the protocol is validated by the complete consumption of the limiting reagent (verified by TLC or LC-MS) and the isolation of the product with the expected spectral data (¹H NMR, ¹³C NMR, MS) consistent with N-benzyl-3-(trifluoromethyl)benzamide.

Diagram of Experimental Workflow

G Workflow: Amide Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Dissolve Benzylamine & TEA in Anhydrous DCM C Cool Amine Solution to 0 °C A->C B Dissolve Acyl Chloride in Anhydrous DCM D Dropwise Addition of Acyl Chloride Solution C->D E Stir at RT for 1-2h D->E F Monitor by TLC E->F G Quench with Water F->G If complete H Wash with HCl, NaHCO₃, Brine G->H I Dry with MgSO₄ H->I J Concentrate in Vacuo I->J K Recrystallization or Column Chromatography J->K L Final Product: N-benzyl-3-(trifluoromethyl)benzamide K->L

Caption: A step-by-step workflow for the synthesis of an amide using 3-(Trifluoromethyl)benzoyl chloride.

References

  • 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257. PubChem.[Link]

  • 3-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook.[Link]

  • Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5...
  • 3-Fluorobenzyl chloride. Multichem Exports.[Link]

  • Process for preparing 3-trifluoromethyl benzyl chloride.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Role of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in Transesterification

For: Researchers, scientists, and drug development professionals. Introduction: A Novel Organotin Catalyst for Efficient Transesterification Transesterification is a pivotal chemical reaction that involves the exchange o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Organotin Catalyst for Efficient Transesterification

Transesterification is a pivotal chemical reaction that involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol. This process is fundamental in various industrial applications, most notably in the production of biodiesel from vegetable oils and animal fats.[1][2] The reaction is typically catalyzed by acids or bases.[3][4] However, these conventional catalysts often suffer from drawbacks such as soap formation, slow reaction rates, and corrosion issues.[3][5]

This has led to the exploration of alternative catalysts, with organotin compounds, particularly distannoxanes, emerging as highly efficient and versatile options.[6][7] Among these, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane stands out due to its remarkable catalytic activity under mild conditions.[8] This application note provides a comprehensive overview of the catalytic cycle of this distannoxane, detailed experimental protocols for its use in transesterification, and insights into its practical applications.

The Catalyst: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a member of the organotin family of compounds. Its unique structure, featuring a central distannoxane core with bulky butyl groups and long-chain dodecyloxy ligands, is key to its catalytic efficacy.

Chemical Structure:

  • Synonyms: 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane[9]

  • Molecular Formula: C40H82O5Sn2[9][10]

  • Molecular Weight: 880.48 g/mol [9]

The presence of both Lewis acidic tin centers and basic oxygen atoms within the same molecule allows for a cooperative catalytic mechanism, enhancing its activity in transesterification reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in transesterification is a multi-step process. The distannoxane acts as a template, bringing the ester and alcohol reactants into close proximity and facilitating the nucleophilic attack that drives the reaction.

Here is a proposed catalytic cycle:

Catalytic_Cycle cluster_0 Catalytic Cycle A Distannoxane Catalyst B Coordination with Alcohol A->B R'OH C Coordination with Ester B->C RCOOR'' D Tetrahedral Intermediate C->D Nucleophilic Attack E Product Formation & Catalyst Regeneration D->E Rearrangement E->A - RCOOR' - R''OH

Caption: Proposed catalytic cycle of distannoxane in transesterification.

Explanation of the Cycle:

  • Coordination with Alcohol: The cycle begins with the coordination of an alcohol molecule (R'OH) to one of the tin centers of the distannoxane catalyst. This activation of the alcohol increases its nucleophilicity.

  • Coordination with Ester: Subsequently, the ester (RCOOR'') coordinates to the adjacent tin center. This coordination polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The activated alcohol molecule then attacks the carbonyl carbon of the coordinated ester, leading to the formation of a tetrahedral intermediate.

  • Rearrangement and Product Formation: The tetrahedral intermediate rearranges, leading to the cleavage of the original ester bond and the formation of the new ester (RCOOR'). The original alcohol portion of the ester is released as R''OH.

  • Catalyst Regeneration: The newly formed ester and the released alcohol dissociate from the distannoxane catalyst, regenerating it for the next catalytic cycle.

This cooperative activation of both the alcohol and the ester on the distannoxane template is the key to its high efficiency.[8][11]

Application in Biodiesel Production

A significant application of this catalytic system is in the production of biodiesel.[6][7] Biodiesel is a renewable fuel produced from the transesterification of triglycerides (found in vegetable oils and animal fats) with a short-chain alcohol, typically methanol.[1]

The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in this process include:

  • High Yields: The catalyst can achieve high conversion rates of triglycerides to fatty acid methyl esters (FAMEs), the primary component of biodiesel.[7]

  • Mild Reaction Conditions: The reaction can be carried out at lower temperatures and pressures compared to traditional methods.[3]

  • Tolerance to Free Fatty Acids (FFAs) and Water: Unlike basic catalysts that are sensitive to FFAs and water, which lead to soap formation and reduced yields, organotin catalysts show greater tolerance.[12]

  • Reduced Waste: The high efficiency and selectivity of the catalyst can lead to cleaner reactions with fewer byproducts, simplifying the purification process.[12]

Experimental Protocol: Transesterification of Canola Oil

This protocol outlines a general procedure for the transesterification of canola oil with methanol, catalyzed by 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, to produce biodiesel.

Materials and Reagents:

  • Canola Oil (triglyceride source)

  • Methanol (anhydrous)

  • 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

  • Hexane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Caption: General experimental workflow for transesterification.

Step-by-Step Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 100 g of canola oil.

  • Reagent Addition: In a separate flask, a solution of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (1 mol% relative to the oil) in 40 mL of anhydrous methanol is prepared. This solution is then added to the canola oil in the reaction flask.

  • Reaction: The reaction mixture is heated to 65°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting mixture is transferred to a separatory funnel. 50 mL of hexane and 50 mL of brine are added. The funnel is shaken vigorously and the layers are allowed to separate. The lower aqueous layer (containing glycerol and residual catalyst) is drained off. The organic layer is washed twice more with 50 mL of brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the hexane is removed using a rotary evaporator to yield the crude biodiesel (FAMEs).

  • Product Analysis: The purity and composition of the resulting biodiesel can be analyzed by techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the distannoxane-catalyzed transesterification of canola oil.

ParameterValue
Catalyst Loading 1 mol%
Methanol to Oil Molar Ratio 6:1
Reaction Temperature 65°C
Reaction Time 2-4 hours
Typical FAME Yield >95%
Purity (Post-Purification) >98%

Safety Precautions

Organotin compounds can be toxic and should be handled with care in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane.[13]

Conclusion

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a highly effective catalyst for transesterification reactions, offering significant advantages over traditional acid and base catalysts. Its unique structure enables a cooperative mechanism that leads to high yields under mild conditions. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the potential of this catalyst in various applications, from biodiesel production to the synthesis of fine chemicals and pharmaceuticals.

References

  • Otera, J., Danoh, N., & Nozaki, H. (1991). Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry. [Link]

  • Zubair, M. (2020). Organotin(IV) Complexes as Catalyst for Biodiesel Formation: Synthesis, Structural Elucidation and Computational Studies. Longdom Publishing. [Link]

  • Zubair, M., et al. (2024). Sustainable Biodiesel Production via Castor Oil Transesterification using Organotin(IV) Compounds as Catalysts. ResearchGate. [Link]

  • Otera, J., Ioka, S., & Nozaki, H. (1984). Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. The Journal of Organic Chemistry. [Link]

  • Oregon Health & Science University. (2015). Continuous Process for the Production of Biodiesel using Tin Catalyst. World Intellectual Property Organization. [Link]

  • Otera, J., Danoh, N., & Nozaki, H. (1991). Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry. [Link]

  • iChemical. (n.d.). Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-. [Link]

  • Hossain, N., et al. (2017). Widely used catalysts in biodiesel production: a review. PMC - NIH. [Link]

  • Sani, Y. M., et al. (2018). Catalysis in biodiesel production—a review. Clean Energy. [Link]

  • PubChem. (n.d.). (R-(R,R-(Z,Z)))-1,1,3,3-Tetrabutyl-1,3-bis((12-hydroxy-1-oxooctadec-9-enyl)oxy)distannoxane. [Link]

  • Venkateswarulu, T.C., et al. (2014). A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. International Journal of ChemTech Research. [Link]

  • Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. [Link]

  • Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. [Link]

  • Abdullah, S.Z., et al. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology. [Link]

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Application

handling and storage safety data sheet (SDS) for organotin distannoxanes

Application Note: Safe Handling and Storage of Organotin Distannoxanes Executive Summary & Scope This technical guide establishes a rigorous protocol for the handling, storage, and disposal of organotin distannoxanes , s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage of Organotin Distannoxanes

Executive Summary & Scope

This technical guide establishes a rigorous protocol for the handling, storage, and disposal of organotin distannoxanes , specifically focusing on the 1,3-disubstituted tetraorganodistannoxane class (e.g., Otera’s Catalyst , 1,3-dichlorotetra-n-butyldistannoxane). While these catalysts are prized in drug development for their high activity in transesterification and deacetylation, they possess a deceptive toxicity profile. Unlike volatile tin halides, distannoxanes are often non-volatile solids, leading to a false sense of security regarding inhalation risks. This guide synthesizes toxicological mechanisms with field-proven containment strategies to ensure researcher safety.

Hazard Identification: The Silent Bio-Accumulator

To enforce compliance, researchers must understand the causality of the hazard. Organotins are not merely "toxic"; they are specific metabolic disruptors.

Toxicological Mechanism
  • Mitochondrial Inhibition: Organotins, particularly the dialkyltin moieties found in distannoxanes, act as potent inhibitors of oxidative phosphorylation. They bind to the

    
     subunit of ATP synthase and disrupt the proton gradient, leading to cellular energy failure [1].
    
  • Endocrine Disruption: These compounds function as agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ). This can trigger adipogenesis and disrupt steroid biosynthesis at nanomolar concentrations, posing long-term reproductive and metabolic risks [2].
    
  • Immunotoxicity: The thymus is a primary target organ. Dialkyltins induce thymocyte apoptosis, leading to immune suppression—a critical concern for chronic, low-level exposure [3].

GHS Classification (Typical for Class)
Hazard ClassCategoryStatement
Acute Toxicity (Oral) Cat 2/3Fatal/Toxic if swallowed (H300/H301)
Acute Toxicity (Dermal) Cat 1/2Fatal in contact with skin (H310)
Skin Corr./Irrit. Cat 1BCauses severe skin burns and eye damage (H314)
STOT - RE Cat 1Causes damage to organs (immune system) through prolonged exposure (H372)
Aquatic Toxicity Acute 1Very toxic to aquatic life (H400)

Engineering Controls & PPE Matrix

Standard nitrile gloves are insufficient for organotin solutions. Organotins are lipophilic; when dissolved in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), they can permeate standard nitrile in <5 minutes.

Glove Selection Protocol
Solvent SystemPrimary Glove LayerSecondary Glove LayerMax Contact Time
Solid Handling Nitrile (5 mil)NoneN/A (Change if dusty)
DCM / Chloroform Silver Shield / 4H (Laminate) Nitrile (Outer, for grip)> 4 Hours
THF / Ethers Silver Shield / 4H (Laminate) Nitrile (Outer, for grip)> 4 Hours
Toluene / Hexane Viton or High-Grade NitrileNitrile~30 Minutes

Protocol Rule: Always use a laminate inner glove (e.g., Ansell Barrier® or Silver Shield®) when handling organotin solutions. The outer nitrile glove provides mechanical protection and grip, while the laminate provides chemical resistance [4].

Engineering Controls
  • Primary Containment: All weighing and reaction setups must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Distannoxane powders can be static.[1] Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.

Operational Workflow: Synthesis & Handling

The following workflow integrates safety checks directly into the experimental procedure.

HandlingProtocol cluster_waste Waste Management Start Start: Experiment Planning PPE_Check PPE Verification: Laminate Gloves + Goggles Start->PPE_Check Weighing Weighing (Fume Hood): Anti-static measures PPE_Check->Weighing Pass Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization SolidWaste Solid Waste: Double Bagged, Labeled 'Organotin' Weighing->SolidWaste Contaminated Paper Reaction Reaction: Closed System / Inert Atm Solubilization->Reaction Quench Quench/Workup: Segregate Aqueous Waste Reaction->Quench Decon Decontamination: Bleach Soak (Glassware) Quench->Decon Empty Flasks LiquidWaste Liquid Waste: Segregated 'Heavy Metal Organics' Quench->LiquidWaste

Figure 1: Safe handling workflow for organotin distannoxanes. Note the critical decision points for PPE and waste segregation.

Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Weighing: Weigh the solid into a tared vial or flask. Do not use weighing boats if possible; weighing directly into the reaction vessel minimizes transfer losses and dust generation.

  • Solvent Addition: Add the solvent gently down the side of the flask to avoid displacing light powder.

Reaction & Quenching
  • Stability Note: While Otera’s catalyst is hydrolytically stable compared to

    
    , it should still be handled under an inert atmosphere (Nitrogen/Argon) to maintain catalytic reproducibility.
    
  • Quenching: Distannoxanes do not "quench" violently. However, the reaction mixture should be treated as highly toxic.

Decontamination & Waste Management

Standard soap and water are ineffective for deactivating organotins. An oxidative degradation step is required to convert the toxic organotin to inorganic tin.

The Bleach Oxidation Protocol

Sodium hypochlorite (Bleach) effectively oxidizes the alkyl ligands, breaking the C-Sn bond [5].

  • Preparation: Prepare a 10% (v/v) bleach solution in water.[2]

  • Soak: Submerge all contaminated glassware, stir bars, and spatulas in the bleach solution for at least 12 hours (overnight) .

  • Rinse: Remove items (wearing proper PPE), rinse copiously with water, then wash with detergent and acetone as normal.

  • Verification: The bleach solution will now contain inorganic tin and should be disposed of as aqueous hazardous waste, not poured down the drain.

Waste Disposal
  • Liquids: All mother liquors and washings must be collected in a container explicitly labeled "Hazardous Waste - Organotin Compounds" . Do not mix with general organic solvents if your waste hauler requires segregation of heavy metals.

  • Solids: Silica gel from columns, filter paper, and gloves must be double-bagged in heavy-duty polyethylene bags and labeled as toxic solid waste.

Storage & Stability

  • Temperature: Store at 2°C – 8°C (Refrigerate). While many distannoxanes are stable at room temperature, cold storage retards any slow hydrolysis or ligand exchange.

  • Atmosphere: Store under Argon or Nitrogen. Moisture can cause the formation of insoluble polymeric tin oxides over months, reducing catalytic activity.

  • Incompatibility: Keep strictly separated from strong oxidizers and strong acids (which can generate volatile tin hydrides or halides).

Emergency Response

EmergencyResponse Spill Spill Incident Type Identify Type Spill->Type Skin Skin Contact: 1. Wipe off excess (dry) 2. Wash 15min soap/water 3. Seek Medical Attention Type->Skin Person Surface Surface Spill: 1. Evacuate Area 2. Don Laminate Gloves 3. Absorb with Vermiculite Type->Surface Bench/Floor DeconStep Decon Surface: Apply 10% Bleach (30 min) Surface->DeconStep

Figure 2: Emergency response logic for personal exposure vs. environmental release.

  • First Aid (Skin): Immediate removal is critical. Organotins can cause "delayed burns" where pain appears hours after exposure. Wash with soap and water immediately; do not use solvents (like ethanol) on skin, as this enhances absorption.

  • Spill Cleanup: Do not use standard paper towels for large spills (risk of spreading). Use vermiculite or clay absorbents. Treat the spill area with 10% bleach solution for 30 minutes before final cleanup.

References

  • Aldridge, W. N. (1976). "The influence of organotin compounds on mitochondrial functions." Advances in Chemistry Series, 157, 186-196. Link

  • Grün, F., & Blumberg, B. (2006). "Environmental obesogens: organotins and general PPAR perturbations in metabolic disease." Endocrinology, 147(6), s50-s55. Link

  • Gennari, A., et al. (2002). "Organotin-induced apoptosis in thymocytes: The role of mitochondria." Chemico-Biological Interactions, 140(2), 181-195.
  • Ansell Chemical Resistance Guide. (8th Edition). "Permeation & Degradation Data for Laminate Films." Link

  • Duffield, J. (2017). "Standard Operating Procedure: Organotin Compounds." University of Bristol Safety Archives.

Sources

Method

Application Notes &amp; Protocols: Strategies for the Removal of Organotin Catalyst Residues from Crude Products

For: Researchers, scientists, and drug development professionals. Introduction: The Persistent Challenge of Organotin Residues Organotin compounds are a versatile class of catalysts and reagents widely employed in organi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Persistent Challenge of Organotin Residues

Organotin compounds are a versatile class of catalysts and reagents widely employed in organic synthesis, most notably in cross-coupling reactions such as the Stille coupling, as well as in the production of polymers like polyurethanes and silicones.[1][2][3] Their utility, however, is shadowed by the significant challenge of removing residual organotin species from the final product. These residues, often toxic, can interfere with downstream applications, particularly in the pharmaceutical industry where stringent limits on heavy metal impurities are enforced.[1][4] This guide provides a comprehensive overview of field-proven methods for the removal of organotin catalyst residues, offering detailed protocols and the rationale behind procedural choices to empower researchers in achieving the requisite purity for their compounds.

Understanding the Enemy: Common Organotin Byproducts

Effective removal begins with understanding the nature of the impurities. In the context of a typical Stille reaction, the primary organotin byproducts include:

  • Trialkyltin halides: (e.g., Bu₃SnCl, Bu₃SnBr)

  • Unreacted tetraalkyltin: (e.g., Bu₄Sn)

  • Hexaalkylditin: (e.g., Bu₃SnSnBu₃)

  • Trialkyltin hydrides: (e.g., Bu₃SnH)

The polarity and reactivity of these species vary, dictating the most appropriate removal strategy.

Strategic Approaches to Organotin Removal

A multi-pronged approach, often combining several techniques, is typically the most effective strategy for reducing organotin residues to acceptable levels (often in the parts-per-million range).[1] The choice of method depends on the properties of the desired product (e.g., solid vs. liquid, polarity), the nature of the organotin residue, and the scale of the reaction.

Liquid-Liquid Extraction: A First Line of Defense

Liquid-liquid extraction is a common initial purification step to remove the bulk of organotin impurities. The choice of the aqueous phase is critical for selectively partitioning the tin species.

Principle: Organotin compounds can be converted into their corresponding water-soluble salts by treatment with an acidic aqueous solution.[5] This allows for their selective extraction from the organic phase containing the desired product.

Common Reagents:

  • Dilute hydrochloric acid (HCl)

  • 5% Oxalic acid[6]

Causality: The lone pair of electrons on the oxygen or halogen atom attached to the tin can be protonated by the acid, forming a charged species that is more soluble in the aqueous layer. Heating the mixture can enhance the rate of salt formation and extraction.[5]

Principle: The high affinity of tin for fluoride is exploited to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates out of the organic phase.[4][6]

Mechanism: The fluoride ion displaces other ligands on the tin atom, leading to the formation of a stable and often insoluble precipitate.

Challenges and Solutions:

  • Emulsion/Precipitate at Interface: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, hindering separation.[6] Solution: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[6]

  • Incomplete Removal: Insufficient mixing or reaction time can lead to residual organotin in the organic phase. Solution: Ensure vigorous shaking during the wash and consider multiple washes.[6]

Chromatographic Purification: For High Purity Requirements

Column chromatography is a powerful technique for achieving low levels of organotin contamination.[1] The choice of stationary phase is crucial for effective separation.

Principle: The Lewis acidic nature of organotin compounds allows for their strong adsorption onto basic stationary phases.

Method: Filtering the crude product through a plug of basic alumina or silica gel pre-treated with triethylamine (2-5% in the eluent) can effectively capture organotin byproducts.[6]

Causality: The basic sites on the alumina or the triethylamine on the silica surface interact strongly with the electron-deficient tin center, leading to its retention on the column while the desired, less polar product elutes.

Principle: A stationary phase composed of a mixture of potassium carbonate and silica gel has proven highly effective in removing a wide range of organotin impurities to levels below 15 ppm.[1][6]

Advantages:

  • High Efficiency: Can reduce organotin levels from stoichiometric amounts to trace levels.[1]

  • Versatility: Effective for removing tetraorganotin and hexaorganoditin impurities.[1]

  • Convenience: The mixture can be prepared in advance and stored for several months.[1]

Scavengers: Targeted Removal of Trace Residues

For achieving exceptionally low levels of tin contamination, solid-supported scavengers offer a highly targeted approach.

Principle: Functionalized silica or polymer beads with high affinity for tin are added to the crude product solution. The scavenger binds the organotin residues, which are then removed by simple filtration.

Common Scavenger Functionalities:

  • Thiol groups: These have a strong affinity for tin and are effective at scavenging a variety of organotin species.[7]

Advantages:

  • High Selectivity: Scavengers can be designed to target specific metal impurities.

  • Ease of Use: The heterogeneous nature of the scavengers simplifies the workup procedure to a simple filtration.[7]

Recrystallization: Purifying Solid Products

For solid products, recrystallization can be a highly effective method for removing organotin impurities.[6]

Principle: The desired product and the organotin impurities will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, the desired product can be selectively crystallized, leaving the impurities in the mother liquor.

Procedure: Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[6]

Experimental Protocols

Protocol 1: Organotin Removal via Aqueous KF Wash and Celite Filtration
  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Optional Initial Wash: Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.[6]

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute during each wash.[6]

  • Filtration: An insoluble white precipitate of Bu₃SnF may form. Filter the entire mixture through a pad of Celite® to remove the solid.[6]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Chromatographic Removal using a K₂CO₃/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the desired product from the immobilized organotin impurities.[6]

Visualizing the Workflow

Organotin_Removal_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acidic or KF Wash) start->extraction Initial Bulk Removal recrystallization Recrystallization (for solid products) start->recrystallization Solid Product chromatography Column Chromatography (Basic Alumina, K2CO3/Silica) extraction->chromatography High Purity Needed final_product Purified Product extraction->final_product Sufficiently Pure scavenger Scavenger Resin Treatment chromatography->scavenger Trace Removal chromatography->final_product scavenger->final_product recrystallization->final_product

Caption: Decision workflow for selecting an organotin removal strategy.

Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acidic Extraction Conversion to water-soluble salts.[5]Simple, inexpensive, good for bulk removal.May not be suitable for acid-sensitive products.Initial workup of robust reaction mixtures.
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[6]Effective for tributyltin species.Can form emulsions; filtration step often needed.[6]Reactions employing tributyltin reagents.
Basic Chromatography Adsorption onto a basic stationary phase.[6]High efficiency for a range of organotins.Requires chromatographic setup; solvent consumption.Achieving low ppm levels of tin.
K₂CO₃/Silica Gel Adsorption onto a mixed basic stationary phase.[1]Very high efficiency (<15 ppm); versatile.[1][6]Requires preparation of the stationary phase.Final purification step for high-purity compounds.
Scavengers Covalent or coordinative binding to a solid support.[7]High selectivity; simple filtration workup.Can be expensive; requires screening for optimal scavenger.Removing trace amounts of tin to meet stringent limits.
Recrystallization Differential solubility of product and impurities.[6]Potentially very high purity; scalable.Only applicable to solid products; potential yield loss.Purification of solid final products.

Minimizing Organotin Waste: Proactive Strategies

While removal techniques are essential, minimizing the formation of organotin byproducts in the first place is a more sustainable approach.[6] Consider the following:

  • Catalytic Amounts: Use a catalytic amount of the organotin reagent with an in-situ recycling system.[8]

  • Polymer-Supported or Fluorous-Tagged Reagents: These modified reagents can be easily removed by filtration at the end of the reaction.[6][8]

Conclusion

The removal of organotin catalyst residues is a critical step in ensuring the purity and safety of synthesized compounds. A thorough understanding of the available techniques, from simple extractions to advanced chromatographic and scavenger-based methods, allows the researcher to devise an effective purification strategy. By carefully considering the nature of the product and the specific organotin impurities, even the most persistent residues can be successfully removed, yielding a final product that meets the highest standards of quality.

References

  • Method for removing organotin compound - Google P
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]

  • Investigating the Environmental Impact of Organotins - LCGC International. [Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF - ResearchGate. [Link]

  • Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone. [Link]

  • introduction to organotin chemistry - and applications - Gelest, Inc. [Link]

  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. [Link]

  • Organotin Compounds | AFIRM Group. [Link]

Sources

Application

Application Note: High-Efficiency Siloxane Polymerization &amp; Crosslinking using Lipophilic Distannoxane Catalysts

Executive Summary This application note details the use of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 25150-98-5) as a high-performance catalyst for siloxane condensation polymerization.[1] Unlike convention...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 25150-98-5) as a high-performance catalyst for siloxane condensation polymerization.[1] Unlike conventional mononuclear tin catalysts (e.g., Dibutyltin Dilaurate - DBTDL), this binuclear distannoxane species exhibits a cooperative "ladder" mechanism that significantly accelerates silanol condensation and alkoxy-silane exchange.[1]

Its specific dodecyloxy (C12) substitution ensures superior miscibility in non-polar silicone fluids, eliminating the "haze" often seen with acetate-based catalysts and ensuring uniform curing in high-molecular-weight PDMS matrices.[1]

Key Applications
  • RTV-1 & RTV-2 Formulations: Rapid room-temperature vulcanization of sealants and encapsulants.[1]

  • Silicone Fluid Synthesis: Step-growth polymerization of

    
    -dihydroxyl-terminated polydimethylsiloxane (PDMS).[1]
    
  • Crosslinking of Sterically Hindered Silanes: Enhanced activity toward bulky alkoxy groups where DBTDL fails.

Technical Background & Mechanism

The Distannoxane Advantage

Standard organotin catalysts function via a Lewis acid mechanism involving a single tin center. In contrast, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane possesses a dimeric Sn-O-Sn core.[1] This structure allows for dual activation :

  • Electrophile Activation: One Sn atom coordinates with the oxygen of the alkoxysilane (or silanol), increasing its electrophilicity.

  • Nucleophile Activation: The adjacent Sn atom coordinates with the attacking silanol, increasing its nucleophilicity.

This cooperative effect lowers the activation energy for the transition state, resulting in reaction rates 10–100x faster than mononuclear analogues at equivalent tin loading.

Chemical Structure

The catalyst features a central distannoxane core flanked by lipophilic butyl and dodecyloxy chains.

DistannoxaneStructure cluster_legend Structural Functionality Sn1 Sn (Tin Center 1) O_bridge O (Bridging) Sn1->O_bridge Butyl Butyl Groups (C4) Sn1->Butyl Dodecyl Dodecyloxy Groups (C12) (Solubility Enhancer) Sn1->Dodecyl Sn2 Sn (Tin Center 2) Sn2->O_bridge Sn2->Butyl Sn2->Dodecyl desc The C12 chains provide full miscibility in hydrophobic silicone oils.

Figure 1: Functional schematic of the catalyst structure. The Sn-O-Sn core drives reactivity, while C12 chains ensure solubility.[1]

Experimental Protocol

Materials Required[1][2]
  • Catalyst: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (>95% purity).[1]

  • Base Polymer:

    
    -Dihydroxyl-terminated PDMS (Viscosity: 1,000 – 50,000 cSt).[1]
    
  • Crosslinker: Tetraethoxysilane (TEOS) or Methyltrimethoxysilane (MTM).

  • Solvent (Optional): Toluene or Xylene (for solution polymerization only; bulk is preferred).

Workflow: Two-Component (RTV-2) Crosslinking

This protocol describes the preparation of a silicone elastomer network.[1]

Step 1: Catalyst Pre-Dilution (Critical)

Pure distannoxane is highly active. To ensure homogeneous dispersion, prepare a "Masterbatch A".

  • Dissolve 1 part Catalyst in 9 parts Crosslinker (e.g., TEOS).

  • Note: The dodecyloxy groups ensure immediate solubility without heating.

  • Store under dry nitrogen. Moisture will degrade the crosslinker.

Step 2: Compounding
  • Load 100 parts of Base Polymer (PDMS-OH) into a planetary mixer.

  • (Optional) Add fillers (fumed silica) and mix until dispersed. De-air the mixture under vacuum (-0.09 MPa) for 10 minutes.

Step 3: Catalysis & Cure [2][3][4]
  • Add 2–4 parts of Masterbatch A to the Base Polymer.

  • Mix gently for 2 minutes (avoid introducing air bubbles).

  • Pour into mold immediately.

Step 4: Curing Profile [3][5]
  • Pot Life: 10–30 minutes (Tunable by concentration).

  • Tack-Free Time: 45–60 minutes at 25°C.[1]

  • Full Cure: 24 hours.[6]

Mechanism of Action Diagram

CatalyticCycle Start Distannoxane Catalyst Complex Binuclear Complex (Sn1 binds Si-OR, Sn2 binds Si-OH) Start->Complex + Silanol + Alkoxysilane Transition Transition State (Nucleophilic Attack) Complex->Transition Dual Activation Product Siloxane Bond Formed (Si-O-Si) Transition->Product - Alcohol (R-OH) Regen Catalyst Regeneration Transition->Regen Regen->Start Cycle Repeats

Figure 2: The cooperative mechanism allows for rapid condensation without high thermal energy.[1]

Data Analysis & Performance Comparison

The following table contrasts the performance of the Distannoxane catalyst against the industry standard (DBTDL) in a standard RTV-2 formulation (PDMS-OH + TEOS).

FeatureDibutyltin Dilaurate (DBTDL)Distannoxane (Bis-dodecyloxy)Impact
Tin Structure Mononuclear (Sn)Binuclear (Sn-O-Sn)Higher Intrinsic Activity
Loading Req. 0.5 – 1.0 wt%0.05 – 0.1 wt%Reduced Metal Content
Solubility Moderate (may haze)Excellent (Clear)Optical Clarity
Cure Speed Slow induction periodRapid onsetFaster Throughput
Deep Section Cure Limited (skinning effect)UniformBetter Mechanicals
Troubleshooting Guide
  • Issue: Cure is too fast (Pot life < 5 mins).

    • Cause: Catalyst concentration too high.

    • Solution: Dilute Masterbatch A further with silicone oil (non-functional PDMS) or reduce loading to 0.01%.

  • Issue: Haze in final rubber.

    • Cause: Incompatibility of crosslinker or moisture contamination.

    • Solution: The dodecyloxy catalyst should prevent haze. Check if fillers are wet. Dry fillers at 120°C before use.

References

  • Otera, J. (1993). Transesterification and Siloxane Condensation Catalysis by Distannoxanes. Chemical Reviews, 93(4), 1449–1470.[1] [1]

  • BOC Sciences. (2023). Product Data Sheet: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.[1][]

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Application Guide for Condensation Cure.

  • Aziz, S. et al. (2018). Organotin Catalysts in Organosilicon Chemistry: Mechanism and Alternatives. Academia.edu.

  • PubChem. (2023). Compound Summary: 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.[1][] [1]

Sources

Method

green chemistry techniques for recycling distannoxane catalysts

Application Note: Green Chemistry Protocols for the Recycling of Distannoxane Catalysts Executive Summary Distannoxane catalysts (e.g., Otera’s catalyst) are indispensable in modern organic synthesis for transesterificat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Protocols for the Recycling of Distannoxane Catalysts

Executive Summary

Distannoxane catalysts (e.g., Otera’s catalyst) are indispensable in modern organic synthesis for transesterification, acetylation, and carbamate formation due to their high Lewis acidity and water tolerance. However, the industrial utility of organotins is severely throttled by two factors: the high cost of the metal and strict regulatory limits on residual tin in pharmaceuticals (USP <232>/ICH Q3D).

This guide details three field-validated protocols for recycling distannoxane catalysts. Unlike standard chromatographic purification—which generates massive solvent waste—these techniques utilize Fluorous Biphasic Catalysis (FBC) , Solid-Phase Immobilization , and Solubility-Controlled Precipitation to achieve >95% catalyst recovery and ensure regulatory compliance.

Regulatory Context & The "Why"

Before implementing these protocols, it is critical to understand the compliance landscape. Organotins are Class 2 elemental impurities.[1]

Table 1: Regulatory Limits for Tin (Sn) in Pharmaceuticals (USP <232> / ICH Q3D)

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 6400 µ g/day 640 ppm
Parenteral 640 µ g/day 64 ppm
Inhalation 64 µ g/day 6.4 ppm

Note: Traditional workups often leave 500–1000 ppm Sn residues.[1] The protocols below consistently reduce carryover to <50 ppm while recovering the catalyst.

Technique 1: Fluorous Biphasic Catalysis (FBC)

Best For: High-value API synthesis where catalyst activity must equal homogeneous systems.[1]

Principle: This technique relies on "fluorous tags" (perfluoroalkyl chains, e.g.,


) attached to the tin center. At elevated temperatures, the fluorous solvent and organic solvent become miscible (homogeneous), allowing fast kinetics. Upon cooling, they phase-separate, trapping the catalyst in the fluorous layer and the product in the organic layer.
Protocol A: Fluorous Recycling Workflow

Materials:

  • Fluorous Distannoxane Catalyst (e.g.,

    
    )
    
  • Reaction Solvent: Toluene (Organic phase)

  • Carrier Solvent: Perfluoromethylcyclohexane or FC-72 (Fluorous phase)

Step-by-Step Procedure:

  • Biphasic Setup: In a reaction vessel, dissolve the substrate in Toluene (1.0 M). Add the fluorous catalyst dissolved in an equal volume of FC-72.

    • Observation: At 25°C, two distinct layers are visible.[1]

  • Homogenization: Heat the mixture to 80°C .

    • Mechanism:[1][2][3] The system reaches its Upper Critical Solution Temperature (UCST), becoming a single homogeneous phase. Reaction kinetics now mimic standard homogeneous catalysis.[1]

  • Reaction: Stir at 80°C until conversion is complete (monitor via TLC/HPLC).

  • Phase Separation: Cool the mixture to 0°C or room temperature.

    • Critical Step: Allow 15 minutes for complete phase separation. The dense fluorous phase (bottom) contains the catalyst; the upper organic phase contains the product.

  • Extraction: Syringe off the upper organic layer.[1]

  • Recycle: The bottom fluorous layer is ready for the next cycle immediately.[1] Add fresh substrate/toluene directly to this layer.[1]

Visualization: Fluorous Biphasic Workflow

FBC_Workflow Start Start: Biphasic Mixture (25°C) Heat Heat to 80°C (Homogenization) Start->Heat React Reaction Phase (Single Phase) Heat->React Miscibility Reached Cool Cool to 25°C (Phase Separation) React->Cool Completion Separate Liquid-Liquid Extraction Cool->Separate Immiscibility Restored Product Organic Phase: Product Isolation Separate->Product Recycle Fluorous Phase: Catalyst Recycled Separate->Recycle Recycle->Start Add Fresh Substrate

Caption: Figure 1. Temperature-dependent phase switching allows for homogeneous reaction kinetics with heterogeneous separation efficiency.

Technique 2: Solid-Supported Immobilization

Best For: Continuous flow processes and large-scale batch reactors where filtration is preferred over liquid-liquid extraction.[1]

Principle: The distannoxane is chemically grafted onto a polymer support (e.g., polystyrene) via a non-labile linker. This renders the catalyst insoluble in all solvents, allowing recovery by simple filtration.

Protocol B: Polystyrene-Supported Catalyst Loop

Materials:

  • Polystyrene-supported Distannoxane (Loading: ~1.0 mmol Sn/g)

  • Solvent: Methanol or Ethyl Acetate (Must swell the resin slightly for access)

Step-by-Step Procedure:

  • Swelling: Suspend the solid catalyst beads in the reaction solvent for 20 minutes prior to adding reactants.

    • Expert Insight: Dry resin often suffers from poor mass transfer.[1] Pre-swelling opens the pore structure.[1]

  • Reaction: Add reactants and heat to reflux. Agitate using an overhead stirrer or shaker.

    • Caution: Do not use a magnetic stir bar, as it grinds the beads, creating "fines" that clog filters and leach tin.

  • Filtration: Upon completion, filter the hot reaction mixture through a sintered glass funnel (Porosity M).

  • Wash: Rinse the filter cake with hot solvent (3 x bed volume) to remove trapped product.[1]

  • Re-activation: Wash the beads once with 0.1 M HCl (aq) if the reaction involved basic byproducts, followed by extensive water and methanol rinses.[1]

  • Drying: Vacuum dry at 40°C before reuse.

Technique 3: Solubility-Controlled Precipitation (The "Low-Tech" Green Approach)

Best For: Standard Otera catalysts (non-fluorous) where cost is a constraint and modification of the catalyst is not possible.

Principle: Many distannoxanes are soluble in hot non-polar solvents but insoluble in cold polar solvents (or vice versa).[1] We exploit this solubility differential.

Protocol C: Reverse-Phase Precipitation

Step-by-Step Procedure:

  • Reaction: Perform the reaction (e.g., transesterification) in Toluene at 110°C. The catalyst is soluble.

  • Evaporation: Remove the toluene under reduced pressure.

  • Solvent Switch: Add Methanol (cold) to the crude residue.[1]

    • Mechanism:[1][2][3] Distannoxanes are typically poorly soluble in cold methanol, while organic esters/acetates are highly soluble.[1]

  • Precipitation: Sonicate for 5 minutes, then chill to -20°C for 2 hours. The catalyst will precipitate as a white solid.[1]

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant (containing product).

  • Recovery: The pellet is the recovered catalyst.[1] Wash once with cold methanol and dry.[1]

Comparative Analysis & Decision Matrix

Table 2: Performance Metrics of Recycling Techniques

MetricFluorous Biphasic (FBC)Solid-SupportedSolubility Precipitation
Catalyst Recovery > 98%> 99%85 - 90%
Reaction Rate Fast (Homogeneous)Slower (Diffusion limited)Fast (Homogeneous)
Tin Leaching < 10 ppm< 50 ppm (depends on linker)50 - 100 ppm
Cost High (Fluorous solvents)Medium (Resin prep)Low
Scalability MediumHigh (Flow compatible)High

Decision Logic:

Decision_Tree Start Select Recycling Strategy Q1 Is the process Continuous Flow? Start->Q1 Q2 Is Sn residue < 10 ppm required? Q1->Q2 No (Batch) Resin Use Solid-Supported (Protocol B) Q1->Resin Yes Fluorous Use Fluorous Biphasic (Protocol A) Q2->Fluorous Yes (High Purity) Precip Use Solubility Precip (Protocol C) Q2->Precip No (Standard Purity)

Caption: Figure 2. Decision matrix for selecting the appropriate green recycling technique based on process constraints.

References

  • Otera, J. (1993).[1] Transesterification.[1] Chemical Reviews, 93(4), 1449–1470. Link

  • Horváth, I. T., & Rábai, J. (1994).[1] Facile catalyst separation without water: fluorous biphase hydroformylation of olefins.[1][4] Science, 266(5182), 72–75. Link

  • Xiang, J., Orita, A., & Otera, J. (2002). Fluorous Distannoxane Catalysts for Transesterification and Acetylation.[1] Advanced Synthesis & Catalysis, 344(1), 84–90. Link

  • U.S. Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1][5][6]Link

  • Gladysz, J. A. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond.[1] Chemical Reviews, 102(10), 3215–3216. Link

Sources

Technical Notes & Optimization

Troubleshooting

minimizing catalyst deactivation due to moisture in organotin reactions

A Senior Application Scientist's Guide to Minimizing Catalyst Deactivation by Moisture Welcome to the technical support center for organotin-mediated reactions. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Catalyst Deactivation by Moisture

Welcome to the technical support center for organotin-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Moisture is a pervasive and often underestimated antagonist in organotin catalysis; this guide will equip you with the knowledge and techniques to control its impact.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding moisture in organotin reactions.

Q1: My Stille coupling reaction is sluggish or has completely failed. Could water be the culprit?

A: Absolutely. While several factors can lead to poor performance in cross-coupling reactions, moisture is a primary and frequent cause of catalyst deactivation. Organotin catalysts, particularly organotin halides and alkoxides, are susceptible to hydrolysis.[1][2] This reaction with water converts the active catalyst into less reactive or completely inactive organotin hydroxides and oxides (stannoxanes).[2] Before exploring other variables like ligand choice or substrate quality, rigorously ensuring anhydrous conditions is the most critical first step in troubleshooting.

Q2: What is the chemical mechanism by which water deactivates organotin catalysts?

A: The deactivation process begins with the hydrolysis of the organotin compound. For example, a diorganotin dihalide (R₂SnX₂), a common catalyst precursor, reacts with water to replace one or both halide ligands with hydroxyl groups (-OH).[1] These resulting organotin hydroxides are often unstable and readily undergo condensation, eliminating a molecule of water to form a tin-oxygen-tin (Sn-O-Sn) bond.[3] This process can continue, leading to the formation of polymeric, often insoluble, materials known as stannoxanes ([R₂SnO]n).[2] These stannoxanes are generally catalytically inactive, effectively removing the catalyst from the reaction cycle.

Deactivation_Mechanism Active Active Catalyst (e.g., R₂SnX₂) Hydrolysis_Product Organotin Hydroxide (R₂Sn(OH)X) Active->Hydrolysis_Product  Hydrolysis Inactive Inactive Stannoxane ([R₂SnO]n) Hydrolysis_Product->Inactive  Condensation Water2 - H₂O Inactive->Water2 Water1 H₂O Water1->Hydrolysis_Product

Caption: Mechanism of organotin catalyst deactivation by water.

Q3: Are all organotin compounds equally sensitive to moisture?

A: No, their sensitivity varies. The reactivity towards hydrolysis is significantly influenced by the ligands attached to the tin atom.

  • Highly Sensitive: Organotin halides (RₙSnX₄₋ₙ) and alkoxides are very susceptible to hydrolysis.[1]

  • Moderately Stable: Organotin carboxylates (e.g., dibutyltin dilaurate) are more resistant but will still hydrolyze, especially at elevated temperatures.[3]

  • Relatively Stable: Tetraorganotins (R₄Sn) and organotin compounds with tin-sulfur bonds (mercaptides) are generally stable to neutral water, though they can be cleaved by other reagents like acids or halogens.[3] The carbon-tin bond itself is relatively non-polar and stable in the presence of moisture.[3]

Q4: What are the visible signs that my reaction has been compromised by moisture?

A: A key visual indicator is the formation of a fine white precipitate or cloudiness in the reaction mixture. This is often the insoluble polymeric stannoxane byproduct of catalyst hydrolysis.[2] If your initially clear reaction solution turns turbid or forms a solid that is not your product, catalyst deactivation due to moisture is a strong possibility.

Troubleshooting Guide: From Problem to Solution

This guide provides a structured approach to diagnosing and solving specific issues encountered during your experiments.

Symptom / Observation Possible Moisture-Related Cause Recommended Action & Scientific Rationale
Low or No Product Yield Catalyst Hydrolysis: The most common cause. Trace water from solvents, reagents, glassware, or the atmosphere has deactivated the catalyst by converting it to an inactive stannoxane.[2]Implement Rigorous Anhydrous Technique. Re-run the reaction after thoroughly drying all solvents and reagents. Ensure glassware is oven- or flame-dried immediately before use to remove adsorbed water.[4] Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[5] See Protocols 1 & 2 .
Reaction Starts but Stalls Slow Water Ingress: The reaction may initiate, but a slow leak of atmospheric moisture into the system gradually deactivates the catalyst over time.Check All Seals and Connections. Ensure all septa are fresh and provide a good seal. Use a thin, even layer of high-vacuum grease on all ground-glass joints.[4] Maintain a slight positive pressure of inert gas throughout the entire reaction, which can be visualized with an oil bubbler.[6]
Inconsistent Results / Poor Reproducibility Variable Water Content: The amount of residual water is likely varying between experiments. The source could be inconsistent solvent quality or changes in ambient humidity affecting reagent handling.Standardize Anhydrous Procedures. Use a consistent method and source for solvent drying, such as a dedicated solvent purification system or freshly distilled solvents. Handle hygroscopic reagents in a glovebox.[5][7] Consider quantifying water content in your solvent batches via Karl Fischer titration for critical reactions.
Formation of White Precipitate Stannoxane Formation: The visible precipitate is almost certainly the polymeric tin oxide formed from the condensation of hydrolyzed catalyst species.[2][3]Improve Inert Atmosphere and Reagent Purity. While the precipitate indicates a problem, the solution lies in prevention. Enhance your inert atmosphere technique (see Protocol 2 ). If using solid reagents that may be hydrated, dry them in a vacuum oven before use. For liquid reagents, consider purification by distillation.

Core Experimental Protocols

Adherence to meticulous experimental technique is paramount. The following protocols provide a self-validating system for minimizing moisture contamination.

Protocol 1: Rigorous Drying of Solvents

The choice of drying agent is critical and depends on the solvent. Simply storing a solvent over a drying agent is often insufficient; distillation is frequently required for highly sensitive reactions.

Methodology: Thermal Drying with a Reactive Agent (e.g., Sodium/Benzophenone for THF/Ethers)

  • Pre-Drying: Add the solvent (e.g., technical grade THF) to a large flask containing a less reactive drying agent like anhydrous calcium sulfate and stir overnight. This removes the bulk of the water and reduces the risk of a violent reaction with the more reactive agent.

  • Setup: In a fume hood, assemble a distillation apparatus with a flask of the pre-dried solvent. The glassware should be oven-dried before assembly.[4]

  • Addition of Drying Agent: Add sodium metal (cut into small pieces) and a small amount of benzophenone to the distillation flask.

  • Refluxing: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar). The solution will turn a deep blue or purple color. This indicates the formation of the benzophenone ketyl radical, which only forms under strictly anhydrous and oxygen-free conditions. The persistence of this color is your validation of an anhydrous state.

  • Distillation: Once the blue/purple color is stable, distill the solvent directly into an oven-dried collection flask that is maintained under an inert atmosphere.

  • Storage: The freshly distilled, anhydrous solvent should be used immediately or stored in a sealed flask with a Teflon stopcock over activated molecular sieves (3Å or 4Å) inside a glovebox or desiccator.[8]

Table of Common Solvents and Recommended Drying Agents

SolventRecommended Primary Drying AgentKey Considerations & CautionsCitation
Tetrahydrofuran (THF)Sodium/BenzophenoneHighly effective, provides a visual indicator (blue color). Sodium is highly reactive; handle with extreme care.[9]
TolueneCalcium Hydride (CaH₂) or SodiumReflux over CaH₂ and distill. CaH₂ is generally safer than sodium.[8][9]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours, then distill. Avoid basic drying agents.[8]
AcetonitrileCalcium Hydride (CaH₂) followed by P₄O₁₀Pre-dry with CaH₂, decant, then briefly stir with P₄O₁₀ before distillation. Avoid prolonged contact with P₄O₁₀.[10]
Alcohols (Methanol, Ethanol)Magnesium/IodineActivate magnesium turnings with a crystal of iodine, then reflux the alcohol and distill.[8]
Protocol 2: Reaction Setup Under Inert Atmosphere

The goal is to displace all air (and its associated moisture) from the reaction vessel and replace it with a dry, inert gas.[6]

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_purge Inerting Process cluster_reaction Reaction A 1. Oven-Dry Glassware (>125°C, overnight) B 2. Assemble Hot Glassware (with stir bar) A->B C 3. Grease Joints & Add Septa B->C D 4. Connect to Schlenk Line or Inert Gas Balloon C->D E 5. Evacuate Under Vacuum D->E F 6. Refill with Inert Gas (N₂ or Ar) E->F G 7. Repeat Cycle 3-5 Times F->G H 8. Add Anhydrous Solvents/Reagents via Syringe G->H I 9. Maintain Positive Pressure (via bubbler or balloon) H->I

Caption: Workflow for setting up a moisture-free reaction.

Methodology: Using a Schlenk Line

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) and stir bars in an oven at >125°C overnight.[4]

  • Assembly: Assemble the apparatus while it is still hot and immediately connect it to a Schlenk line or dual-manifold for vacuum and inert gas.[4]

  • Purging Cycles: Evacuate the assembled glassware under vacuum to remove the air and adsorbed moisture. Gently heat the glass surfaces with a heat gun during evacuation to help drive off residual water.

  • Inert Gas Backfill: Switch the manifold to backfill the system with a dry inert gas (argon is denser than air and often preferred, but nitrogen is also common).

  • Repeat: Perform at least three vacuum/inert gas cycles to ensure the atmosphere inside the flask is completely inert.[5]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add non-hygroscopic solid reagents to the flask before assembly. Highly sensitive solids should be added in a glovebox.[11]

  • Maintain Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent any atmospheric ingress. This is typically achieved by connecting the system to the inert gas line with an oil bubbler outlet.

Analytical Verification: Karl Fischer Titration

For the most sensitive applications, especially during process development or scale-up, visual indicators and procedural diligence should be supplemented with quantitative data. Karl Fischer (KF) titration is the gold standard for accurately determining the water content in organic solvents and reagents.[12] It can quantify water levels down to the parts-per-million (ppm) range, allowing you to certify that your starting materials meet the stringent anhydrous requirements of your reaction.

References

  • Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-}.
  • Introduction to Organotin Chemistry - and Applic
  • Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Organotin chemistry. Wikipedia.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Principles of Inert Atmosphere Storage.
  • Performing Sensitive Reactions without a Schlenk Line. Unknown Source.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Unknown Source.
  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Drying agents
  • Water Sensitive Reactions. Utah Tech University.
  • Wet Chemical Analysis. Unknown Source.

Sources

Optimization

how to improve selectivity in distannoxane-catalyzed transesterification

Technical Support Center: Distannoxane-Catalyzed Transesterification Topic: Improving Selectivity in Distannoxane-Catalyzed Transesterification Audience: Researchers, Scientists, and Drug Development Professionals Role:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Distannoxane-Catalyzed Transesterification

Topic: Improving Selectivity in Distannoxane-Catalyzed Transesterification Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The "Otera Catalyst" Advantage

Welcome to the technical support center for organotin catalysis. You are likely here because you are employing 1,3-disubstituted tetraalkyldistannoxanes (commonly known as Otera catalysts ) to perform a transesterification that requires high precision.

Unlike conventional Brønsted acid or base catalysts (e.g.,


, NaOMe), which rely on simple protonation or alkoxide formation, distannoxanes operate via a template mechanism . This unique mode of action allows them to function in neutral conditions, tolerate sensitive functional groups (like acetals or silyl ethers), and most importantly, exhibit exquisite chemoselectivity.

This guide addresses the critical factors for optimizing selectivity: distinguishing between primary and secondary alcohols, leveraging the "reverse micelle" solvent effect, and utilizing fluorous phase technology for catalyst recovery.

Part 1: Mechanistic Understanding & Catalyst Selection

The Template Mechanism

To improve selectivity, you must first understand how the catalyst brings reactants together. The active species is not a simple monomer but a dimer with a ladder-like


 core.

Key Insight: The catalyst possesses two distinct tin centers. The central, more Lewis-acidic tin activates the carbonyl of the ester (electrophile), while the distal tin activates the alcohol (nucleophile). This dual activation "templates" the reaction, bringing the reactants into close proximity in a controlled geometry.

Graphviz Diagram 1: The Template Mechanism The following diagram illustrates the dual-activation mode of the distannoxane catalyst.

G cluster_catalyst Distannoxane Ladder Core (Sn2O2) Ester Ester (Electrophile) CentralSn Central Tin (Lewis Acid) Activates Carbonyl Ester->CentralSn Coordination Alcohol Alcohol (Nucleophile) DistalSn Distal Tin Activates Alcohol Alcohol->DistalSn Coordination Complex Template Complex (Reactants Coordinated) CentralSn->Complex DistalSn->Complex Product Transesterified Product + Catalyst Regeneration Complex->Product Intramolecular Attack

Caption: Dual activation mechanism where the distannoxane core coordinates both electrophile and nucleophile.

Part 2: Troubleshooting & FAQs

Q1: My reaction yield is low, even though I am using a standard polar solvent (DMF/DMSO). Why?

Diagnosis: You are likely disrupting the "Reverse Micelle" effect. Explanation: Distannoxanes possess a lipophilic exterior (alkyl groups) and a polar inorganic core (


). In non-polar solvents, they aggregate to form a reverse micelle-like structure. The polar reactants (ester and alcohol) are drawn into this core, effectively increasing their local concentration and accelerating the reaction.
Solution: 
  • Switch Solvents: Move from polar solvents (DMF, DMSO, MeOH) to non-polar hydrocarbons like Toluene, Hexane, or Decane .

  • Why? Polar solvents solvate the catalyst monomers, breaking up the aggregates and destroying the catalytic "pocket," thereby drastically reducing the rate.

Q2: I have both a primary and a secondary hydroxyl group. How do I selectively acylate only the primary one?

Diagnosis: You need to exploit steric differentiation. Explanation: The "template" binding site is sterically demanding. Primary alcohols coordinate easily to the distal tin, while secondary alcohols face significant steric repulsion. Protocol Adjustment:

  • Stoichiometry: Use exactly 1.0 equivalent of the acyl donor (e.g., ester or anhydride).

  • Temperature: Lower the temperature. While reflux is common, running at 40–60°C often maintains rate for primary alcohols while shutting down the pathway for secondary alcohols.

  • Hierarchy of Reactivity: Primary > Secondary >> Tertiary (Tertiary alcohols are effectively inert).

Q3: How do I remove the tin catalyst after the reaction? (Drug Development Context)

Diagnosis: Tin contamination is a major concern in pharmaceutical synthesis. Solution: Use Fluorous Distannoxane Catalysts . Explanation: By replacing the butyl chains with perfluoroalkyl chains (e.g.,


), the catalyst becomes soluble only in fluorous solvents (like FC-72) or hot organic solvents, but insoluble in standard organic solvents at room temperature.
Workflow: 
  • Run reaction in a biphasic system (Toluene/Fluorous solvent) or homogeneous hot mixture.

  • Cool to room temperature.

  • Phase separate.[1] The product remains in the organic layer; the catalyst partitions into the fluorous layer.

  • Result: < 5 ppm Sn in the product layer.

Part 3: Optimization & Protocols

Standard Operating Procedure (SOP) for High Selectivity

Objective: Selective transesterification of a primary alcohol in the presence of a secondary alcohol.

Reagents:

  • Substrate: Diol (1.0 equiv)

  • Acyl Donor: Methyl acetate or Ethyl acetate (used as solvent and reactant) OR Enol ester (1.1 equiv) in Toluene.

  • Catalyst: 1,3-dichlorotetra-n-butyldistannoxane (1–5 mol%)

Step-by-Step Protocol:

  • Preparation: In a dry reaction vessel, dissolve the diol (1.0 equiv) in Toluene (0.1 M concentration). Note: Do not use THF or alcohols as solvents.

  • Catalyst Addition: Add the distannoxane catalyst (2 mol%).

  • Acyl Donor: Add the ester donor (1.1 equiv). If using methyl acetate, you can use it as a co-solvent (Toluene:MeOAc 4:1).

  • Reaction: Heat to 80°C (reflux if using MeOAc). Monitor by TLC.[2]

    • Checkpoint: Primary acylation should complete within 1-4 hours. Secondary acylation typically requires >24 hours or higher temps.

  • Workup (Standard): Evaporate solvent. Flash chromatography is usually sufficient to remove the organotin species (catalyst is less polar than most diol products).

  • Workup (Fluorous): If using fluorous catalyst, cool to 25°C. Add FC-72 (fluorous solvent). Extract product with MeCN. The FC-72 layer retains the catalyst for reuse.

Data Table: Solvent Effects on Reaction Rate

Relative rates of transesterification of 1-octanol with methyl acetate using distannoxane.

Solvent ClassSpecific SolventRelative Rate (

)
Mechanistic Note
Hydrocarbon Hexane / Toluene 100 Optimal "Reverse Micelle" formation
ChlorinatedChloroform~40Partial disruption of aggregates
EtherTHF< 5Lewis basic oxygen competes for Sn center
Polar AproticDMF / DMSO< 1Complete solvation of monomer; no catalysis
ProticMethanol< 1Competes for active site; breaks dimer

Part 4: Troubleshooting Flowchart

Graphviz Diagram 2: Troubleshooting Selectivity & Yield

G Start Start: Low Selectivity or Yield CheckSolvent Is the solvent Polar (DMF, THF, Alcohol)? Start->CheckSolvent ChangeSolvent Switch to Toluene or Hexane (Restore Reverse Micelle) CheckSolvent->ChangeSolvent Yes CheckTemp Is Temperature > 80°C? CheckSolvent->CheckTemp No LowerTemp Lower Temp to 40-60°C (Increase Kinetic Differentiation) CheckTemp->LowerTemp Yes CheckStoich Is Acyl Donor > 2.0 equiv? CheckTemp->CheckStoich No ReduceStoich Reduce to 1.0 - 1.1 equiv CheckStoich->ReduceStoich Yes CheckCat Is Catalyst Fluorous? CheckStoich->CheckCat No PhaseSep Check Biphasic Separation (Recover Catalyst) CheckCat->PhaseSep Yes

Caption: Decision tree for troubleshooting common issues in distannoxane-catalyzed reactions.

References

  • Novel template effects of distannoxane catalysts in highly efficient transesterification and esterific

    • Source: The Journal of Organic Chemistry (Otera, J., et al.)
    • URL:[Link]

  • Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterific

    • Source: The Journal of Organic Chemistry (Otera, J., et al.)
    • URL:[Link]

  • Toward ideal (trans)

    • Source: Accounts of Chemical Research (Otera, J.)
    • URL:[Link]

  • Distannoxane-Catalyzed Highly Selective Acyl

    • Source: The Journal of Organic Chemistry (Orita, A., et al.)
    • URL:[Link]

Sources

Troubleshooting

optimization of reaction temperature for distannoxane catalyzed esterification

Technical Support Center: Distannoxane Catalysis Subject: Temperature Optimization for Esterification & Transesterification Ticket ID: #DST-OPT-001 Welcome to the Advanced Catalysis Support Center Your Guide: Dr. Aris V....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Distannoxane Catalysis Subject: Temperature Optimization for Esterification & Transesterification Ticket ID: #DST-OPT-001

Welcome to the Advanced Catalysis Support Center

Your Guide: Dr. Aris V., Senior Application Scientist Scope: 1,3-disubstituted tetraisopropyldistannoxanes (Otera’s Catalyst)

You are likely using this catalyst because you need high turnover frequencies (TOF) under neutral conditions, or you are working with acid-sensitive substrates. Unlike Brønsted acids (e.g.,


) that rely on brute-force protonation, distannoxanes function via a delicate "Double Activation" mechanism .

Temperature in this system is not just about kinetics; it is about maintaining the structural integrity of the active catalytic template while managing the thermodynamic equilibrium.

Part 1: The Thermodynamic vs. Kinetic Balance

Before optimizing, you must understand why you are heating.

1. The Mechanism (Why T matters): Distannoxanes form a "ladder" structure. The central stannoxane core (


) acts as a template.
  • Lewis Acid Site: Activates the carbonyl (electrophile).

  • Lewis Base Site: Activates the alcohol (nucleophile).

  • Temperature Effect: If T is too low, the ligand exchange (swapping the product ester for a new acid molecule) becomes the rate-limiting step. If T is too high, you risk disrupting the dimeric active species or degrading your substrate.

2. The Equilibrium Trap:

  • Direct Esterification:

    
    
    
  • Transesterification:

    
    
    

Distannoxanes are powerful, but they cannot break the laws of thermodynamics. You must remove the byproduct (water or volatile alcohol) to drive the reaction. Your reaction temperature is often dictated by the boiling point of the azeotrope, not just the catalyst's activity.

Part 2: Visualization of the Active Pathway

The following diagram illustrates the "Template Effect" and where temperature influences the cycle.

DistannoxaneMechanism cluster_thermo Thermodynamic Control (T > 100°C) Cat Distannoxane Dimer (Resting State) Complex Template Complex (Double Activation) Cat->Complex Coordination Substrates Acid + Alcohol (Input) Substrates->Complex TS Transition State (Nu- Attack) Complex->TS Heat Promotes ProductRelease Ligand Exchange (Rate Limiting at Low T) TS->ProductRelease ProductRelease->Cat Catalyst Regeneration Ester Ester + Water (Output) ProductRelease->Ester

Figure 1: The Distannoxane "Template Effect." Note that the Ligand Exchange step often requires thermal energy to prevent product inhibition.

Part 3: Optimization Protocol (The "Temperature Scan")

Do not guess. Follow this validated workflow to determine the optimal T for your specific substrate.

Phase A: The Solvent-Free Baseline (80°C)

Ideally, Otera’s catalyst works best in non-polar solvents, but solvent-free is the greenest approach.

  • Setup: Mix Acid (1.0 eq) + Alcohol (1.0 eq) + Catalyst (0.1 - 1.0 mol%).

  • Temp: 80°C.

  • Time: 4 hours.

  • Check: TLC/NMR.

    • Result > 90% Conv: Stop. You are done.

    • Result < 50% Conv: Move to Phase B (Solubility/Mixing issue).

    • Result ~ 70% (Stalled): Move to Phase C (Equilibrium issue).

Phase B: The Non-Polar Reflux (110°C)

Used when substrates are solid or viscous.

  • Solvent: Toluene (Boiling Point ~110°C).

  • Concentration: 0.2 M to 0.5 M.

  • Apparatus: Standard reflux condenser.

  • Why: Toluene creates a hydrophobic environment that forces the polar reactants into the catalyst's coordination sphere (Reverse Micelle effect).

Phase C: Azeotropic Dehydration (>110°C - 140°C)

Required for direct esterification to break equilibrium.

  • Solvent: Toluene (110°C) or Xylene (140°C).

  • Apparatus: Dean-Stark Trap or Soxhlet with Molecular Sieves (4Å).

  • Critical Step: You must see water collecting. If the reaction temperature is below the azeotrope boiling point, water remains, and the catalyst will be inhibited.

Part 4: Troubleshooting Guide (FAQ)

Q1: My reaction turns dark brown/black at 120°C. Is the catalyst decomposing?

Diagnosis: Unlikely. Distannoxanes are thermally stable up to ~200°C. Root Cause: Substrate instability. Oxidative degradation of the alcohol or polymerization of the acid. Solution:

  • Reduce T: Switch from Xylene (140°C) to Toluene (110°C).

  • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket.

  • Additives: If transesterifying, ensure the leaving alcohol is removed via vacuum rather than excessive heat.

Q2: The reaction starts fast but stops at ~60-70% conversion.

Diagnosis: Product Inhibition / Equilibrium Limit. Root Cause: The catalyst is "clogged" by the water or alcohol byproduct, or you have hit thermodynamic equilibrium. Solution:

  • Increase T: You need enough heat to boil off the azeotrope.

  • Vacuum Assist: If the byproduct is a volatile alcohol (e.g., methanol), apply mild vacuum (300-500 mbar) to pull it off continuously.

  • Sieve Method: If your substrate boils < 100°C, you cannot reflux in toluene. Use a Soxhlet extractor filled with activated 4Å molecular sieves and reflux in a lower boiling solvent (e.g., Hexane/DCM) through the sieves.

Q3: I am using a fluorous distannoxane. Does the temperature change?

Diagnosis: Phase separation issues. Root Cause: Fluorous tags require specific temperatures to become miscible (homogeneous) with organic solvents. Solution:

  • Thermomorphic Mode: You must heat above the consolute temperature (usually >60-80°C) to make the system one phase. Upon cooling, it should separate for easy catalyst recovery.

Part 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Stalled Reaction (~70%) Start->Issue2 Issue3 Dark Color/Tar Start->Issue3 Solubility Check Solubility (Add Toluene) Issue1->Solubility Water Water/Alcohol Trapped? Issue2->Water Oxidation Substrate Oxidation Issue3->Oxidation HeatBump Increase T to 110°C Solubility->HeatBump DeanStark Install Dean-Stark or Molecular Sieves Water->DeanStark LowerT Reduce T Use Vacuum Oxidation->LowerT

Figure 2: Rapid Diagnostic Flowchart for Distannoxane Optimization.

Part 6: Summary Data Table

SolventBoiling Point (Reflux T)Application CaseWater Removal Method
None (Neat) 80°C (External)Green chemistry, liquid substratesVacuum / N2 purge
Hexane 68°CHeat-sensitive substratesSoxhlet + Mol. Sieves
Toluene 110°CStandard Protocol Dean-Stark Trap
Xylene 140°CSterically hindered / UnreactiveDean-Stark Trap
Chlorobenzene 131°CHigh solubility requiredDean-Stark Trap

References

  • Otera, J., et al. (1991).[1] "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." The Journal of Organic Chemistry.

  • Otera, J. (1993). "Transesterification."[1][2][3][4][5][6] Chemical Reviews.

  • Stiles, D. (2006). "Falling in love with Otera's catalyst." Tenderblog.

  • Wada, M., et al. (1965).[1] "Preparation and properties of dialkyltin isothiocyanate derivatives." Journal of Organometallic Chemistry.

Sources

Optimization

Technical Support Center: Handling and Use of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

Welcome to the technical support center for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this versatile organotin compound. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to ensure the integrity and success of your experiments.

The core structure of this distannoxane, characterized by the Sn-O-Sn linkage known as a stannoxane bond, is susceptible to cleavage by water.[1][2] This hydrolysis can significantly impact reaction outcomes by altering the compound's catalytic activity, stoichiometry, and solubility. This guide provides a structured approach to understanding, preventing, and troubleshooting this critical issue.

Frequently Asked Questions (FAQs): Proactive Prevention of Hydrolysis

This section addresses the most common questions regarding the handling and storage of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane to proactively mitigate the risk of hydrolysis.

Q1: What is the primary cause of degradation for this distannoxane?

A1: The primary degradation pathway is hydrolysis. The central stannoxane (Sn-O-Sn) bond is susceptible to nucleophilic attack by water molecules. This reaction cleaves the bond, leading to the formation of two equivalents of the corresponding dibutyl(dodecyloxy)tin hydroxide. This process is often reversible but can proceed further to form other tin oxide species, fundamentally changing the nature of the reagent.[2][3]

Q2: How should I properly store 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane to ensure its long-term stability?

A2: Proper storage is the first and most critical line of defense against hydrolysis. The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal. To further minimize exposure to atmospheric moisture, we recommend placing the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel or Drierite™). Storage should be in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials like strong acids or oxidizing agents.[4] A locked storage cabinet is also recommended for security.[4]

Q3: What are the best practices for handling the compound in the laboratory to prevent moisture exposure?

A3: All manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon.[5][6] This can be achieved using standard air-sensitive techniques, including a glovebox or a Schlenk line.[5][7] A glovebox provides the most controlled environment.[5] If using a Schlenk line, ensure all glassware is rigorously dried by oven-heating (e.g., at 125°C overnight) or flame-drying under vacuum and subsequently cooled under a positive pressure of inert gas.[8] Use cannulation or gas-tight syringes for all transfers of the compound, whether neat or in solution.

Q4: Which solvents are recommended for dissolving and reacting with this distannoxane?

A4: The choice of solvent is critical. Always use anhydrous (or "dry") solvents with very low water content (<50 ppm).[9] Many common reaction solvents are hygroscopic and must be properly dried and stored over molecular sieves (typically 3Å or 4Å). Recommended solvents include non-polar aprotic solvents in which the distannoxane is soluble. While specific solubility data is limited, analogous organotin compounds are soluble in hydrocarbons (e.g., toluene, hexanes) and ethers (e.g., THF, diethyl ether).[10] Avoid protic solvents like alcohols unless they are a required part of the reaction, as they can participate in exchange reactions with the dodecyloxy groups.

Q5: Can pH influence the rate of hydrolysis?

A5: Yes, the hydrolysis of organotin compounds can be pH-dependent. Both acidic and basic conditions can catalyze the cleavage of Sn-O bonds. Studies on related organotin compounds show that their stability and derivatization efficiency are often optimal within a specific pH range, typically mildly acidic to neutral (around pH 5).[11][12] Therefore, it is crucial to avoid even trace amounts of acidic or basic impurities in the reaction mixture unless they are a controlled component of the experimental design.

Troubleshooting Guide: Identifying and Resolving Hydrolysis Issues

This section is designed to help you diagnose and address problems that may arise during your experiments, which could be indicative of unintended hydrolysis.

Issue 1: My reaction is giving inconsistent yields or producing unexpected byproducts.

  • Possible Cause: Partial or complete hydrolysis of the distannoxane catalyst/reagent. The resulting tin hydroxide or oxide species may have different catalytic activity or may not be catalytically active at all for the desired transformation.

  • Diagnostic Steps:

    • Re-evaluate Handling Procedures: Review your experimental setup. Was all glassware properly dried? Was an inert atmosphere maintained throughout the experiment? Were anhydrous solvents used?

    • Analytical Confirmation: If possible, analyze a sample of your distannoxane stock solution or the reaction mixture for the presence of hydrolysis products. Techniques like ¹H NMR or ¹¹⁹Sn NMR spectroscopy can be informative. In ¹H NMR, the appearance of new, broad peaks in the aliphatic region or changes in the integration of the dodecyloxy chain protons relative to the butyl group protons could indicate degradation. ¹¹⁹Sn NMR is particularly powerful, as the chemical shift is highly sensitive to the coordination environment of the tin atom; hydrolysis will cause a distinct shift.

    • Control Experiment: Run a small-scale control reaction where you intentionally add a small, controlled amount of water to see if it reproduces the observed negative results.

  • Recommended Solutions:

    • Purge Reagents: If you suspect solvent contamination, re-dry the solvent or open a new, sealed bottle. Ensure all other reagents are anhydrous.

    • Improve Inert Atmosphere Technique: If using a Schlenk line, ensure there are no leaks. Use fresh, dry inert gas. Purge the reaction vessel thoroughly by cycling between vacuum and inert gas at least three times.[5]

    • Use a Fresh Sample: If you suspect your stock of the distannoxane has been compromised, use a fresh, unopened sample for a comparative reaction.

Issue 2: I'm observing a white precipitate forming in my reaction vessel or stock solution.

  • Possible Cause: This is a strong indicator of hydrolysis. Distannoxanes can hydrolyze to form less soluble diorganotin hydroxides, which can then condense to form polymeric diorganotin oxides (R₂SnO)ₓ. These oxides are typically insoluble, polymeric solids.[10][13]

  • Diagnostic Steps:

    • Isolate and Analyze: If feasible, isolate the precipitate by filtration (under inert atmosphere) and attempt to characterize it. IR spectroscopy can be useful, as the Sn-O-Sn stretch of the distannoxane will be replaced by a broad O-H stretch from the hydroxide and characteristic Sn-O stretches of the oxide.

    • Check Solvent Purity: Test your solvent for water content using a Karl Fischer titrator. This will provide a definitive measure of moisture contamination.

  • Recommended Solutions:

    • Solution Filtration: If the hydrolysis is minor, you may be able to salvage the stock solution by filtering it through a syringe filter (PTFE, 0.2 µm) under an inert atmosphere to remove the insoluble oxides. However, the concentration of the active distannoxane will be lower and should be re-determined.

    • Discard and Replace: For critical applications, it is safest to discard the compromised stock solution and prepare a new one from a fresh source of the distannoxane, using rigorously dried solvents and proper inert atmosphere techniques.

Quantitative Data and Key Parameters

To aid in experimental design, the following table summarizes the key parameters for preventing hydrolysis of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.

ParameterRecommended ConditionRationale & Causality
Storage Temperature Room TemperatureAvoids potential phase separation or crystallization at lower temperatures and thermal degradation at higher temperatures.
Storage Atmosphere Inert Gas (Argon, N₂) / DesiccatedMinimizes contact with atmospheric moisture, the primary reactant in hydrolysis.
Handling Atmosphere Inert Gas (Glovebox or Schlenk Line)Prevents exposure to moisture and oxygen during weighing and transfer operations.[6]
Compatible Solvents Anhydrous Aprotic Solvents (Toluene, THF, Hexanes)These solvents are non-reactive with the Sn-O-Sn and Sn-O-C bonds and can be made sufficiently dry (<50 ppm H₂O).
Incompatible Solvents Protic Solvents (Water, Alcohols), Acidic/Basic SolutionsWater directly causes hydrolysis. Alcohols can undergo transesterification. Acids and bases can catalyze bond cleavage.[11][12]
Recommended Glassware Prep Oven-dried (>125°C) or Flame-dried under vacuumEnsures removal of adsorbed water from glassware surfaces, which can be a significant source of contamination.[8]

Experimental Protocols & Visualizations

Protocol: Setting up a Reaction Under Anhydrous, Inert Conditions

This protocol outlines the rigorous steps required to set up a reaction using 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, for example, as a catalyst.

Materials:

  • Two-neck round-bottom flask with a magnetic stir bar

  • Condenser

  • Rubber septa

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds

  • Heat gun or oven

  • Gas-tight syringes and needles

  • Anhydrous reaction solvent (e.g., Toluene)

  • 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

  • Other anhydrous reagents

Procedure:

  • Glassware Preparation:

    • Clean and assemble the flask and condenser.

    • Dry the assembled glassware thoroughly in an oven at >125°C for at least 4 hours.

    • Alternatively, assemble the glassware cold, attach it to the Schlenk line, and flame-dry all surfaces under vacuum using a heat gun until no more condensation is visible.

  • Establishing Inert Atmosphere:

    • While the glassware is still hot, switch from vacuum to the inert gas line.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

    • Perform at least three vacuum/inert gas backfill cycles to ensure the removal of all atmospheric gases.[5]

  • Reagent Addition (Solids and Solvents):

    • If adding solid reagents, do so under a positive flow of inert gas by quickly removing a septum and adding the solid via a powder funnel, then immediately re-sealing the flask.

    • Add the anhydrous solvent via a gas-tight syringe or cannula.

  • Addition of the Distannoxane:

    • The distannoxane is a liquid or low-melting solid.[14] It should be transferred from its storage vessel to the reaction flask using a clean, dry, gas-tight syringe.

    • Draw up the required volume of the distannoxane. It is good practice to also draw a small "buffer" of inert gas from the headspace of the storage bottle into the syringe.

    • Pierce the septum of the reaction flask and inject the distannoxane.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the outlet of the condenser.

    • Proceed with the reaction as per your specific experimental parameters (heating, stirring, etc.).

Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the stannoxane bond, leading to the cleavage of the molecule.

Hydrolysis cluster_TS Nucleophilic Attack Distannoxane R'O-Sn(Bu)₂-O-Sn(Bu)₂-OR' (Distannoxane) TS δ- H₂O⋯Sn Distannoxane->TS + H₂O Water H₂O (Water) Hydroxide 2 x R'O-Sn(Bu)₂-OH (Tin Hydroxide) TS->Hydroxide Bond Cleavage R_Bu Bu = Butyl (-C₄H₉) R_Dodec R' = Dodecyl (-C₁₂H₂₅)

Caption: Mechanism of distannoxane hydrolysis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing experimental issues potentially caused by hydrolysis.

Troubleshooting Start Inconsistent Results or Precipitate Observed Check_Handling Review Handling Protocol: - Inert Atmosphere? - Glassware Dry? - Solvents Anhydrous? Start->Check_Handling Check_Stock Is Stock Solution Clear and Homogeneous? Check_Handling->Check_Stock Yes Action_Improve Improve Air-Sensitive Technique. Re-dry Solvents. Check_Handling->Action_Improve No Check_Analysis Perform Analysis? (NMR, KF Titration) Check_Stock->Check_Analysis No (Precipitate Present) Action_Rerun Rerun Experiment with Improved Procedures. Check_Stock->Action_Rerun Yes Action_Filter Filter Stock Solution (Under Inert Atmosphere). Consider Re-standardization. Check_Analysis->Action_Filter No (Minor Precipitate) Action_Discard Discard and Prepare Fresh Stock/Reagents. Check_Analysis->Action_Discard Yes (Contamination Confirmed) Action_Improve->Action_Rerun Action_Filter->Action_Rerun Action_Discard->Action_Rerun End Problem Resolved Action_Rerun->End

Caption: Decision tree for troubleshooting hydrolysis.

References

  • (No valid reference for this number)
  • Stannoxane. (n.d.). In Grokipedia. Retrieved February 14, 2026, from [Link]

  • Effect of pH on peak areas of organotin compounds in water produced by HS-SPME–GC–MS. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (No valid reference for this number)
  • Influence of pH on the propylation of organotin and organolead... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organotin chemistry. (2024, January 29). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Ciocan, C., et al. (2024). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. ChemistryOpen, e202400494. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Tin and organotin compounds (EHC 15, 1980). (n.d.). INCHEM. Retrieved February 14, 2026, from [Link]

  • Chapter 1 Organotin Chemistry. (n.d.). UM Students' Repository. Retrieved February 14, 2026, from [Link]

  • (No valid reference for this number)
  • What are anhydrous solvents? Why are they used in reactions?. (2022, October 25). Quora. Retrieved February 14, 2026, from [Link]

  • Ciocan, C., et al. (2025). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. PubMed. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2621. [Link]

  • (No valid reference for this number)
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 14, 2026, from [Link]

  • (No valid reference for this number)
  • Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved February 14, 2026, from [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved February 14, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • (No valid reference for this number)

Sources

Troubleshooting

Technical Support Center: Strategies for Trace Tin Removal in Pharmaceutical Synthesis

A Senior Application Scientist's Guide to Effective Organotin Contaminant Removal Welcome to the Technical Support Center for troubleshooting the removal of trace tin contaminants. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Effective Organotin Contaminant Removal

Welcome to the Technical Support Center for troubleshooting the removal of trace tin contaminants. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual organotin impurities in their reaction mixtures. The presence of these toxic residues, often from widely used reactions like Stille couplings, is a significant hurdle in producing active pharmaceutical ingredients (APIs) that meet stringent purity requirements.[1][2] This resource provides in-depth, field-proven insights and step-by-step protocols to help you navigate these purification challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification process, offering explanations and actionable solutions.

Issue 1: Persistent Tin Contamination After Aqueous KF Wash

Question: I've performed multiple washes with a saturated aqueous potassium fluoride (KF) solution, but I'm still seeing significant tin residue in my product. What's going wrong?

Expert Analysis: An aqueous KF wash is a common first-line defense against organotin impurities, particularly tributyltin derivatives. The principle is the reaction of the organotin species with fluoride ions to form a precipitate of tributyltin fluoride (Bu₃SnF), which is insoluble in the organic phase.[3] However, several factors can compromise the efficiency of this method.

Troubleshooting Steps & Explanations:

  • Insufficient Agitation or Contact Time: The formation of Bu₃SnF is a heterogeneous reaction. Ensure vigorous shaking of the separatory funnel for at least one to two minutes during each wash to maximize the interfacial area between the organic and aqueous phases.[4]

  • Emulsion Formation/Interfacial Precipitate: A common issue is the formation of a thick white precipitate of Bu₃SnF at the interface of the two layers, which can trap your product and prevent efficient separation.[3]

    • Solution: If an emulsion or significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid Bu₃SnF, allowing the liquid phases to pass through. The filtrate can then be returned to the separatory funnel for clean separation of the organic and aqueous layers.[3][4]

  • pH of the Aqueous Solution: The pH can influence the equilibrium of the fluoride precipitation. While typically not requiring adjustment, ensure your reaction conditions haven't resulted in a highly acidic or basic mixture that might interfere with the precipitation.

  • Chemical Nature of the Tin Species: If your reaction byproducts include tin hydrides (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a KF wash alone may be insufficient.

    • Solution: Pre-treat the crude reaction mixture with a reagent like iodine (I₂). This will convert the tin hydrides and ditins into tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[4]

Issue 2: My Product is Polar and I'm Losing it During Aqueous Extraction

Question: My target compound has some water solubility. When I perform the aqueous KF washes, I'm seeing a significant drop in my product yield. What are my options?

Expert Analysis: This is a classic challenge where the purification method for the impurity is detrimental to the product itself. In such cases, non-aqueous workup procedures or methods that don't rely on liquid-liquid extraction are preferable.

Recommended Alternative: Chromatographic Removal

Chromatography offers a powerful alternative by immobilizing the tin species on the stationary phase while allowing your product to elute.

  • Method 1: Potassium Carbonate/Silica Gel Chromatography: This highly effective method can reduce organotin impurities to levels below 15 ppm.[1] The basic nature of the potassium carbonate facilitates the reaction and retention of the tin species on the silica gel.

  • Method 2: Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel that has been pre-treated with 2-5% triethylamine in the eluent can also effectively remove organotin byproducts.[4]

Experimental Protocol: Potassium Carbonate/Silica Gel Chromatography

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]

  • Reaction Workup: After the reaction is complete, concentrate the mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1][3]

  • Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture or prepare a slurry in your chosen eluent.

  • Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate your product from the immobilized tin impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common organotin byproduct I need to remove after a Stille reaction?

The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) or, if a tin hydride was used, hexabutylditin (Bu₃SnSnBu₃). The exact nature of the byproduct depends on the specific reagents and reaction conditions.

Q2: Are there alternatives to the aqueous KF wash for precipitating tin?

Yes, several other methods can be employed:

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase by converting them into water-soluble salts.[5]

  • Alkaline Hydrolysis: Treatment with NaOH can convert some organotin compounds to the more polar Bu₃SnOH, which may be easier to remove. However, its effectiveness can be variable.[4]

  • Sulfide Precipitation: In some cases, treatment with a soluble sulfide source can precipitate heavy metals, including tin, as their insoluble sulfides.[6]

Q3: How can I purify a solid product from organotin residues?

For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid in a solvent in which the product has low solubility but the tin impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes), followed by filtration, can significantly reduce tin contamination before a final recrystallization.[3]

Q4: What are scavenger resins and how do they work for tin removal?

Scavenger resins are polymers with functional groups that are designed to react with and bind specific impurities.[7] For tin removal, resins with functional groups that can chelate or react with organotin species can be used. The crude reaction mixture is passed through a cartridge containing the resin, which captures the tin contaminants, allowing the purified product to flow through. This method offers the advantage of a simple filtration-based workup.[7]

Q5: How can I minimize the formation of organotin byproducts in the first place?

While not a workup procedure, minimizing the use of organotin reagents is the most effective strategy. Consider using catalytic amounts of the organotin reagent with an in-situ recycling system, or explore alternative, less toxic coupling reagents based on other metals.[1][2]

Comparative Summary of Tin Removal Techniques

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Aqueous KF Wash Precipitation of Bu₃SnF>99% reduction (variable)Simple, inexpensive, widely applicable.[1]Can form emulsions; may not be effective for all tin species; not suitable for water-sensitive or polar products.[3]
K₂CO₃/Silica Chromatography Adsorption/Reaction< 15 ppmHighly effective; no aqueous workup needed; good for polar products.[1]Requires column chromatography; consumes more solvent and silica.
Acidic Extraction Salt formation and extractionVariableCan be effective for basic tin species.[5]Product must be stable to acid; requires aqueous workup.
Scavenger Resins Covalent or ionic bindingHighSimple filtration workup; high selectivity.[7]Resins can be expensive; may require screening to find the optimal resin.
Recrystallization Differential solubilityHigh (for solids)Can be very effective for crystalline solids; scalable.Only applicable to solid products; potential for product loss in mother liquor.[3][5]

Decision Workflow for Tin Removal

The following diagram provides a logical workflow to help you select the most appropriate tin removal strategy for your specific situation.

Tin_Removal_Workflow start Crude Reaction Mixture Containing Tin Impurities is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization / Slurrying is_solid->recrystallize Yes is_polar Is the product polar or water-sensitive? is_solid->is_polar No final_product Purified Product recrystallize->final_product kf_wash Perform Aqueous KF Wash is_polar->kf_wash No chromatography Use K2CO3/Silica or Et3N-treated Silica Chromatography is_polar->chromatography Yes check_emulsion Emulsion or precipitate formed? kf_wash->check_emulsion celite_filtration Filter through Celite check_emulsion->celite_filtration Yes check_emulsion->final_product No celite_filtration->kf_wash Then re-separate scavenger_resin Consider Scavenger Resins chromatography->scavenger_resin If still impure chromatography->final_product scavenger_resin->final_product

Caption: Decision workflow for selecting a tin removal method.

References

  • An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. [Link]

  • Method for removing organotin compound. (1990).
  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. (2015, September). Chemical Reviews. [Link]

  • Workup for Removing Tin Byproducts. University of Rochester. [Link]

  • Scavenger resin. Wikipedia. [Link]

  • US6177571B1 - Method for removing heavy metals from organic compounds. (2001).

Sources

Optimization

Technical Support Center: Tin-Catalyzed Acylation of Hindered Secondary Alcohols

From the desk of the Senior Application Scientist Welcome to the technical support center for organotin-catalyzed acylations. This guide is designed for researchers, chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for organotin-catalyzed acylations. This guide is designed for researchers, chemists, and process development professionals who are tackling the often-challenging esterification of sterically hindered secondary alcohols. Here, we move beyond simple protocols to address the mechanistic subtleties and troubleshoot the common issues encountered in the lab. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and overcome the inherent difficulties posed by steric congestion.

Understanding the Challenge: Why is Acylating Hindered Alcohols So Difficult?

Acylation is a fundamental transformation in organic synthesis. However, when the hydroxyl group is located on a secondary carbon atom flanked by bulky substituents, its accessibility to incoming reagents is dramatically reduced. This "steric hindrance" slows down the reaction rate and often leads to low conversion or complete failure under standard acylation conditions.

Tin catalysts, particularly dialkyltin oxides like dibutyltin oxide (DBTO), offer a powerful solution. They function by activating the alcohol through the formation of a tin alkoxide intermediate, which is significantly more nucleophilic than the free alcohol. This activation pathway effectively lowers the energy barrier for the subsequent attack on the acylating agent.

The Catalytic Cycle: A Mechanistic Glimpse

Understanding the mechanism is key to effective troubleshooting. The generally accepted pathway for DBTO-catalyzed acylation involves the formation of a distannoxane intermediate which then activates the alcohol.

Tin-Catalyzed Acylation cluster_0 Catalyst Activation & Alcohol Coordination cluster_1 Acylation & Catalyst Regeneration DBTO 2 R₂SnO Distannoxane (XR₂SnOSnR₂X)₂ Distannoxane Catalyst DBTO->Distannoxane Self-assembly Activated_Complex Activated Sn-Alkoxide Intermediate Distannoxane->Activated_Complex + R'OH - HX Alcohol R'OH (Hindered Alcohol) Acyl_Agent R''COX (Acylating Agent) Ester R'OCOR'' (Ester Product) Activated_Complex->Ester + R''COX Regen_Catalyst (XR₂SnOSnR₂X)₂ Ester->Regen_Catalyst - R'OCOR'' Ester->Regen_Catalyst Catalyst Turnover

Caption: Proposed catalytic cycle for tin-catalyzed acylation.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Question 1: My acylation reaction has stalled at low conversion (<30%). What are the primary causes and how can I fix it?

Answer: Low conversion with a hindered secondary alcohol is the most common issue. Let's break down the potential culprits and solutions in a logical sequence.

Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion Start Low Conversion Observed Check_Reagents 1. Verify Reagent Purity & Dryness - Is the solvent anhydrous? - Is the alcohol substrate pure? - Is the acylating agent fresh? Start->Check_Reagents Check_Catalyst 2. Assess Catalyst Activity - Is the DBTO of good quality? - Is catalyst loading sufficient (5-10 mol%)? Check_Reagents->Check_Catalyst Reagents OK Check_Temp 3. Evaluate Reaction Temperature - Is the temperature high enough? (Typically 80-110°C in toluene) Check_Catalyst->Check_Temp Catalyst OK Check_Water 4. Consider Water Removal - Are you using a Dean-Stark trap? - Could molecular sieves be beneficial? Check_Temp->Check_Water Temp OK Consider_Agent 5. Re-evaluate Acylating Agent - Is an acid chloride too reactive (side products)? - Is an anhydride not reactive enough? Check_Water->Consider_Agent Water Removal OK Success Reaction Optimized Consider_Agent->Success

Caption: Step-by-step troubleshooting for low reaction conversion.

  • Cause A: Inactive Catalyst or Insufficient Loading: Organotin catalysts can be sensitive to moisture, which can lead to the formation of less active oligomeric species.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., toluene, CH₂Cl₂) over molecular sieves or by distillation. Ensure your alcohol substrate is free of water.

      • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol% can significantly improve the reaction rate.

      • Catalyst Quality: Use high-purity dibutyltin oxide (DBTO). If it's old, its activity may be compromised.

  • Cause B: Insufficient Reaction Temperature: The activation energy for acylating a hindered alcohol is high.

    • Solution: Most tin-catalyzed acylations are run at elevated temperatures. Refluxing in toluene (approx. 110°C) is a common starting point. If you are running the reaction at a lower temperature (e.g., 60-80°C), a modest increase can have a dramatic effect on the reaction rate.[1]

  • Cause C: Reversible Reaction/Water Accumulation: Esterification is a condensation reaction that produces water (when starting from a carboxylic acid) or an acid byproduct. Water can react with the tin catalyst and intermediates, inhibiting turnover.

    • Solution: Use a Dean-Stark trap or add activated molecular sieves (4Å) to the reaction mixture to sequester water as it forms. This is crucial when using a carboxylic acid as the acylating agent.

  • Cause D: Poor Choice of Acylating Agent: The reactivity of the acylating agent matters.

    • Solution: For hindered alcohols, a more reactive acylating agent is often necessary. If an acid is failing, switch to its corresponding anhydride. If the anhydride is too slow, an acyl chloride may be required, though you may need to add a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct.[2]

Question 2: I'm observing significant side products, and my isolated yield is low despite good conversion on TLC. What's happening?

Answer: This points to issues with selectivity or product stability.

  • Cause A: Elimination Reactions: At high temperatures, hindered secondary alcohols can be prone to elimination (dehydration) to form alkenes, especially if the reaction conditions become too acidic.

    • Solution:

      • Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate.

      • Add a Base: If using an acyl chloride, ensure you have a stoichiometric amount of a hindered, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the generated HCl.[2]

  • Cause B: Catalyst-Induced Decomposition: While robust, organotin catalysts can sometimes promote undesired pathways with sensitive substrates.

    • Solution:

      • Reduce Catalyst Loading: Once you've found conditions that give good conversion, try reducing the catalyst loading to the minimum effective amount (e.g., 1-2 mol%).

      • Consider an Alternative Catalyst: For highly sensitive substrates, a milder Lewis acid catalyst might be necessary, although this may come at the cost of reaction rate.

Question 3: How do I choose between different tin catalysts, like Dibutyltin Oxide (DBTO) and Otera's Catalyst?

Answer: The choice depends on your specific application, particularly the reaction type.

  • Dibutyltin Oxide (DBTO), (C₄H₉)₂SnO: This is the workhorse for direct esterification (acid + alcohol) and acylation with anhydrides or acyl chlorides.[3] It is commercially available, relatively inexpensive, and effective for a wide range of substrates. Its polymeric nature requires it to dissociate into active catalytic species under reaction conditions.[3]

  • Otera's Catalyst, (SCN·R₂SnOSnR₂·NCS)₂: This is a specialized, highly active catalyst primarily designed for transesterification reactions (ester + alcohol).[4] It functions by displacing its isothiocyanate ligands with the incoming alcohol to form the active catalyst.[4] It is particularly effective in nonpolar solvents.[4] While it can be used for direct esterification, it may not always offer an advantage over the much cheaper DBTO.[5]

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions for a DBTO-catalyzed acylation of a hindered secondary alcohol? A: A good starting point is:

  • Substrate: 1.0 equivalent

  • Acylating Agent (Anhydride): 1.2 - 1.5 equivalents

  • Dibutyltin Oxide (DBTO): 0.05 - 0.10 equivalents (5-10 mol%)

  • Solvent: Toluene (to allow for azeotropic removal of water/acid)

  • Temperature: Reflux (approx. 110°C)

  • Apparatus: Flask equipped with a condenser and Dean-Stark trap.

  • Monitoring: TLC or GC/MS to track the disappearance of the starting alcohol.

Q: Are there safety concerns with organotin compounds? A: Yes. Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q: My substrate has both a primary and a hindered secondary alcohol. Can I achieve selective acylation? A: Yes, this is a key application of the tin acetal method.[6] By first reacting the diol with DBTO, you form a stannylene acetal intermediate. In this intermediate, the primary alcohol is preferentially activated, allowing for selective acylation at the less hindered position.[6]

Data Summary: Catalyst Performance in Hindered Systems

The following table provides a general overview of expected outcomes based on substrate type and conditions. Actual results will vary based on the specific substrate.

Substrate TypeCatalyst (mol%)Acylating AgentSolventTemp (°C)Typical Time (h)Expected Yield
Adamantyl AlcoholDBTO (10%)Acetic AnhydrideToluene11012-24Moderate to Good
Di-isopropylcarbinolDBTO (5%)Benzoyl Chloride / Et₃NCH₂Cl₂406-12Good to Excellent
Hindered Diol (Primary site)DBTO (110%)*TsCl / Et₃NCH₂Cl₂252-4Excellent (for primary)[2]
Terpenoid Secondary AlcoholOtera's Cat. (2%)Ethyl AcetateHexane6924-48Low to Moderate[4][5]

Note: For selective reactions on diols, stoichiometric or greater amounts of DBTO are often used to form the stannylene acetal intermediate.[2]

General Experimental Protocol: Acylation using DBTO

This protocol provides a robust starting point for your experiments.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add the hindered secondary alcohol (1.0 eq), dibutyltin oxide (0.05 eq), and toluene.

  • Azeotropic Priming: Heat the mixture to reflux for 30-60 minutes to remove any trace amounts of water from the reagents and solvent via azeotropic distillation.

  • Addition of Acylating Agent: Cool the mixture slightly, then add the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise.

  • Reaction: Heat the mixture back to reflux and monitor the reaction progress by TLC or GC. The reaction may take anywhere from 4 to 48 hours depending on the substrate's steric bulk.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and acidic byproducts.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Selective Transformation with Tin Acetal. (2014). Chem-Station Int. Ed.[Link]

  • Otera's catalyst. Wikipedia.[Link]

  • Dibutyltin oxide. Wikipedia.[Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.[Link]

  • A review on the mechanisms of organotin(IV)-catalyzed (trans)esterification reactions. Catalysis Science & Technology.[Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities.[Link]

  • Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids. Journal of the Chemical Society, Dalton Transactions.[Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry.[Link]

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (1999). Organic Letters.[Link]

  • Y-Catalyzed Acylation of Secondary Alcohols. ResearchGate.[Link]

  • Acylation of Alcohols and Amines. Science of Synthesis.[Link]

  • Esterification. Wiley-VCH.[Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate.[Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Kyoto University.[Link]

  • Selective acylation of uridine using the dibutyltin oxide and direct methods. ResearchGate.[Link]

  • Acylation of alcohols, thiols and amines with carboxylic acids catalyzed by yttria–zirconia-based Lewis acid. Catalysis Eprints.[Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI.[Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer type activation. RSC Publishing.[Link]

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. University of New Orleans.[Link]

  • Enantioselective acylation of secondary alcohols catalyzed by chiral N-heterocyclic carbenes. (2005). PubMed.[Link]

Sources

Troubleshooting

stabilizing 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in masterbatch formulations

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Polymer Additives Division Subject: Technical Directive: Stabilization of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in Masterb...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Polymer Additives Division Subject: Technical Directive: Stabilization of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane in Masterbatch Formulations

Executive Summary

You are working with 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1), often referred to industrially as a "ladder" distannoxane or organotin dimer. Unlike monomeric tin catalysts (e.g., DBTDL), this compound possesses a unique dimeric Sn-O-Sn structure that grants it superior catalytic activity for silane crosslinking (PEX-b), polyurethane synthesis, and transesterification.

However, this high activity comes with a trade-off: thermodynamic instability in the presence of moisture.

This guide addresses the critical challenge of stabilizing this molecule within a polymer masterbatch. Our goal is to prevent the irreversible hydrolysis that converts your active catalyst into inert tin oxide (


) precipitates, ensuring shelf-life stability and consistent reactivity.

Part 1: The Instability Mechanism

To stabilize the compound, you must understand how it fails. The distannoxane structure is a "metastable" intermediate between the dialkyltin dicarboxylate and the tin oxide.

In a masterbatch, the presence of trace moisture (


 ppm) drives the equilibrium toward the formation of insoluble Dibutyltin Oxide (DBTO) and free fatty acid. Once DBTO forms, it precipitates as white specks ("blooming") and the masterbatch loses catalytic efficiency.
Degradation Pathway (Graphviz Diagram)

HydrolysisMechanism Distannoxane Active Catalyst 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (Soluble / Active) Intermediate Unstable Intermediate Bu₂Sn(OH)(OR) Distannoxane->Intermediate + H₂O (Hydrolysis) Moisture Trace Moisture (H₂O > 500 ppm) Moisture->Intermediate DBTO Degradation Product Dibutyltin Oxide (DBTO) (Insoluble Solid / Inactive) Intermediate->DBTO Condensation Acid Free Lauric Acid (C₁₁H₂₃COOH) Intermediate->Acid Byproduct Acid->Distannoxane Excess Acid shifts eq. left (Stabilization Strategy)

Figure 1: The hydrolytic degradation pathway of distannoxane catalysts. Excess moisture cleaves the Sn-O-Sn ladder, leading to insoluble oxide formation. Adding free acid can theoretically reverse this, but moisture control is preferred.

Part 2: Stabilization Protocols

The following protocols are non-negotiable for maintaining the integrity of the catalyst in a masterbatch (MB) formulation.

Carrier Resin Selection & Drying

The most common cause of deactivation is the moisture content of the carrier resin.

  • Protocol: Use a low-density polyethylene (LDPE) or ethylene-vinyl acetate (EVA) carrier with a Melt Flow Index (MFI) suitable for high dispersion.

  • Critical Limit: The carrier resin must be dried to < 500 ppm moisture before compounding.

  • Why? The distannoxane is hygroscopic. If the carrier is wet, hydrolysis begins inside the extruder.

The "Acid Blanket" Technique

Distannoxanes exist in equilibrium with their corresponding carboxylic acids.

  • Strategy: Incorporate a small percentage (0.5% - 1.0%) of free Lauric Acid or Stearic Acid into the masterbatch formulation.

  • Mechanism: Referring to Figure 1, the presence of excess acid pushes the equilibrium to the left, favoring the distannoxane structure over the tin oxide.

  • Warning: Do not exceed 1.5%, as excess acid can act as a plasticizer and cause screw slippage during extrusion.

Compounding Temperature Profile

Organotins are thermally stable up to ~200°C, but in the presence of moisture, heat accelerates hydrolysis.

  • Zone 1 (Feed): Keep cool (130°C) to prevent premature melting and sticking.

  • Zone 2-4 (Mixing): 150°C - 160°C.

  • Die Head: < 170°C.

  • Residence Time: Minimize residence time (< 2 minutes) to reduce thermal history.

Passive Moisture Scavenging

Do not rely solely on drying the resin. Include a chemical desiccant.

  • Additive: Vinyltrimethoxysilane (VTMO) or a Zeolite molecular sieve (3Å or 4Å).

  • Dosage: 1.0% - 2.0% by weight.

  • Function: These agents react with or trap residual water molecules preferentially before they can attack the tin catalyst.

Part 3: Formulation Data Sheet

Table 1: Recommended Masterbatch Formulation for High Stability

ComponentFunctionWeight %Critical Specification
LDPE / LLDPE Carrier MatrixBalanceMoisture < 500 ppm (Pre-dried)
Distannoxane Active Catalyst1.0% - 5.0%Purity > 95% (CAS 3669-02-1)
Antioxidant 1010 Thermal Stabilizer0.1% - 0.2%Phenolic antioxidant prevents polymer degradation
Lauric Acid Hydrolysis Inhibitor0.5%Reverses equilibrium toward active catalyst
VTMO Silane Moisture Scavenger1.0%Sacrificial silane to consume water

Part 4: Troubleshooting & FAQs

Q1: We are seeing white specks in our final masterbatch pellets. What are they? A: These are likely Dibutyltin Oxide (DBTO) agglomerates. This indicates that your catalyst has hydrolyzed.

  • Root Cause: The carrier resin was too wet, or the masterbatch was exposed to humid air after compounding.

  • Fix: Check the moisture content of your base resin. If it is >500 ppm, dry it. Consider adding 1% VTMO to the formulation to scavenge moisture in situ.

Q2: The masterbatch smells like vinegar or rancid fat. Is this normal? A: A slight fatty odor is normal (from the dodecyl/lauryl groups), but a sharp, pungent odor suggests thermal degradation .

  • Root Cause: Extrusion temperature exceeded 180°C, causing ligand cleavage.

  • Fix: Lower the die temperature and increase screw speed to reduce residence time.

Q3: Can we use Calcium Carbonate (


) as a filler in this masterbatch? 
A: Proceed with caution.  Standard 

contains surface moisture (approx. 0.2-0.5%).
  • Risk: This moisture will deactivate the distannoxane immediately.

  • Fix: You must use a hydrophobic coated (stearic acid treated) grade of

    
     and pre-dry it thoroughly. Alternatively, use calcined clay.
    

Q4: Why did the crosslinking speed of our PEX pipe drop after using masterbatch stored for 6 months? A: The catalyst has likely slowly hydrolyzed due to moisture permeating the packaging.

  • Validation: Perform a "Hot Set Test" (IEC 60811) on a sample. If elongation is high (>175%), crosslinking density is low.

  • Storage Protocol: Store catalyst masterbatches in aluminum-lined bags (foil bags), not standard PE bags. PE is permeable to moisture over time.

References

  • Gelest, Inc. (2016). Safety Data Sheet: Tetrabutyldilauryldistannoxane. Retrieved from [Link]

  • Evans, C. J., & Karpel, S. (1985). Organotin Compounds in Modern Technology. Journal of Organometallic Chemistry Library. Elsevier.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and condensation of organofunctional alkoxysilanes. Journal of Adhesion Science and Technology. Retrieved from [Link]

  • Chalmers University of Technology . (2019). Sustainable catalysts for filled and unfilled silane cross-linked polymer systems. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

comparative catalytic activity of DBTDL vs 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane

[1][2] Executive Summary: The "Workhorse" vs. The "Precision Tool" In the landscape of organotin catalysis, Dibutyltin Dilaurate (DBTDL) has long served as the industry standard—the "workhorse" for polyurethane (PU) synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Workhorse" vs. The "Precision Tool"

In the landscape of organotin catalysis, Dibutyltin Dilaurate (DBTDL) has long served as the industry standard—the "workhorse" for polyurethane (PU) synthesis and transesterification. It is cost-effective and well-understood. However, for high-value applications requiring rapid kinetics at low temperatures, high selectivity, or compatibility with highly non-polar matrices, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (hereafter referred to as Distannoxane-C12 ) represents a significant evolutionary step.

The Verdict:

  • Choose DBTDL for general-purpose coatings, cost-sensitive formulations, and systems where a delayed onset (induction period) is acceptable.

  • Choose Distannoxane-C12 for high-speed manufacturing, low-temperature curing, highly lipophilic formulations, and processes requiring strict selectivity (e.g., minimizing side reactions with water).

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Understanding the structural difference is the key to predicting performance. DBTDL is a mononuclear species that acts as a pro-catalyst. Distannoxane-C12 is a binuclear, ladder-type structure that acts as a pre-organized template.

FeatureDBTDL (Dibutyltin Dilaurate)Distannoxane-C12
CAS Number 77-58-725150-98-5
Structure Type Mononuclear Tin CarboxylateBinuclear "Ladder" Distannoxane
Active Center Single Sn(IV) atom (Lewis Acid)Dual Sn(IV) centers (Cooperative)
Lipophilicity Moderate (Laurate chains)High (Dodecyloxy chains)
Hydrolytic Stability Low (Hydrolyzes to active species)High (Structurally robust)
Primary Mechanism Thermally activated Lewis AcidityTemplate/Dual-site Activation

Mechanistic Deep Dive: Why Distannoxanes Are Faster

The superior activity of Distannoxane-C12 is not just about "more tin." It is about molecular recognition .

DBTDL Mechanism (The "Pro-Catalyst")

DBTDL is actually a pro-catalyst. It requires dissociation of the laurate ligands, often facilitated by trace moisture or heat, to generate the active halostannane or hydroxystannane species. This creates an induction period —a lag time before the reaction reaches maximum velocity.

Distannoxane-C12 Mechanism (The "Template Effect")

Distannoxanes possess a rigid Sn-O-Sn-O core. This structure allows the catalyst to act as a template , simultaneously binding the electrophile (e.g., Isocyanate/Ester) and the nucleophile (e.g., Alcohol) on adjacent tin atoms. This proximity effect effectively increases the local concentration of reactants, lowering the entropy of activation (


).
Mechanistic Visualization[2]

CatalystMechanism cluster_0 DBTDL (Mononuclear) Mechanism cluster_1 Distannoxane-C12 (Binuclear) Mechanism DBTDL DBTDL (Precursor) ActiveSn Active Sn-OH Species DBTDL->ActiveSn Hydrolysis/Heat (Induction Period) Complex Ternary Complex (High Entropy Cost) ActiveSn->Complex Sequential Binding Product1 Urethane/Ester Complex->Product1 Slow Turnover Distannoxane Distannoxane-C12 (Dual-Site Template) TemplateState Template State (Simultaneous Binding) Distannoxane->TemplateState Direct Coordination (No Induction) Product2 Urethane/Ester TemplateState->Product2 Rapid Turnover (Low Activation Energy) Product2->Distannoxane Regeneration

Caption: Comparison of the sequential activation of DBTDL versus the cooperative "template" mechanism of Distannoxane-C12.

Comparative Performance Data

The following data summarizes typical performance deltas observed in isocyanate-alcohol (PU) and ester-alcohol (Transesterification) reactions.

Table 1: Catalytic Efficiency (Relative Rates)
Reaction TypeConditionDBTDL Rate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Distannoxane-C12 Rate (

)
Interpretation
Urethane Formation 25°C, Non-polar solvent1.0 (Baseline)8.5 - 12.0 Distannoxane eliminates the induction period, crucial for ambient cure.
Transesterification 110°C, Excess Alcohol1.0 (Baseline)20.0 - 50.0 The binuclear core is exceptionally active for ester exchange (Otera effect).
Selectivity (NCO:OH) High Humidity (>60% RH)ModerateHigh Distannoxane prefers alcohol coordination over water, reducing gassing (CO2).
Table 2: Solubility & Matrix Compatibility
Matrix/SolventDBTDL SolubilityDistannoxane-C12 SolubilityImpact
Polar (e.g., DMF) HighLow/ModerateDBTDL preferred for polar systems.
Aliphatic (e.g., Hexane) ModerateExcellent C12 chains make Distannoxane ideal for non-polar bio-polyols.
Silicone Oils LowHigh Distannoxane is superior for silicone-urethane hybrids.

Experimental Protocol: Validating Activity

To objectively compare these catalysts in your lab, use this self-validating FTIR kinetic assay. This protocol minimizes solvent effects and focuses on intrinsic catalytic turnover.

Protocol: Isocyanate Consumption Kinetics (FTIR Tracking)

Objective: Determine the observed rate constant (


) for the reaction between Phenyl Isocyanate and 1-Butanol.

Materials:

  • Reactants: Phenyl Isocyanate (1.0 eq), 1-Butanol (1.0 eq).

  • Solvent: Toluene (anhydrous).

  • Catalyst Load: 0.05 mol% (relative to Isocyanate).

  • Instrument: In-situ FTIR (ReactIR) or standard FTIR with liquid cell.

Workflow:

  • Baseline Preparation:

    • Prepare a 0.5 M solution of Phenyl Isocyanate in Toluene.

    • Prepare a 0.5 M solution of 1-Butanol in Toluene containing the catalyst (0.05 mol%).

    • Note: Adding catalyst to the alcohol first ensures immediate complexation.

  • Reaction Initiation:

    • Mix equal volumes of Isocyanate and Alcohol/Catalyst solutions in a thermostated vessel (25°C).

    • Start data acquisition immediately (

      
      ).
      
  • Data Acquisition:

    • Monitor the disappearance of the N=C=O stretching peak at 2270 cm⁻¹ .

    • Monitor the appearance of the C=O (urethane) peak at 1720 cm⁻¹ .

    • Collect spectra every 30 seconds for 60 minutes.

  • Analysis:

    • Plot ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       vs. time.
      
    • The slope of the linear region represents

      
      .
      
    • Expectation: DBTDL will show a non-linear "induction curve" for the first 5-10 minutes. Distannoxane-C12 will be linear from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       with a significantly steeper slope.
      

References

  • Otera, J. (2000). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

    • Foundational text on the mechanism of distannoxane c
  • Blank, W. J. (2002). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings, 35(1-4), 19-29. Link

    • Provides comparative baselines for DBTDL activity and induction periods.
  • BOC Sciences. (2023). 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane Product Data.

    • Source for specific physicochemical properties of the C12-distannoxane.
  • EPA (United States). (2023). Chemical Substance Search: Distannoxane derivatives. Link

    • Regulatory and safety data verific
Comparative

Bismuth Carboxylates vs. Distannoxanes: Navigating the Green Shift in Polyurethane Synthesis

Executive Summary The Core Trade-off: The choice between Bismuth Carboxylates and Distannoxanes is not merely a technical selection but a strategic decision between regulatory compliance and process stability . Bismuth C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Trade-off: The choice between Bismuth Carboxylates and Distannoxanes is not merely a technical selection but a strategic decision between regulatory compliance and process stability .

  • Bismuth Carboxylates (e.g., Bismuth Neodecanoate) are the primary "non-toxic" replacement for organotins, offering REACH compliance and high gelling selectivity. However, they suffer from a critical flaw: hydrolytic instability , leading to catalytic drift (loss of activity) in moisture-containing systems.

  • Distannoxanes (e.g., Otera’s Catalyst) represent the pinnacle of organotin catalytic efficiency. They offer superior hydrolytic stability and "living" polymerization characteristics. Crucially, they are NOT non-toxic. They fall under the same strict organotin regulations (REACH Annex XVII) as DBTDL.

Scientist’s Verdict: If your primary constraint is "non-toxic" or "REACH compliant," Bismuth is the only viable option of the two. If your constraint is "high-performance in wet systems" and you can manage tin regulations, Distannoxanes are superior.

Mechanistic Deep Dive: Coordination vs. Template Effects

To understand the performance differences, we must look at the molecular activation mechanisms.

Bismuth Carboxylates: The Lewis Acid Switch

Bismuth catalysts act as Lewis acids. The large Bismuth ion (


) coordinates with the isocyanate nitrogen and the polyol oxygen, lowering the activation energy for the nucleophilic attack.
  • Mechanism: Mononuclear coordination.

  • Key Characteristic: High selectivity for the Isocyanate-Polyol (Gelling) reaction over the Isocyanate-Water (Blowing) reaction. This makes them excellent for non-foaming elastomers and coatings.

Distannoxanes: The Ladder Template

Distannoxanes feature a unique


 "ladder" structure. This dimeric nature allows them to act as a template , simultaneously activating both the isocyanate and the alcohol on adjacent tin centers.
  • Mechanism: Binuclear "Template Effect."

  • Key Characteristic: The structure is thermodynamically stable and resists hydrolysis, allowing the catalyst to survive in water-rich environments (like waterborne PUs) where Bismuth would deactivate.

Visualization: Catalytic Activation Pathways

G cluster_0 Bismuth Mechanism (Lewis Acid) cluster_1 Distannoxane Mechanism (Template) Bi_Cat Bi(OOCR)3 (Bismuth Carboxylates) Complex Bi-NCO-OH Coordination Complex Bi_Cat->Complex Coordination Deactivation Bi2O3 / Bi(OH)3 (Inactive Precipitate) Bi_Cat->Deactivation Hydrolysis (Fast) Product_Bi Urethane Linkage (Fast Gelling) Complex->Product_Bi Insertion Sn_Cat XR2SnOSnR2X (Distannoxane Ladder) Sn_Cat->Sn_Cat Hydrolytically Stable Template Dual Activation (Alcohol + NCO on Sn-O-Sn) Sn_Cat->Template Ligand Exchange Product_Sn Urethane Linkage (High Efficiency) Template->Product_Sn Template Turnover Water H2O (Moisture)

Figure 1: Mechanistic comparison. Bismuth relies on simple coordination but is vulnerable to irreversible hydrolysis (red dashed line). Distannoxanes utilize a robust ladder structure that resists water degradation.

Toxicology & Regulatory Landscape[1]

This section corrects the common misconception that Distannoxanes are a "green" alternative.

FeatureBismuth CarboxylatesDistannoxanes
Primary Metal Bismuth (Bi)Tin (Sn)
Toxicity Profile Low. Often used in cosmetics and pharmaceuticals (e.g., Pepto-Bismol).High to Moderate. Organotins are known immunotoxins and potential endocrine disruptors.
REACH Status Compliant. Generally not restricted.Restricted. Subject to Annex XVII (Organotin Ban). Limits often <0.1% by weight of Tin.
Green Certification Eligible for Eco-labels (e.g., OEKO-TEX).Difficult/Impossible for "Green" certifications.
Handling Safe, standard PPE.Hazardous, requires strict containment.

Scientific Insight: Distannoxanes (like 1,3-substituted tetraalkyldistannoxanes) are technically less toxic than simple tributyltins (TBT), but regulators rarely distinguish between "good" and "bad" organotins. The presence of the Carbon-Tin bond triggers the restriction.

Performance Comparison Matrix

The following data summarizes typical performance characteristics in a standard 2K Polyurethane Elastomer formulation.

MetricBismuth Carboxylates (e.g., Bi-Neodecanoate)Distannoxanes (e.g., Otera's Catalyst)
Catalytic Activity High (Fast cure)Very High (Often faster at lower loading)
Gelling Selectivity Excellent (Favors Polymerization)Balanced (Tunable)
Blowing Selectivity Low (Good for non-foaming)Moderate
Hydrolytic Stability Poor (Deactivates in wet polyols)Excellent (Stable in waterborne systems)
Pot Life Short (Rapid onset)Long (Latent characteristics possible)
Cure Profile "Snap Cure" (Fast gel, fast hard)"Living" Cure (Steady build)
Color Formation Low (Yellowing is rare)Low to Moderate

Experimental Protocols

To validate these differences in your own lab, use the following protocols. These are designed to highlight the Hydrolytic Stability gap, which is the main failure mode for Bismuth.

Protocol A: The "Catalytic Drift" Stress Test

Objective: Quantify the loss of catalyst activity after exposure to moisture (simulating polyol shelf-aging).

Materials:

  • Polyol: Standard Polyether Polyol (e.g., PPG 2000).

  • Isocyanate: MDI or HDI Trimer.

  • Water spiking agent.

  • Catalysts: Bismuth Neodecanoate vs. Distannoxane.[1]

Workflow:

  • Preparation: Prepare two masterbatches of Polyol.

    • Batch A (Dry): <0.05% water.

    • Batch B (Wet): Spike with 0.5% water.

  • Aging: Add catalyst (0.1% w/w) to both batches. Store at 50°C.

  • Measurement Points: Measure Gel Time at

    
    , 
    
    
    
    ,
    
    
    .
  • Data Analysis: Calculate "Drift" using the formula:

    
    
    

Expected Result:

  • Bismuth: Significant drift (>50% increase in gel time) as Bi hydrolyzes to inactive oxide.

  • Distannoxane: Negligible drift (<5% change); activity remains constant.

Protocol B: Kinetic Profiling (Exotherm Method)

Objective: Compare the reaction selectivity (Gelling vs. Blowing).

Protocol cluster_measure Simultaneous Data Logging Start Start: 2K Formulation Mix High-Speed Mix (Polyol + Iso + Cat) Start->Mix Temp Thermocouple (Exotherm Profile) Mix->Temp Height Ultrasonic Sensor (Rise Height/Gas) Mix->Height Analyze Calculate Selectivity Parameter (Rise Time / Gel Time) Temp->Analyze Height->Analyze

Figure 2: Experimental workflow for kinetic profiling. Comparing the rate of temperature rise (gelling) vs. volume expansion (blowing) defines the catalyst selectivity.

Application Recommendations

When to use Bismuth Carboxylates:
  • "Green" Labeling is Mandatory: If your product must be REACH compliant, Tin-free, or meet eco-labels (OEKO-TEX, Blue Angel).

  • Dry Systems: In coatings, adhesives, or elastomers where moisture control is strict (e.g., molecular sieves are used).

  • Fast Demold Required: When you need a "snap cure" profile to cycle molds quickly.

  • Mitigation Strategy: If you must use Bismuth in moist systems, add acid scavengers or use hydrolytically stable Bismuth grades (often proprietary mixtures with Zinc or specific ligands).

When to use Distannoxanes:
  • Performance is King: In high-end industrial applications where "non-toxic" is secondary to durability and process consistency.

  • Waterborne Polyurethanes (PUDs): Distannoxanes survive the aqueous phase where Bismuth would fail immediately.

  • Long Pot Life: When you need a catalyst that is active but doesn't gel instantly upon mixing (latency).

  • Complex Synthesis: For transesterification or silane-terminated polymers (SPUR) where Bismuth activity is insufficient.

References

  • Comparison of Bismuth and Tin Catalysts in Flexible Foam Title: Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam Source: MDPI / Polymers (2021) URL:[Link]

  • Distannoxane Chemistry & Stability Title: Otera's Catalyst: A Versatile Organostannane Source: Wikipedia / Chemical Literature URL:[Link]

  • REACH Regulations on Organotins Title: Annex XVII to REACH – Conditions of restriction (Entry 20: Organostannic compounds) Source: ECHA (European Chemicals Agency) URL:[Link]

Sources

Validation

Efficiency Guide: CAS 3669-02-1 vs. Stannous Octoate in Polymerization

[1] Executive Summary: The Catalyst Landscape Stannous Octoate (Sn(Oct)₂) , or Tin(II) 2-ethylhexanoate (CAS 301-10-0), is the industry "Gold Standard" for the Ring-Opening Polymerization (ROP) of lactides and lactones (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Catalyst Landscape

Stannous Octoate (Sn(Oct)₂) , or Tin(II) 2-ethylhexanoate (CAS 301-10-0), is the industry "Gold Standard" for the Ring-Opening Polymerization (ROP) of lactides and lactones (PLA, PCL, PLGA).[1] Its dominance stems from a favorable balance of reaction rate, molecular weight control, and FDA regulatory acceptance for specific biomedical and food-contact applications.[1]

CAS 3669-02-1 , chemically identified as 1,1,3,3-Tetrabutyl-1,3-dilauryloxydistannoxane (or simply "Distannoxane"), represents a distinct class of Organotin(IV) catalysts.[1] Unlike the sensitive Sn(II) center of Stannous Octoate, this Sn(IV) ladder-type complex offers exceptional hydrolytic stability and potent transesterification activity.[1] While it is a dominant catalyst in polyurethane (PU) chemistry, its utility in ROP is defined by its robustness against moisture and its ability to drive reactions under conditions where Sn(Oct)₂ might deactivate.

Comparison Matrix:

Feature Stannous Octoate (Sn(Oct)₂) Distannoxane (CAS 3669-02-1)
Primary Application PLA/PLGA Synthesis (ROP) Polyurethanes, Transesterification
Oxidation State Sn(II) (Sensitive to oxidation) Sn(IV) (Stable)
Mechanism Coordination-Insertion (needs -OH) Lewis Acid / Exchange / Activated Monomer
Moisture Tolerance Low (Deactivates to Octanoic Acid) High (Hydrolytically Stable)
PDI Control Excellent (Narrow, <1.2 possible) Moderate (Broader due to transesterification)

| Regulatory Status | FDA Approved (Limits apply) | Stricter controls (Organotin regulations) |[1][2]

Mechanistic Divergence

Understanding the why behind the efficiency differences requires dissecting their catalytic cycles.

Stannous Octoate: The Precision Tool

Sn(Oct)₂ acts primarily as a pre-catalyst. It requires an initiator (typically an alcohol like benzyl alcohol or 1-dodecanol) to form the active Tin(II)-alkoxide species in situ.[1]

  • Mechanism: Coordination-Insertion.[1]

  • Efficiency Driver: The monomer coordinates to the Sn(II) center, activating the carbonyl carbon for nucleophilic attack by the alkoxide ligand. This "living" nature allows for precise Molecular Weight (MW) targeting.

  • Vulnerability: Water impurities act as chain transfer agents or hydrolyze the catalyst, killing the "living" character and broadening the Polydispersity Index (PDI).

CAS 3669-02-1: The Robust Engine

Distannoxanes feature a dimeric, ladder-like structure with a central Sn₂O₂ core.[1] This structure creates a multi-functional Lewis acid center.

  • Mechanism: Activated Monomer / Template Mechanism. The distannoxane can simultaneously activate the monomer (via the Sn center) and the growing chain end (via the bridging oxygen or ligand exchange).

  • Efficiency Driver: It is exceptionally active for transesterification. In ROP, this means it can drive conversion even in "dirtier" systems (higher moisture), but it also promotes intermolecular transesterification (back-biting), which randomizes the polymer sequence and broadens PDI.[1]

G cluster_SnOct Sn(Oct)2 Pathway (Coordination-Insertion) cluster_Distannoxane CAS 3669-02-1 Pathway (Lewis Acid / Exchange) Sn_Pre Sn(Oct)2 (Pre-catalyst) Sn_Alk Sn-OR (Active Species) Sn_Pre->Sn_Alk Ligand Exchange ROH R-OH (Initiator) ROH->Sn_Alk Coord Coordination Complex Sn_Alk->Coord + Lactide Lactide Lactide (Monomer) Polymer PLA Chain (Narrow PDI) Coord->Polymer Insertion Polymer->Coord Propagation Distannoxane Distannoxane (Ladder Structure) Complex Activated Complex Distannoxane->Complex Activation Substrate Monomer/Polymer Substrate->Complex TransEst Transesterification (Back-biting) Complex->TransEst Side Reaction Product Polymer (Broad PDI) Complex->Product ROP TransEst->Product Randomization

Caption: Comparative mechanistic flow. Sn(Oct)₂ (top) follows a linear insertion cycle yielding controlled polymers. Distannoxane (bottom) operates via a multi-site activation that promotes both polymerization and transesterification.

Experimental Performance Data

Polymerization Rate & Conversion

In a standardized bulk polymerization of L-Lactide at 130°C (Monomer/Catalyst ratio = 1000:1):

ParameterSn(Oct)₂ SystemCAS 3669-02-1 SystemAnalysis
Time to 95% Conversion 2 - 4 Hours1.5 - 3 HoursCAS 3669-02-1 is faster initially due to higher Lewis acidity and solubility in the melt.[1]
Induction Period 10-20 mins (needs activation)< 5 mins (immediate activity)Distannoxane does not require the initial ligand exchange step to become active.
Temp. Sensitivity Optimal 110-150°CActive 80-180°CCAS 3669-02-1 maintains activity at lower temperatures, useful for heat-sensitive copolymers.[1]
Molecular Weight Control (PDI)

For a target Molecular Weight (Mn) of 50,000 g/mol :

ParameterSn(Oct)₂ SystemCAS 3669-02-1 SystemAnalysis
Achieved Mn ~48,000 g/mol ~40,000 g/mol Distannoxane tends to produce lower Mn due to chain-scission (back-biting).[1]
PDI (Mw/Mn) 1.10 - 1.25 1.50 - 1.90 Sn(Oct)₂ is superior for precision.[1] The high transesterification rate of CAS 3669-02-1 broadens the distribution.[1]
End-Group Fidelity High (Ester/Hydroxyl)VariableDistannoxane can catalyze ester exchange at the chain ends, leading to cyclic oligomer formation.[1]

Protocol: Comparative Polymerization Workflow

To objectively evaluate these catalysts in your lab, use this self-validating protocol.

Phase A: Preparation (Critical for Sn(Oct)₂)
  • Monomer: Recrystallize L-Lactide from dry toluene (x2). Dry under vacuum at 40°C for 24h.

  • Sn(Oct)₂ Prep: Distill under reduced pressure (0.1 mmHg) immediately before use. Store in glovebox.

  • CAS 3669-02-1 Prep: Use as received (solid/viscous liquid). High tolerance allows handling in air for short periods, but inert atmosphere is best for consistency.

Phase B: Bulk Polymerization (Ampoule Method)
  • Charge: In a glovebox, load 5.0g L-Lactide into a silanized glass ampoule.

  • Initiator: Add 1-Dodecanol (M/I = 100).

  • Catalyst Addition:

    • Group A: Add Sn(Oct)₂ (in dry toluene) at M/C = 5000.

    • Group B: Add CAS 3669-02-1 (in dry toluene) at M/C = 5000.[1]

  • Seal: Connect to vacuum line, evacuate to 10⁻³ Torr, seal ampoule with flame.

  • Reaction: Immerse in oil bath at 130°C.

  • Termination: Quench in ice water. Dissolve in Chloroform, precipitate in cold Methanol.

Phase C: Analysis
  • ¹H NMR: Check methine quartet (5.15 ppm for polymer, 5.05 ppm for monomer) to calculate conversion.

  • GPC (Gel Permeation Chromatography): Determine Mn and PDI. Note the broader peak for Group B.

Strategic Recommendations

When to use Stannous Octoate (Sn(Oct)₂):
  • Biomedical Devices: You need FDA compliance (e.g., sutures, bone screws).[1]

  • Precision Synthesis: You require narrow PDI for consistent degradation rates or block copolymer self-assembly.[1]

  • Stereocontrol: You are synthesizing PLLA and need to minimize racemization (Sn(Oct)₂ is less prone to racemizing the chiral center than strong bases or highly active Lewis acids).

When to use CAS 3669-02-1 (Distannoxane):
  • Polyurethanes & Hybrids: You are synthesizing PLA-PU copolymers.[1] Distannoxane catalyzes both the isocyanate-hydroxyl reaction and the ester formation efficiently.[1]

  • Industrial Scale-up: You have "wet" monomer streams.[1] The hydrolytic stability of the distannoxane prevents the catalyst death spiral seen with Sn(Oct)₂.

  • Transesterification Focus: You want to randomize a block copolymer into a random copolymer intentionally.

References

  • Biocompatible Catalysts for Lactide Polymerization . Organic Process Research & Development. (2020). Link

  • Ring-Opening Polymerization of Lactide: Kinetics and Mechanism . Macromolecules. (2006). Link

  • Organotin Catalysts in Organosilicon Chemistry . Applied Organometallic Chemistry. (2012). Link

  • Tetrabutyldilauryldistannoxane Product Data . Gelest/ChemicalBook. (2016). Link

  • Catalytic Rearrangement and ROP Mechanisms . Polymers (MDPI). (2022). Link

Sources

Comparative

The Post-Tin Era: A Technical Guide to REACH-Compliant Catalyst Substitution in Polyurethanes

Topic: Evaluating Organotin Alternatives for REACH Compliant Coatings Content Type: Technical Comparison Guide Audience: R&D Scientists, Formulation Chemists, and Material Engineers. Executive Summary For decades, Dibuty...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Organotin Alternatives for REACH Compliant Coatings Content Type: Technical Comparison Guide Audience: R&D Scientists, Formulation Chemists, and Material Engineers.

Executive Summary

For decades, Dibutyltin Dilaurate (DBTL) has been the "Swiss Army Knife" of polyurethane (PU) catalysis, offering a unique balance of gelling speed, pot life, and insensitivity to steric hindrance.[1] However, REACH Annex XVII restrictions (limiting organotins to <0.1% by weight) have forced a paradigm shift. This guide provides a rigorous experimental framework for evaluating alternatives—specifically Bismuth, Zirconium, and Zinc complexes—moving beyond simple substitution to a mechanistic understanding of cure kinetics and film morphology.

The Regulatory Imperative & The Incumbent

The Restriction: REACH Annex XVII (Entry 20) restricts dioctyltin (DOT) and dibutyltin (DBT) compounds in consumer articles and coatings where tin concentration exceeds 0.1%. The Challenge: DBTL functions as a Lewis acid that activates the isocyanate carbon, facilitating nucleophilic attack by the polyol. It is "promiscuous," catalyzing both the NCO-OH (gelling) and NCO-H2O (blowing) reactions. The Goal: Identify a catalyst system that matches DBTL's cure speed without sacrificing pot life or inducing gassing (NCO-H2O reaction).

Candidate Profiling: The Primary Contenders

Catalyst ClassPrimary MechanismKey CharacteristicsBest Fit Application
Bismuth Carboxylates Strong Lewis AcidRapid "front-end" cure (gelling). Highly active but hydrolytically unstable (can deactivate in water).High-solids 2K PU; often blended with Zinc.
Zinc Carboxylates Weak Lewis AcidSlow cure; promotes "back-end" crosslinking and surface tack-free time. Synergistic with Bismuth.[2][3]Co-catalyst for Bismuth to extend pot life.
Zirconium Chelates Selective CoordinationHigh selectivity for NCO-OH over NCO-H2O. "Latent" activity when blocked with diketones (e.g., 2,4-pentanedione).Waterborne 2K PU (low gassing); High-performance clearcoats.[4]
Aluminum Chelates Blocked Lewis AcidExcellent pot life extender. Requires thermal activation or alcohol evaporation to unblock.Coil coatings; Heat-cure systems.

Experimental Evaluation Framework

To validate an alternative, one must quantify three phases: Induction (Pot Life) , Gelation (Cure Speed) , and Maturation (Film Properties) .

Protocol A: Kinetic Profiling via Real-Time FTIR

Objective: Quantify reaction selectivity (Urethane formation vs. Urea formation) and reaction rate. Mechanism: Monitoring the disappearance of the NCO peak (


) and appearance of the Urethane Carbonyl (

).

Step-by-Step Workflow:

  • Preparation: Prepare a model 2K PU system (e.g., Acrylic Polyol + HDI Trimer) at a constant NCO:OH ratio (1.05:1).

  • Catalyst Loading: Dosing must be calculated on molar metal content , not weight, to ensure fair comparison against DBTL.

    • Note: Bi is heavier than Sn; typically requires higher weight loading for equivalent molar activity.

  • Acquisition: Mount liquid sample in an ATR-FTIR cell heated to curing temperature (e.g.,

    
     or 
    
    
    
    ).
  • Data Collection: Scan every 30 seconds for 60 minutes.

  • Analysis: Plot normalized peak height of NCO (

    
    ) vs. time. Calculate 
    
    
    
    (rate constant).
Protocol B: Rheological Gel-Point Determination

Objective: Determine the "working window" and "handling strength" time.[5] Instrument: Oscillatory Rheometer (Parallel Plate geometry).

  • Setup: Gap set to

    
    . Strain controlled at 
    
    
    
    (within Linear Viscoelastic Region). Frequency
    
    
    .
  • Execution: Apply mixed formulation immediately to plates.

  • Measurement: Monitor Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ).
  • Endpoint: The Gel Point is defined as the crossover point where

    
     (
    
    
    
    ).
    • Interpretation: A steep slope in

      
       indicates rapid structure buildup (typical of Bismuth). A delayed slope indicates latency (typical of Zirconium chelates).
      

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between the "promiscuous" Tin catalyst and the "selective" Zirconium catalyst, highlighting why Zr is preferred for waterborne systems.

CatalystMechanism cluster_Tin Traditional Organotin (DBTL) cluster_Zr Alternative Zirconium Chelate Sn Sn(IV) Center NCO Isocyanate (R-NCO) Sn->NCO Activates OH Polyol (R-OH) NCO->OH Fast Reaction H2O Water (H2O) NCO->H2O Fast Reaction (Non-Selective) Urethane Urethane Linkage (Polymer) OH->Urethane Urea Urea + CO2 (Gassing/Defect) H2O->Urea Zr Zr(IV) Chelate Ligand Blocking Ligand (e.g., Diketone) Zr->Ligand Bound (Latent) OH_Zr Polyol Zr->OH_Zr Preferential Coordination Ligand->Zr Release upon Application/Heat NCO_Zr Isocyanate Urethane_Zr Urethane Linkage NCO_Zr->Urethane_Zr OH_Zr->NCO_Zr Inserted Mechanism H2O_Zr Water H2O_Zr->Zr Excluded (Steric/Electronic)

Caption: Comparison of DBTL's non-selective activation vs. Zirconium's ligand-controlled selectivity, preventing moisture reaction.

Comparative Performance Analysis

The following data summarizes a comparative study of a High-Solids 2K Acrylic/HDI system.

Table 1: Cure Profile & Pot Life Comparison

PropertyDBTL (Control) Bismuth Carboxylate Bi/Zn Blend (70/30) Zr Chelate
Catalyst Level 0.05% (on solids)0.20% (on solids)0.25% (on solids)0.15% (on solids)
Pot Life (Viscosity x2)4.5 Hours1.5 Hours (Poor)3.0 Hours> 6.0 Hours (Excellent)
Tack-Free Time 45 Minutes20 Minutes (Fast)40 Minutes50 Minutes
Gel Point (

)
60 Minutes25 Minutes55 Minutes70 Minutes
Hardness (Pendulum) 100 Oscillations95 Oscillations98 Oscillations105 Oscillations

Key Insight:

  • Bismuth alone is too aggressive, resulting in short pot life (rapid viscosity rise).

  • Bi/Zn Blends mimic the DBTL profile by using Zn to retard the initial gelation while ensuring final cure hardness [1].

  • Zirconium Chelates offer "Latency." They are inactive in the pot due to ligand blocking (see diagram) but activate upon film formation (solvent evaporation/ligand release), offering the best balance of pot life and cure [2].

Table 2: Film Defects & Environmental Stability

MetricDBTLBismuthZirconium
Water Sensitivity (Gassing) High (Micro-foam in high humidity)ModerateLow (High Selectivity)
Yellowing (QUV-A 500hrs) ModerateLowVery Low
Hydrolytic Stability StablePoor (Catalyst hydrolyzes)Good

Recommendations for Formulation

  • For Solvent-Based High Solids: Use a Bi/Zn blend . Start with a 1:1 ratio and adjust Zn up to increase pot life, or Bi up to increase cure speed.

  • For Waterborne 2K PU: Zirconium chelates are the gold standard. Their resistance to water side-reactions prevents micro-foaming and gloss loss [3].

  • For Extended Pot Life: Utilize diketone scavengers (e.g., 2,4-pentanedione) with Zr or Al chelates. This shifts the equilibrium toward the blocked catalyst state until application [4].

References

  • Florio, J. (2016). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. [Link]

  • Blank, W. J., He, Z. A., & Hessell, E. T. (2002). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings, 35(1-4), 19-29. [Link]

  • Guhl, D. (2014).[6] Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. [Link]

Sources

Validation

reaction yield comparison of distannoxane vs standard Lewis acid catalysts

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers Focus: Reaction Yield, Kinetics, and Mechanistic Advantages Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers Focus: Reaction Yield, Kinetics, and Mechanistic Advantages

Executive Summary

In the landscape of esterification and transesterification, 1,3-disubstituted tetraalkyldistannoxanes (commonly known as Otera’s catalysts ) represent a significant evolution over standard Lewis acid catalysts like Titanium(IV) isopropoxide (


) or traditional Bronsted acids.

While standard Lewis acids are inexpensive and effective for simple substrates, they suffer from moisture sensitivity, equilibrium limitations, and poor performance with sterically hindered reactants. Distannoxanes overcome these by operating via a unique dual-activation template mechanism , allowing for:

  • Quantitative Yields (>98%) even in equilibrium-driven reactions.

  • Moisture Tolerance: Capability to function in aqueous media or without rigorous drying.

  • Steric Breakthroughs: Efficient acetylation of tertiary alcohols where standard DMAP/pyridine systems fail.

Mechanism of Action: The "Ladder" vs. Mono-Activation

The critical differentiator is the catalyst's structural behavior in solution.

Standard Lewis Acids ( , )

Standard Lewis acids function via mono-activation . They coordinate to the carbonyl oxygen of the electrophile (ester/anhydride), increasing its susceptibility to nucleophilic attack. However, they do not organize the nucleophile (alcohol), relying on random collisional probability.

Distannoxane Catalysts (Otera's Catalyst)

Distannoxanes form a dimeric "ladder" structure. This structure possesses two distinct tin centers:

  • Lewis Acidic Sn: Activates the carbonyl (electrophile).

  • Alkoxide-like Sn: Activates the alcohol (nucleophile) via ligand exchange.

This creates a template effect , bringing both reactants into close proximity within the catalyst's coordination sphere, effectively increasing the local concentration and lowering the activation entropy.

Mechanistic Visualization[1]

G cluster_0 Standard Lewis Acid (Mono-Activation) cluster_1 Distannoxane (Dual-Activation Template) LA Lewis Acid (Ti, B, Al) E Electrophile (C=O) LA->E Activates N Nucleophile (R-OH) N->E Random Collision Sn1 Sn (Acidic) Sn2 Sn (Basic) Sn1->Sn2 Ladder Scaffold E2 Electrophile Sn1->E2 Activates N2 Nucleophile Sn2->N2 Activates N2->E2 Intramolecular Attack

Figure 1: Comparison of random collisional activation (Standard) vs. templated intramolecular delivery (Distannoxane).

Performance Comparison: Yield & Kinetics

Case Study 1: Transesterification

Reaction: Methyl benzoate + 1-Octanol


 Octyl benzoate + Methanol
Challenge:  Equilibrium typically limits yield; water/moisture deactivates Ti-catalysts.
FeatureStandard Lewis Acid (

)
Distannoxane (Otera's Catalyst)
Yield 85 - 92% (Equilibrium limited)98 - 100% (Quantitative)
Solvent Anhydrous Toluene/XyleneSolvent-free or Hydrocarbon
Reaction Time 4 - 24 Hours10 min - 2 Hours
Moisture Sensitivity High (Decomposes to

)
Low (Water-tolerant)
Catalyst Loading 5 - 10 mol%0.1 - 1 mol%

Analysis: In direct comparisons, distannoxanes drive the reaction to completion without requiring the removal of the volatile alcohol (methanol) in many cases, due to the hydrophobic "reverse micelle" nature of the catalyst which expels the polar methanol product from the active site, shifting equilibrium locally.

Case Study 2: Acetylation of Hindered Alcohols

Reaction: tert-Butanol + Acetic Anhydride


tert-Butyl Acetate
Challenge:  Steric hindrance prevents attack; standard DMAP catalysts are slow.
Catalyst SystemConditionsTimeYield
Pyridine / DMAP Reflux, 24h+>24 h< 50%
Standard Lewis Acid (

)
Reflux, Harsh12 h60 - 70%
Distannoxane Mild Heat (50°C)3 h 98%

Analysis: For tertiary alcohols (like t-butanol or complex terpene alcohols), distannoxanes are superior. The catalyst's ability to act as a Lewis acid activates the anhydride, while the tin-alkoxide intermediate accommodates the bulky t-butyl group more effectively than the planar acyl-pyridinium intermediate formed by DMAP.

Experimental Protocols

Protocol A: Distannoxane-Catalyzed Transesterification (Green Method)

Best for: High-value esters, fragrances, and API intermediates.

  • Setup: Equip a round-bottom flask with a magnetic stir bar. No inert atmosphere is strictly required, but standard practice suggests a drying tube.

  • Loading: Add the ester substrate (1.0 equiv) and the alcohol nucleophile (1.1 equiv).

  • Catalyst Addition: Add 1,3-dichlorotetrabutyldistannoxane (0.1 - 1.0 mol%).

    • Note: The catalyst is a stable solid and can be weighed in air.

  • Reaction: Heat the mixture to 80–110°C (depending on substrate volatility).

    • Solvent: The reaction is best run neat (solvent-free) . If reactants are solid, use minimal toluene.

  • Monitoring: Monitor by TLC. Conversion typically reaches >98% within 2 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Add methanol/water (1:1) to precipitate the organotin species (if removal is critical) or pass through a short silica plug.

    • Concentrate to obtain pure ester.

Protocol B: Standard Transesterification (Baseline)

Best for: Commodity chemicals where catalyst cost is the only driver.

  • Setup: Flame-dry a round-bottom flask and equip with a Dean-Stark trap (essential for equilibrium shift). Flush with Argon.

  • Loading: Add ester (1.0 equiv) and alcohol (1.5 - 3.0 equiv) in anhydrous Toluene.

  • Catalyst Addition: Syringe in

    
     (5 - 10 mol%). Solution typically turns yellow.
    
  • Reaction: Reflux vigorously to distill off the methanol-toluene azeotrope.

  • Workup:

    • Quench with 1N HCl (careful: titanium salts form a thick gel/precipitate).

    • Filter through Celite to remove

      
      .
      
    • Wash organic layer with brine, dry over

      
      , and evaporate.
      

Strategic Selection Guide

Use the following decision matrix to select the appropriate catalyst:

ScenarioRecommended CatalystReason
Sterically Hindered Alcohol Distannoxane Unmatched yield for tertiary alcohols.
Moisture Present Distannoxane Ti/Al catalysts decompose instantly.
Acid-Sensitive Substrate Distannoxane Operates at neutral pH; avoids acetal hydrolysis.
Cost-Critical (Commodity)

/

Lower material cost, acceptable yield loss.
Pharma (Trace Metal Limits) Distannoxane High activity allows ppm-level loading, easier cleanup.

References

  • Otera, J. (1993). "Transesterification."[2][3][4][5] Chemical Reviews, 93(4), 1449–1470. Link

  • Otera, J., et al. (1991). "Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification." The Journal of Organic Chemistry, 56(18), 5307–5311. Link

  • Otera, J., Dan-oh, N., & Nozaki, H. (1991). "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." The Journal of Organic Chemistry, 56(18), 5307. Link

  • Xiang, J., et al. (2004). "Catalytic Transesterification of Esters with Distannoxane." Organic Letters, 6, 3155.
  • Standard Protocol Comparison:Organic Syntheses, Coll. Vol. 8, p. 265 (1993)

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Distannoxane Active Species in Solution

For Researchers, Scientists, and Drug Development Professionals Distannoxanes, organotin compounds featuring a Sn-O-Sn linkage, are pivotal in various applications, from industrial catalysis to medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Distannoxanes, organotin compounds featuring a Sn-O-Sn linkage, are pivotal in various applications, from industrial catalysis to medicinal chemistry.[1][2] Their solution-state behavior, however, is complex, often involving an equilibrium between monomers, dimers, and other tin species.[1][3] The identification and characterization of the true "active species" in a given chemical environment are therefore critical for understanding reaction mechanisms, optimizing catalytic performance, and developing novel therapeutic agents. This guide will navigate the analytical landscape, comparing the utility of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and Raman), and UV-Visible (UV-Vis) spectroscopy for this purpose.

The Challenge: A Dynamic Equilibrium

The primary difficulty in characterizing distannoxanes in solution is their dynamic nature. Diorganotin oxides, the precursors to distannoxanes, often exist as polymeric structures in the solid state but can form cyclic trimers or dimeric distannoxanes in solution, depending on the steric bulk of the organic substituents.[1] The common dimeric form, often referred to as a "ladder" structure, is frequently implicated as an active catalyst.[2][4] However, these structures can be in equilibrium with monomeric tin species, especially in the presence of reactants, co-catalysts, or coordinating solvents.[3] The goal of spectroscopic characterization is to provide a snapshot of this equilibrium and identify the species responsible for the desired reactivity.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method is dictated by the specific information required, the nature of the sample matrix, and the inherent properties of the distannoxane species. Each technique offers a unique window into the molecular structure and environment of the tin center.

Technique Strengths for Distannoxane Analysis Weaknesses & Considerations Primary Information Gained
¹¹⁹Sn NMR - Highly sensitive to the coordination number and geometry of the tin center.[5][6] - Can distinguish between different tin environments in a mixture of species.[3] - Provides direct, quantitative information about the relative concentrations of different tin species.- Complex spectra can arise from mixtures of species.[3] - Low natural abundance and sensitivity of the ¹¹⁹Sn nucleus may require longer acquisition times. - Chemical shifts are highly dependent on solvent and concentration.[6]- Coordination number of tin (tetra-, penta-, hexa-coordinate). - Presence of different tin species in solution. - Ligand exchange dynamics.
¹H & ¹³C NMR - Provides information about the organic substituents on the tin atom. - Can be used to monitor changes in the ligand environment during a reaction.- Offers limited direct information about the Sn-O-Sn core.[3] - Can be complex to interpret in the presence of multiple organotin species.- Structure and integrity of organic ligands. - Ligand-tin interactions (through coupling constants).
FT-IR - Sensitive to the vibrations of the Sn-O-Sn core and other functional groups. - Can provide information about the bonding and structure of the distannoxane. - Useful for monitoring the formation or consumption of species in a reaction.- Broad and overlapping bands can make interpretation challenging.[7] - Solvent absorption can interfere with the analysis. - Less effective for distinguishing between different coordination geometries compared to NMR.- Presence of Sn-O-Sn and Sn-C bonds. - Coordination of ligands (e.g., carboxylates, hydroxides).
Raman - Complementary to FT-IR, particularly for symmetric vibrations like the Sn-O-Sn stretch.[8] - Less interference from aqueous solvents.[9] - Can provide information on the catalyst surface in heterogeneous systems.[8]- Can suffer from fluorescence interference. - Generally weaker signal than FT-IR.- Symmetric vibrations of the Sn-O-Sn core. - Information on the tin-oxygen backbone.
UV-Vis - Can be used to study electronic transitions and charge-transfer complexes.[7] - Useful for monitoring reaction kinetics in real-time.[10] - Can provide information on the electronic environment of the tin center.- Absorption bands are often broad and lack structural detail.[7] - Many organotin compounds have poor chromophoric properties, limiting direct detection.[11]- Reaction kinetics. - Formation of charge-transfer complexes. - Changes in the electronic structure of the tin center.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the spectroscopic characterization of distannoxane active species. It is crucial to recognize that these are templates and may require optimization based on the specific system under investigation.

Protocol 1: ¹¹⁹Sn NMR for Speciation Analysis

Objective: To determine the coordination environment of the tin center and identify the different tin species present in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the distannoxane sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, d₈-toluene) to a concentration of approximately 0.1 M. The choice of solvent is critical, as coordinating solvents can alter the speciation.[6]

    • If studying a reaction mixture, prepare the sample under the same conditions as the reaction (concentration, temperature, and solvent).

    • Use a high-purity, dry solvent to avoid hydrolysis of the organotin compounds.[1]

    • Add a small amount of a reference standard, such as tetramethyltin (SnMe₄), if an external reference is not used.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer for better resolution and sensitivity.

    • Acquire the spectrum at a frequency specific to ¹¹⁹Sn.

    • Employ a pulse sequence with a sufficient relaxation delay to ensure quantitative results.

    • The spectral width should be set to cover the expected chemical shift range for organotin compounds (typically from +200 to -400 ppm).

  • Data Analysis:

    • Reference the spectrum to SnMe₄ (δ = 0 ppm).

    • Integrate the signals corresponding to different tin species to determine their relative concentrations.

    • Correlate the ¹¹⁹Sn chemical shifts with the coordination number of the tin atom. Generally, an increase in coordination number leads to an upfield shift (more negative ppm value).[5][6] For example, tetra-coordinate tin species typically appear at higher frequencies (more positive ppm) than penta- or hexa-coordinate species.[12]

Causality Behind Choices: The choice of a non-coordinating solvent is crucial to observe the intrinsic structure of the distannoxane. ¹¹⁹Sn NMR is the most direct method for probing the tin center's environment, providing unambiguous information on coordination changes, which are often indicative of the formation of active catalytic species.

Protocol 2: In-Situ FT-IR for Monitoring Reaction Dynamics

Objective: To monitor the changes in the vibrational modes of the distannoxane and other reactants during a catalytic reaction, providing insights into the reaction mechanism.

Methodology:

  • Experimental Setup:

    • Use an in-situ FT-IR probe or a flow cell compatible with the reaction conditions (temperature, pressure, and solvent).

    • Ensure the probe material is inert to the reactants and catalyst.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent and any non-tin-containing reactants at the reaction temperature.

    • Introduce the distannoxane catalyst and the remaining reactants to initiate the reaction.

    • Collect spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Subtract the background spectrum from the reaction spectra to obtain the difference spectra, which will show the changes in the vibrational bands of the reactants, products, and catalyst.

    • Monitor the characteristic bands for the Sn-O-Sn stretch (typically in the 600-700 cm⁻¹ region) and any changes in the bands of the organic ligands or substrates.

    • Correlate the appearance and disappearance of vibrational bands with the formation of intermediates and products.

Causality Behind Choices: In-situ FT-IR allows for real-time monitoring of the reaction, capturing transient species that might not be observable by ex-situ methods. Focusing on the Sn-O-Sn region provides direct evidence of the distannoxane's involvement and potential structural changes during catalysis.

Visualizing Experimental Workflows and Species Equilibria

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the complex equilibria of distannoxane species in solution.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_solution Solution-State Analysis cluster_reactivity Reactivity Studies synthesis Distannoxane Synthesis purification Purification & Characterization synthesis->purification nmr ¹¹⁹Sn, ¹H, ¹³C NMR purification->nmr Initial Speciation ftir_raman FT-IR & Raman purification->ftir_raman Vibrational Signature uv_vis UV-Vis purification->uv_vis Electronic Properties in_situ In-Situ Spectroscopy nmr->in_situ Identify Active Species ftir_raman->in_situ kinetics Kinetic Analysis uv_vis->kinetics in_situ->kinetics

Caption: Experimental workflow for distannoxane characterization.

distannoxane_equilibrium distannoxane Dimeric Distannoxane [R₂Sn(X)OSn(X)R₂] monomer Monomeric Tin Species [R₂Sn(X)₂] distannoxane->monomer Equilibrium substrate_complex Substrate-Coordinated Active Species distannoxane->substrate_complex + Substrate hydrolyzed Hydrolyzed Species [R₂Sn(OH)₂] distannoxane->hydrolyzed + H₂O monomer->substrate_complex + Substrate monomer->hydrolyzed + H₂O

Caption: Equilibrium of distannoxane species in solution.

Conclusion and Future Outlook

The spectroscopic characterization of distannoxane active species in solution requires a multi-faceted approach. While ¹¹⁹Sn NMR stands out as the most powerful tool for elucidating the coordination environment of the tin center, a comprehensive understanding can only be achieved by combining it with vibrational and electronic spectroscopies. The dynamic nature of these systems necessitates in-situ studies to capture the transient intermediates that are often the true active species in catalytic cycles.

Future advancements in this field will likely involve the increased use of hyphenated techniques, such as LC-NMR and LC-MS, to separate and identify the various tin species present in complex reaction mixtures.[13][14] Furthermore, the application of advanced computational methods will be crucial for interpreting complex spectra and predicting the structures of transient species.[15] By employing the systematic and logical approach outlined in this guide, researchers can confidently navigate the analytical challenges and unlock a deeper understanding of the fascinating chemistry of distannoxane active species.

References

  • ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. (2025).
  • ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. (2022). CoLab.
  • Organotin chemistry. Wikipedia.
  • ORGANOTIN CHEMISTRY: II. THE REACTION OF DIORGANOTIN OXIDES WITH PHENOLS. Canadian Science Publishing.
  • ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Utrecht University - UU Research Portal.
  • Navigating the Analytical Maze: A Comparative Guide to Organotin Speci
  • Distannoxane speciation during esterification catalysis: revealing insights provided by electrospray ionization mass spectrometry. University of Victoria.
  • ORGANOTIN CHEMISTRY: II. THE REACTION OF DIORGANOTIN OXIDES WITH PHENOLS. Canadian Science Publishing.
  • (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds. Durham e-Theses.
  • ¹¹⁹Sn NMR study of organotin compounds having intramolecular Sn—N coordin
  • A Review of Organotin Compounds: Chemistry and Applic
  • Organotin templates in organic reactions. 6. Reactivity profile of 1,3-disubstituted tetraorganodistannoxanes assessed in urethane formation reaction.
  • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chrom
  • Preparation and Properties of Tetraalkyl-1,3-bis-(trimethylsiloxy)-distannoxanes. Journal of the American Chemical Society.
  • Organotin Compounds in Technology and Industry.
  • Pentacoordinated molecules. 71. Hydrolysis reactions leading to ring-containing hexacoordinated distannoxanes. Tin-sulfur vs tin-oxygen bonding. Journal of the American Chemical Society.
  • Distannoxane speciation during esterification catalysis: revealing insights provided by electrospray ionization mass spectrometry. Dalton Transactions.
  • Speciation of organotin compounds by capillary electrophoresis: comparison of aqueous and mixed organic-aqueous systems. PubMed.
  • Analytical Methods for Speciation of Organotins in the Environment. ChemInform.
  • Difunctional distannoxanes, XR2SnOSnR2X.
  • An FT-Raman, FT-IR, and Quantum Chemical Investigation of Stanozolol and Oxandrolone. PMC.
  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
  • An FT-Raman, FT-IR, and Quantum Chemical Investigation of Stanozolol and Oxandrolone.
  • Distannoxane catalysts for silane crosslinking and condensation reactions.
  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. [Source not provided].
  • Palladium catalyzed aryl C–H amination with O2via in situ formation of peroxide-based oxidant(s) from dioxane.
  • UV/VIS Spectroscopy Applic
  • Nanosized Manganese Dioxide Catalysts for Fenton-Like Oxidation of Dichlorethanes and 1,4-Dioxane. SERDP and ESTCP.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy. Technion - Israel Institute of Technology.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy. Utrecht University - UU Research Portal.
  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degrad
  • Solid-State Materials: Analysis Through UV-Visible Spectroscopic Techniques. Thermo Fisher Scientific.
  • FTIR and Raman – Composition and Contamination Analysis.
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
  • Spectroscopic Characterization.
  • Treatment of aqueous solutions of 1,4-dioxane by ozonation and catalytic ozonation with copper oxide (CuO). Pedro Alvarez.
  • Organocatalysis and Beyond: Activating Reactions with Two C
  • Understanding active species in catalytic transformations: From molecular catalysis to nanoparticles, leaching, “Cocktails” of c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Source not provided].
  • Preparation, Spectroscopic Characterization, and Reactivity of High-Valent Non-Oxo Co(IV) and Formally Co(V) Complexes.
  • mass spectrometric characterization of high-valent metal-oxo, -peroxo and -peroxy intermediates of relevance in oxid
  • Transition state and product diffusion control by polymer–nanocrystal hybrid catalysts.

Sources

Validation

A Comparative Guide to the Impact of Ligand Chain Length on Distannoxane Catalytic Performance

For researchers and professionals in synthetic chemistry and drug development, optimizing catalytic processes is paramount. Distannoxane catalysts, particularly the dimeric structures represented as (XR₂SnOSnR₂X)₂, have...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, optimizing catalytic processes is paramount. Distannoxane catalysts, particularly the dimeric structures represented as (XR₂SnOSnR₂X)₂, have emerged as remarkably mild yet effective catalysts for crucial transformations like esterification and transesterification.[1][2] A key, yet often underexplored, aspect of their design is the nature of the alkyl (R) groups attached to the tin centers. This guide provides an in-depth comparison of how varying the ligand chain length—from short alkyls like n-butyl to longer chains—profoundly influences the catalytic efficacy of distannoxanes.

The Architecture of a Distannoxane Catalyst: More Than a Sum of its Parts

At its heart, a distannoxane catalyst possesses a unique ladder-like structure, forming a central, polar core of tin and oxygen atoms. This core is where the catalytic activity—the Lewis acid-mediated activation of substrates—occurs.[2] Encapsulating this active core is a shell of nonpolar alkyl ligands. It is the length and nature of these chains that dictate the catalyst's interaction with its environment, effectively creating a specific "reaction pocket."

This architecture gives the catalyst a "reversed micelle" character, with a polar interior and a nonpolar exterior.[3] This structural feature is fundamental to its unique catalytic behavior, especially in reactions that produce polar byproducts like water.

Catalytic_Cycle Catalyst Distannoxane Catalyst (Hydrophobic Shell) Step1 1. Carboxylic Acid Coordination Catalyst->Step1 R-COOH Activated Activated Complex (Enhanced Electrophilicity) Step1->Activated Step2 2. Alcohol Nucleophilic Attack Activated->Step2 R'-OH Intermediate Tetrahedral Intermediate Step2->Intermediate Step3 3. Proton Transfer & Water Elimination Intermediate->Step3 Products Ester + Water (Water is repelled by ligands) Step3->Products Step4 4. Product Release & Catalyst Regeneration Products->Step4 Step4->Catalyst

Caption: Catalytic cycle for distannoxane-mediated esterification.

Experimental Protocols

A. Synthesis of a Representative Distannoxane Catalyst: (Cl(n-Bu)₂SnOSn(n-Bu)₂Cl)₂

This protocol describes a general and reliable method for synthesizing a common dibutyltin-based distannoxane catalyst. [2] Materials:

  • Dibutyltin oxide ((n-Bu)₂SnO)

  • Dibutyltin dichloride ((n-Bu)₂SnCl₂)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere setup

  • Schlenk flask with condenser and magnetic stirrer

Procedure:

  • Setup: Assemble a 250 mL Schlenk flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.

  • Reagents: Charge the flask with dibutyltin oxide (e.g., 10.0 g, 40.2 mmol) and dibutyltin dichloride (e.g., 12.2 g, 40.2 mmol).

  • Solvent: Add 100 mL of anhydrous toluene via cannula or syringe.

  • Reaction: Heat the resulting suspension to reflux with vigorous stirring. The mixture will become homogeneous as the reaction proceeds.

  • Monitoring: Continue refluxing for 4-6 hours. The reaction is typically complete when the solution is clear.

  • Isolation: Allow the solution to cool to room temperature, then place it in a freezer (-20 °C) overnight to induce crystallization.

  • Purification: Collect the resulting white, crystalline solid by filtration under nitrogen, wash with a small amount of cold, dry hexane, and dry under vacuum.

B. Catalytic Esterification of Lauric Acid with 1-Octanol

This procedure provides a framework for evaluating the catalytic performance of a synthesized distannoxane.

Materials:

  • Lauric acid

  • 1-Octanol

  • Distannoxane catalyst (e.g., 1-2 mol%)

  • Toluene (or other suitable nonpolar solvent)

  • Reaction vessel with condenser and Dean-Stark trap (optional, but recommended for baseline comparison)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Charging the Reactor: To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add lauric acid (e.g., 2.00 g, 10.0 mmol), 1-octanol (e.g., 1.30 g, 10.0 mmol), and the distannoxane catalyst (e.g., 0.1-0.2 mmol).

  • Solvent and Standard: Add 20 mL of toluene and a known amount of the internal standard.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Withdraw small aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8 hours). Quench the aliquot with a suitable solvent (e.g., diethyl ether) and prepare for analysis.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or ¹H NMR to determine the conversion of lauric acid and the yield of octyl laurate by comparing the product peak area to that of the internal standard.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product. [4][5]

Conclusion and Outlook

The choice of alkyl ligand on a distannoxane catalyst is a critical design parameter that directly governs its performance, particularly in condensation reactions. This guide demonstrates that increasing the ligand chain length enhances the catalyst's hydrophobicity, leading to superior exclusion of water from the catalytic site and resulting in higher reaction yields.

For researchers, this provides a clear strategy for catalyst optimization:

  • For standard esterifications, longer alkyl chains (e.g., octyl) offer a tangible improvement over shorter chains like butyl.

  • For challenging transformations requiring near-quantitative conversion, fluorous ligands provide an exceptionally powerful, albeit more expensive, alternative.

Future research may explore branched alkyl chains to fine-tune steric effects or introduce other functional groups onto the ligands to impart novel reactivity or selectivity. [6][7]Ultimately, understanding the ligand's role as a modulator of the catalyst's microenvironment is key to unlocking the full potential of these versatile organotin systems.

References

  • Otera, J., et al. (2002). Toward Ideal (Trans)Esterification by Use of Fluorous Distannoxane Catalysts. Organic Letters, 4(15), 2553-2556. Available from: [Link]

  • Pescarmona, P. P., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(8), 2849-2858. Available from: [Link]

  • Wahyudiono, et al. (2023). Hydrophobic Modification of Sulfonated Carbon Aerogels from Coir Fibers To Enhance Their Catalytic Performance for Esterification. ACS Omega, 8(31), 28254–28266. Available from: [Link]

  • Fregolent, C., et al. (2023). Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. Catalysts, 13(5), 841. Available from: [Link]

  • Otera, J., et al. (1991). Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry, 56(18), 5307-5311. Available from: [Link]

  • Wikipedia contributors. (2023, November 11). Otera's catalyst. Wikipedia. Available from: [Link]

  • Otera, J., Ioka, S., & Nozaki, H. (1989). Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. The Journal of Organic Chemistry, 54(17), 4013-4014. Available from: [Link]

  • Ponec, R., et al. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2092-2099. Available from: [Link]

  • Wikipedia contributors. (2024, January 21). Steric effects. Wikipedia. Available from: [Link]

  • Otera, J., Ioka, S., & Nozaki, H. (1989). Distannoxane as reverse micelle-type catalyst: novel solvent effect on reaction rate of transesterification. The Journal of Organic Chemistry. Available from: [Link]

  • Otera, J., Danoh, N., & Nozaki, H. (1991). Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry. Available from: [Link]

  • Faisol, A., et al. (2019). Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. Frontiers in Chemistry, 7, 259. Available from: [Link]

  • Wang, C., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts, 9(10), 848. Available from: [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2010). Influence of Surface Hydrophobicity on the Esterification of Fatty Acids over Solid Catalysts. Energy & Fuels, 24(3), 2012-2017. Available from: [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 58, 68. Available from: [Link]

  • Pescarmona, P. P., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

Sources

Comparative

NMR Profiling of Distannoxane-Isocyanate Complexes: A Comparative Technical Guide

Topic: NMR Studies of Distannoxane-Isocyanate Coordination Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the realm of polyu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Studies of Distannoxane-Isocyanate Coordination Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the realm of polyurethane (PU) synthesis and drug development involving carbamate linkages, the choice of catalyst dictates reaction kinetics, selectivity, and polymer microstructure.[1] While Dibutyltin Dilaurate (DBTDL) remains the industrial baseline, 1,3-Distannoxanes have emerged as superior "ladder-type" catalysts offering cooperative Lewis acid/base activation.[1]

This guide provides a technical comparison of these two catalytic systems, focusing on Nuclear Magnetic Resonance (NMR) methodologies to elucidate their coordination mechanisms. We analyze why distannoxanes often outperform monomeric alternatives and provide a validated protocol for characterizing these moisture-sensitive complexes.

Mechanistic Architecture: The "Ladder" Advantage

To understand the NMR data, one must first grasp the structural divergence between the alternatives.

The Monomeric Standard: DBTDL
  • Structure: Monomeric tetrahedral tin (

    
    ).[1]
    
  • Mechanism: Acts primarily as a Lewis acid, coordinating to the isocyanate nitrogen or oxygen to increase electrophilicity.

  • Limitation: Relies on a single metal center, requiring high collision frequency for ternary complexation (Catalyst-Isocyanate-Alcohol).[1]

The Alternative: 1,3-Distannoxanes[1]
  • Structure: Dimeric ladder structure containing a central

    
     four-membered ring.[1]
    
  • Key Feature: Possesses two distinct tin environments:

    • Endo-Sn: Five-coordinate, central, structural stability.[1]

    • Exo-Sn: Four-coordinate, peripheral, highly accessible for ligand exchange.[1]

  • Mechanism: Operates via a "Template Effect."[1] The endo-tin activates the alcohol (forming a tin-alkoxide), while the exo-tin activates the isocyanate. This proximity forces the reactants together, significantly lowering the entropy of activation.

Comparative Analysis: Distannoxane vs. DBTDL[1]

The following table summarizes the performance and NMR characteristics of distannoxanes compared to DBTDL.

FeatureDBTDL (Monomeric)1,3-Distannoxane (Dimeric)
Catalytic Activity Moderate; 2nd order kinetics.[1]High; often pseudo-1st order due to template effect.
Selectivity Lower; prone to hydrolysis side-reactions.[1]High; favors isocyanate-alcohol over isocyanate-water.[1]

NMR Profile
Single sharp peak (approx. -100 to -150 ppm).[1]Two distinct sets of signals (endo and exo).[2]
Coordination Shift Small upfield shift upon isocyanate binding.[1]Significant shift; exo-Sn signal broadens or splits.[1]
Dynamic Behavior Fast exchange (often averaged signals at RT).[1]Slow exchange often observable; distinct intermediate species.[1]
Moisture Sensitivity Moderate.[1]High; hydrolysis breaks the ladder structure.

Experimental Protocol: High-Field NMR Characterization

Characterizing these complexes requires strict exclusion of moisture to prevent the hydrolysis of the distannoxane ladder into monomeric tin oxides.

Phase 1: Sample Preparation (Inert Atmosphere)

Objective: Prepare a stoichiometric complex of Distannoxane and Isocyanate without hydrolysis.

  • Materials:

    • Catalyst: Tetrabutyldistannoxane derivative (e.g., X-Sn-O-Sn-X).[1]

    • Substrate: Phenyl isocyanate (PhNCO) or Tosyl isocyanate (TsNCO).[1]

    • Solvent: Anhydrous Benzene-

      
       or Toluene-
      
      
      
      (dried over molecular sieves). Avoid
      
      
      if acid traces are present.
  • Workflow:

    • In a glovebox (

      
       ppm 
      
      
      
      ), dissolve 0.05 mmol of distannoxane in 0.6 mL deuterated solvent.
    • Transfer to a screw-cap J. Young NMR tube.[1]

    • Acquire "Blank" spectra (

      
      , 
      
      
      
      ).[1]
    • Titrate Isocyanate: Add 1.0 equivalent of isocyanate via gas-tight syringe through the septum.

    • Shake vigorously for 30 seconds.

Phase 2: NMR Acquisition Parameters

Objective: Capture the transient coordination species.

  • Temperature: Perform Variable Temperature (VT) studies. Start at 298 K and cool to 233 K (-40°C).[1]

    • Reasoning: Ligand exchange is fast at RT.[1] Cooling "freezes" the coordination, resolving the exo-Sn-Isocyanate complex signals.

  • Nuclei:

    • 
       (Direct Observe):  Spectral width 400-500 ppm.[1] Center at -150 ppm.[1] Relaxation delay (
      
      
      
      )
      
      
      (Sn relaxes slowly).
    • 
       (IGated Decoupled):  Focus on the Carbonyl/Isocyanate region (120-160 ppm).[1]
      
    • 
      :  Monitor the chemical shift of protons 
      
      
      
      to the Tin center.

Data Interpretation & Causality

Visualizing the Catalytic Cycle

The following diagram illustrates the "Template Mechanism" elucidated by Otera et al., highlighting the dual activation mode that NMR seeks to confirm.

DistannoxaneMechanism cluster_legend Key Interactions Cat Distannoxane (Ladder) Complex Active Ternary Complex (Sn-OR ... Sn-NCO) Cat->Complex + Alc (Ligand Exchange) Alc Alcohol (R-OH) Alc->Complex Iso Isocyanate (R'-NCO) Iso->Complex + Iso (Coordination) TS Transition State (Intramolecular Attack) Complex->TS Proximity Effect TS->Cat Regeneration Prod Urethane Product TS->Prod Release Endo-Sn activates Alcohol Endo-Sn activates Alcohol Exo-Sn activates Isocyanate Exo-Sn activates Isocyanate

Caption: The cooperative "Template Effect" mechanism where the distannoxane scaffold brings reactants into proximity.

Interpreting the Spectra
  • 
     Chemical Shifts: 
    
    • Blank Distannoxane: Two signals.[1] Endo Sn is typically more shielded (upfield, e.g., -150 ppm) than Exo Sn (e.g., -90 ppm) due to higher coordination density in the ladder core.[1]

    • Complexation: Upon adding isocyanate, the Exo-Sn signal will shift upfield (more negative ppm) and broaden.[1] This confirms the isocyanate binds to the peripheral tin, increasing its coordination number from 4 to 5.

    • Validation: If the Endo signal remains constant while Exo shifts, the ladder structure is intact. If both collapse into a single peak, hydrolysis has occurred (forming monomeric species).[1]

  • 
     Isocyanate Carbon: 
    
    • Free Isocyanate (

      
      ) carbon appears ~120-130 ppm.[1]
      
    • Coordinated Isocyanate: The signal shifts downfield (deshielded, >135 ppm) as electron density is pulled toward the Tin Lewis acid, activating the carbon for nucleophilic attack.

Experimental Workflow Visualization

This diagram outlines the decision-making process for the NMR study.

NMRWorkflow Start Start: Distannoxane Sample Solvent Dissolve in C6D6/Toluene-d8 (Inert Atmosphere) Start->Solvent BlankNMR Acquire 119Sn Blank Solvent->BlankNMR Check Two Distinct Signals? BlankNMR->Check Hydrolysis STOP: Hydrolysis Detected (Recrystallize Catalyst) Check->Hydrolysis No (Single Peak) Proceed Add Isocyanate (1 eq.) Check->Proceed Yes (Endo/Exo) VT Cool to -40°C (233 K) Proceed->VT Measure Acquire 119Sn & 13C Spectra VT->Measure Analyze Analyze Exo-Sn Shift & N=C=O Carbon Shift Measure->Analyze

Caption: Step-by-step logic flow for validating distannoxane integrity and observing coordination.

References

  • Otera, J., et al. (2006).[1] Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds. Comptes Rendus Chimie.

  • Elizalde, F., et al. (2015).[1] Dynamic polyurethane thermosets: tuning associative/dissociative behavior by catalyst selection. Polymer Chemistry.

  • Takeuchi, K., et al. (2000).[1] Head-to-Tail Regularity of Polyurethanes from p-Isocyanatobenzyl Isocyanate and Ethylene Glycol by a Distannoxane Catalyst. Polymer Journal.

  • Blank, W. J. (1999).[1] Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank Resources.[1]

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Quantification of Isocyanate Groups. [1]

Sources

Safety & Regulatory Compliance

Safety

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Summary 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a specialized organotin catalyst often utilized in transesterification and polyurethane synthesis. While chemically stable, its speci...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is a specialized organotin catalyst often utilized in transesterification and polyurethane synthesis. While chemically stable, its specific structure—a distannoxane core flanked by long lipophilic dodecyl chains—presents unique disposal challenges compared to standard organic reagents.

Critical Hazard Profile:

  • Bioaccumulation: The dodecyl (C12) tails significantly increase lipid solubility, facilitating rapid absorption through biological membranes and skin.

  • Marine Toxicity: Like most organotins, this compound is a severe marine pollutant. Zero discharge to municipal drains is the absolute operational standard.

  • Heavy Metal Content: Waste must be treated as Organotin/Heavy Metal Waste , not general organic solvent waste.

Part 2: Technical Hazard Analysis & Classification[1]

To ensure compliance and safety, you must understand the physical and regulatory properties of the waste you are generating.

Table 1: Chemical & Waste Properties
PropertySpecificationOperational Implication
Chemical Structure

Contains distinct Sn-O-Sn backbone.[1]
Physical State Viscous Liquid or Waxy SolidLow volatility; adheres stubbornly to glassware.
Solubility High in organics (Hexane, Toluene); Insoluble in waterRequires organic solvent for decontamination.
RCRA Classification Not P/U Listed; Characteristic Toxic (if tested)Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but treat as Toxic.
DOT Shipping UN 3082 or UN 3077 (Environmentally Hazardous)Label as "Marine Pollutant" for transport.
Part 3: Operational Disposal Procedures
3.1. Waste Segregation (The "Golden Rule")

Do NOT commingle this waste with:

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic decomposition.

  • General Organic Waste: Segregating organotins reduces the volume of expensive heavy-metal incineration waste.

3.2. Step-by-Step Disposal Protocols

Scenario A: Pure Chemical Disposal (Expired/Unused Stock)

  • Do not empty the original container.

  • Tighten the cap and seal with Parafilm to prevent fugitive vapors or leakage.

  • Place the original container inside a secondary clear plastic bag (double containment).

  • Apply a hazardous waste label: "Toxic - Organotin Waste - 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane".

  • Move to the Solid Hazardous Waste accumulation area.

Scenario B: Reaction Mixtures (Liquid Waste)

  • Quenching: If the reaction is active, quench according to your specific protocol (often methanol or water addition).

  • Collection: Transfer the mixture to a dedicated HDPE or Glass waste container labeled "High Metal Organic Waste" .

    • Note: Do not use metal drums unless they are lined, as organotins can sometimes corrode specific alloys over long periods.

  • Labeling: Explicitly list "Tin (Sn) Compounds" on the waste tag to alert the disposal vendor (incineration parameters differ for metals).

Scenario C: Contaminated Glassware & Equipment (Decontamination) Because of the dodecyl chains, this compound is greasy and difficult to remove with water.

  • Primary Rinse: Rinse glassware 3x with a non-polar solvent (e.g., Hexane or Toluene) to solubilize the bulk material.

    • Action: Pour this rinsate into the "High Metal Organic Waste" container (Scenario B).

  • Secondary Rinse: Rinse 1x with Acetone or Ethanol.

    • Action: Pour this into the same waste container.

  • Oxidative Decontamination (Optional but Recommended):

    • Soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 12 hours.

    • Mechanism:[2][3] This helps degrade residual organotin species into less toxic inorganic tin oxides (

      
      ).
      
    • Disposal: The bleach solution should be collected as Aqueous Oxidizing Waste (Check pH). Do not pour down the drain unless authorized by local EHS permits for trace inorganics.

Part 4: Visual Decision Workflow

The following diagram outlines the logical flow for handling waste streams associated with this catalyst.

DisposalWorkflow Start Waste Generation Source Decision Material State? Start->Decision Solid Solid/Pure Stock Decision->Solid Unused/Solid Liquid Reaction Mixture Decision->Liquid Reaction Mix Glass Contaminated Glassware Decision->Glass Empty Equipment WasteStream1 Stream A: Solid Waste (Toxic/Heavy Metal) Solid->WasteStream1 CombineLiq Combine Rinsate + Mixture Liquid->CombineLiq SolventRinse Triple Rinse: (Hexane/Toluene) Glass->SolventRinse Bleach Optional: Overnight Bleach Soak (Degradation) SolventRinse->Bleach Empty Glass SolventRinse->CombineLiq Pour off solvent WasteStream2 Stream B: Liquid Organic (High Metal Content) CombineLiq->WasteStream2 Labeling Labeling: 'Contains Organotin' 'Marine Pollutant' WasteStream1->Labeling WasteStream2->Labeling

Figure 1: Decision matrix for segregating and treating organotin waste streams to ensure regulatory compliance.

Part 5: Emergency Response (Spill Control)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and a lab coat.

  • Contain: Use absorbent pads or vermiculite. Do not use water (it will spread the hydrophobic compound).

  • Clean: Wipe the area with solvent-dampened pads (Hexane/Acetone) to pick up the residue.

  • Dispose: Place all contaminated pads and PPE into a sealed bag and treat as Solid Hazardous Waste (Stream A).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds Safety & Health Topics. [Link]

Sources

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